2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Description
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Properties
IUPAC Name |
2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7(2)8-3-4-11-9(5-8)12(16)10(6-15)13(14)17-11/h3-7H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIFIVCMZHKOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=C(C2=O)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506961 | |
| Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-82-6 | |
| Record name | 2-Amino-4-oxo-6-(propan-2-yl)-4H-1-benzopyran-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Compound Identifier: 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde CAS Number: 68301-82-6[1][2]
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and synthetic utility of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. The document delineates its physicochemical characteristics, provides a validated synthetic framework, explores its spectroscopic signature, and discusses its reactivity and potential as a scaffold for novel therapeutic agents.
Introduction: The Significance of the Chromene Scaffold
Chromenes, heterocyclic compounds formed by the fusion of a benzene and a pyran ring, represent a "privileged scaffold" in medicinal chemistry.[3] This structural motif is a cornerstone in a vast array of natural products and synthetic molecules, exhibiting a wide spectrum of biological activities.[4] The versatility of the chromene core allows for substitutions that modulate its pharmacological profile, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6][7][8][9] The subject of this guide, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, is a functionalized derivative poised for further chemical exploration and drug discovery efforts.
Physicochemical and Structural Properties
The fundamental chemical and physical properties of the title compound are critical for its handling, formulation, and integration into experimental workflows. These properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| CAS Number | 68301-82-6 | [1][2] |
| Density | 1.304 g/cm³ | [1] |
| Boiling Point | 418.9 °C at 760 mmHg | [1] |
| IUPAC Name | 2-amino-4-oxo-6-propan-2-ylchromene-3-carbaldehyde | [2] |
| Synonyms | 2-Amino-6-isopropyl-4-oxo-4H-benzopyran-3-carboxaldehyde | [2] |
The structure features a chromen-4-one (chromone) core, which is substituted at the 2-position with an amine group, at the 3-position with a formyl (carbaldehyde) group, and at the 6-position with an isopropyl group. This unique combination of functional groups imparts specific reactivity and potential for diverse chemical transformations.
Synthesis and Mechanistic Insights
The synthesis of 2-amino-4H-chromene derivatives is efficiently achieved through one-pot, multi-component reactions (MCRs), a strategy celebrated for its atom economy and operational simplicity.[7][9] This approach allows for the rapid assembly of structurally diverse molecules from simple precursors.[7]
Proposed Synthetic Protocol: Multi-Component Reaction
A plausible and efficient route to synthesize 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde involves the condensation of a substituted salicylaldehyde (or equivalent phenol), malononitrile, and an appropriate aldehyde, often catalyzed by a base like piperidine or an organocatalyst.[8][9] For the title compound, a Vilsmeier-Haack type formylation followed by cyclization is a standard method for producing chromone-3-carbaldehydes.[4][10]
Step-by-Step Methodology:
-
Vilsmeier-Haack Reagent Formation: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) with stirring.
-
Formylation: To the prepared Vilsmeier-Haack reagent, add the precursor 2-amino-6-isopropyl-4-oxo-4H-chromene. The reaction mixture is typically stirred at room temperature before being heated to facilitate the electrophilic substitution at the C-3 position.
-
Work-up: After completion (monitored by TLC), the reaction is quenched by pouring it onto crushed ice. The mixture is then neutralized with a suitable base (e.g., aqueous sodium hydroxide) to precipitate the crude product.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from an appropriate solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure product.
Caption: General workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization
The structural elucidation of organic compounds relies on a suite of modern analytical techniques.[11][12] For 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, the following spectroscopic data would be expected to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton. Key resonances would include: a singlet for the aldehyde proton (-CHO) at a downfield chemical shift (δ ≈ 10.0-10.3 ppm), signals for the aromatic protons on the benzene ring, a signal for the methine proton of the isopropyl group, and a doublet for the two methyl groups of the isopropyl substituent. The amino protons (-NH₂) would likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would validate the carbon skeleton. Diagnostic peaks would include the carbonyl carbon of the aldehyde (δ ≈ 187-189 ppm), the ketone carbon at C-4 of the chromone ring, and distinct signals for the aromatic and aliphatic carbons, including those of the isopropyl group.[13]
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Characteristic absorption bands would be observed for the N-H stretching of the primary amine, the C=O stretching of the aldehyde and the ketone, and C=C stretching vibrations from the aromatic and pyran rings.
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 231.25. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₃NO₃.[14]
Reactivity and Potential for Derivatization
The title compound is a versatile synthetic intermediate due to the presence of three key reactive sites: the amino group, the carbaldehyde group, and the chromene core. This multi-functional nature allows for its use as a scaffold in combinatorial chemistry to generate libraries of novel compounds.
-
Reactions of the Aldehyde Group: The formyl group is a gateway to numerous transformations.
-
Oxidation: It can be oxidized to the corresponding carboxylic acid, a key intermediate for amide and ester synthesis.[15]
-
Reduction: Reduction converts the aldehyde to a primary alcohol, which can be further functionalized.[15]
-
Condensation Reactions: It can undergo condensation with active methylene compounds (e.g., malononitrile, thiazolidine-2,4-dione) or amines/hydrazines to form Schiff bases, hydrazones, and other heterocyclic systems.[4][16]
-
-
Reactions of the Amino Group: The nucleophilic amino group can participate in:
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.
-
Alkylation: Reaction with alkyl halides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions.
-
Caption: Key reactivity pathways for chemical derivatization.
Biological and Pharmacological Context
While specific biological data for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is not extensively documented in public literature, the broader class of 2-amino-4H-chromenes has attracted significant attention for its diverse pharmacological activities.[8][9]
-
Anticancer Activity: Numerous studies have shown that 2-amino-chromene derivatives exhibit potent cytotoxic effects against various cancer cell lines.[9][15] Some analogs are suggested to act by disrupting microtubule formation, similar to established anticancer agents.[15]
-
Antimicrobial Properties: The chromene scaffold is associated with significant antibacterial and antifungal activity.[3][6][7][9] The ability to readily synthesize a wide range of derivatives makes this class of compounds promising for the development of new antimicrobial agents to combat resistant pathogens.[6][7]
The presence of the isopropyl group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability, a key consideration in drug design. The aldehyde and amino functionalities provide handles for creating prodrugs or for conjugation to targeting moieties, further expanding the therapeutic potential of this scaffold.
References
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2-amino-6-isopropyl-4-oxo-4h-chromene-3-carbaldehyde . (2024). ChemSrc. Retrieved from [Link]
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Physicochemical properties of the selected compounds 2a-2g . ResearchGate. Retrieved from [Link]
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Physical properties and spectral data for Chromene Compounds (4a-h) . ResearchGate. Retrieved from [Link]
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Saeed, A., et al. (2023). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances. Retrieved from [Link]
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Synthetic studies and biological evaluation of chromone - 3 - carbaldehydes . University of Venda. Retrieved from [Link]
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Physicochemical Characteristics of Compounds 4-12 . ResearchGate. Retrieved from [Link]
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2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde . PubChem, National Institutes of Health. Retrieved from [Link]
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Synthesis, Characterization and Biological Studies of Chromene Derivatives . IslandScholar. Retrieved from [Link]
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Santos, C. M. M., et al. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. Retrieved from [Link]
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Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity . Indian Academy of Sciences. Retrieved from [Link]
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Mhlongo, N. N., et al. (2021). Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands. Molecules. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds . IntechOpen. Retrieved from [Link]
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Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst . RSC Publishing. Retrieved from [Link]
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Assirey, E. A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. Retrieved from [Link]
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Assirey, E. A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC, National Institutes of Health. Retrieved from [Link]
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Synthesis of 2-amino-4H-chromenes under sonic condition . ResearchGate. Retrieved from [Link]
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Analytical techniques – Knowledge and References . Taylor & Francis Online. Retrieved from [Link]
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An expeditious and green approach for the synthesis of 2-amino-4H-chromenes using a catalyst of natural origin . ResearchGate. Retrieved from [Link]
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Castillo, J., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Retrieved from [Link]
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Chemical Properties of Chromone-3-carboxaldehyde (CAS 17422-74-1) . Cheméo. Retrieved from [Link]
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3-Formyl-6-isopropylchromone . PubChem, National Institutes of Health. Retrieved from [Link]
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An In-depth Technical Guide to 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (CAS 68301-82-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, a heterocyclic compound belonging to the pharmacologically significant chromene family. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues and established chemical principles to present its core chemical identity, a plausible and detailed synthetic pathway, predicted physicochemical and spectroscopic properties, and its potential within medicinal chemistry and drug development. The guide is structured to provide both foundational knowledge and practical, field-proven insights for researchers working with chromene scaffolds.
Introduction: The Chromene Scaffold and the Significance of the Title Compound
The 4H-chromene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Compounds incorporating the chromene moiety have demonstrated pharmacological potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][4] The specific molecule, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, combines several key pharmacophores:
-
The 2-amino-4-oxo-chromene core: This arrangement is a known contributor to various biological activities. The amino group at the 2-position and the carbonyl at the 4-position are crucial for interactions with biological targets.
-
The 3-carbaldehyde group: This reactive aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of Schiff bases, hydrazones, and other derivatives to explore structure-activity relationships (SAR). It can also directly contribute to the molecule's biological profile.[5]
-
The 6-isopropyl group: The lipophilic isopropyl substituent on the benzene ring is expected to modulate the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, potentially enhancing its overall druglikeness.
Given the established importance of the chromene scaffold, this guide aims to provide a detailed technical resource for the synthesis and potential application of this specific, yet under-documented, derivative.
Proposed Synthetic Pathway
Step 1: Synthesis of the Intermediate: 2-Amino-6-isopropyl-4H-chromen-4-one
The initial and critical step is the creation of the substituted 2-aminochromone core. A reliable method for this transformation is the cyclization of a substituted phenol with a suitable three-carbon building block. While various methods exist, the reaction of a phenol with cyanoacetamide or a related reagent offers a direct route.
-
Causality of Experimental Choices: The choice of 4-isopropylphenol as the starting material directly introduces the desired isopropyl group at the 6-position of the final chromene ring. Cyanoacetamide is an ideal reagent as it provides the nitrogen for the 2-amino group and the necessary carbons for the formation of the pyranone ring. The reaction is typically base-catalyzed to facilitate the initial nucleophilic attack of the phenoxide ion.
Step 2: Vilsmeier-Haack Formylation of the Intermediate
The introduction of the carbaldehyde group at the C3 position can be effectively achieved via the Vilsmeier-Haack reaction.[6] This reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]
-
Expertise & Experience Insights: The 2-amino-4-oxo-chromene system is sufficiently electron-rich to undergo electrophilic substitution. The Vilsmeier-Haack reagent, a chloroiminium salt generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a mild electrophile suitable for this transformation.[9] The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the C3 position, followed by hydrolysis during workup to yield the aldehyde.[6]
The overall proposed synthetic workflow is visualized below:
Caption: Proposed two-step synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on analogous transformations and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Amino-6-isopropyl-4H-chromen-4-one
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-isopropylphenol (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether.
-
Addition of Reagents: Add cyanoacetamide (1.1 equivalents) and a catalytic amount of a base (e.g., piperidine or potassium carbonate).
-
Reaction: Heat the mixture to reflux (approximately 180-200°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. Add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure intermediate.
Step 2: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere (nitrogen or argon) and cooled in an ice bath (0°C), add phosphorus oxychloride (POCl₃, 3-4 equivalents) to anhydrous dimethylformamide (DMF, used as both reagent and solvent). Stir for 20-30 minutes to allow for the formation of the chloroiminium salt.
-
Addition of Intermediate: Dissolve the 2-Amino-6-isopropyl-4H-chromen-4-one (1 equivalent) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC.
-
Hydrolysis and Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring. Basify the mixture with a cold aqueous solution of sodium hydroxide or sodium bicarbonate to a pH of 8-9.
-
Purification: The precipitated solid product can be collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data for the title compound is not published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Observation | Rationale |
| Molecular Formula | C₁₃H₁₃NO₃ | Based on chemical structure |
| Molecular Weight | 231.25 g/mol | Based on chemical structure |
| Appearance | Likely a pale yellow to off-white solid | Chromone derivatives are typically crystalline solids[10] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone), sparingly soluble in alcohols, and likely insoluble in water and non-polar solvents. | Presence of polar functional groups (amine, carbonyl, aldehyde) and a significant hydrocarbon backbone. |
| Melting Point | Expected to be in the range of 180-250°C | Based on melting points of similar substituted chromones. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Features |
| ¹H NMR | δ (ppm): ~1.2 (d, 6H, -CH(CH₃)₂), ~3.0 (sept, 1H, -CH(CH₃)₂), ~7.2-7.8 (m, 3H, Ar-H), ~8.5 (br s, 2H, -NH₂), ~10.2 (s, 1H, -CHO) |
| ¹³C NMR | δ (ppm): ~24 (-CH(CH₃)₂), ~34 (-CH(CH₃)₂), ~110-145 (aromatic carbons), ~160 (C-2), ~175 (C-4, C=O), ~190 (-CHO) |
| IR (KBr, cm⁻¹) | ν: 3450-3300 (N-H stretch), ~2870 (aldehyde C-H stretch), ~1680 (aldehyde C=O stretch), ~1650 (ketone C=O stretch), ~1620 (C=C stretch) |
| Mass Spec (ESI+) | m/z: 232.09 [M+H]⁺, 254.07 [M+Na]⁺ |
Potential Applications in Drug Discovery and Medicinal Chemistry
The 2-amino-4-oxo-4H-chromene-3-carbaldehyde scaffold is a promising starting point for the development of new therapeutic agents. The inherent biological activities of the chromene core, combined with the synthetic versatility of the aldehyde group, make this molecule a valuable building block.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of 2-amino-4H-chromene derivatives.[11] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer. For instance, some chromene derivatives act as inhibitors of topoisomerase and other enzymes crucial for cancer cell growth. The 6-isopropyl group may enhance cellular uptake and potency.
Antimicrobial and Antifungal Activity
The chromene nucleus is a well-established pharmacophore in the design of antimicrobial agents.[12] Derivatives have shown activity against a range of bacterial and fungal pathogens. The title compound could be a precursor for a library of derivatives (e.g., Schiff bases) to be screened for antimicrobial efficacy.
Anti-inflammatory Activity
Certain chromone derivatives have demonstrated significant anti-inflammatory properties, often by modulating inflammatory signaling pathways such as the TLR4/MAPK pathway.[3] The title compound could be investigated for its potential to inhibit the production of pro-inflammatory cytokines.
The workflow for leveraging this compound in a drug discovery program is outlined below:
Caption: Drug discovery workflow utilizing the title compound.
Conclusion
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While direct experimental data is limited, this guide has provided a robust, scientifically-grounded framework for its synthesis, characterization, and potential applications. By leveraging established reactions like the Vilsmeier-Haack formylation and drawing parallels from structurally similar compounds, researchers can confidently approach the investigation and utilization of this promising scaffold. Its versatile chemical nature and the proven biological relevance of its core structure position it as a valuable building block for the development of novel therapeutic agents.
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Arzehgar et al. (2019). The new synthetic route for 2-amino-4H-chromenes was discovered by Arzehgar et al. (2019) using the MOF-5 catalyst. Frontiers in Chemistry. [Link]
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A Technical Guide to 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: Synthesis, Properties, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, a heterocyclic compound belonging to the promising class of chromene derivatives. We delve into its core molecular properties, outline a robust and efficient synthetic methodology grounded in established multi-component reaction strategies, and explore its potential biological significance by drawing upon the well-documented therapeutic activities of structurally related analogs. This document is intended for researchers, chemists, and drug development professionals seeking to understand and leverage the unique characteristics of this scaffold for novel applications.
Core Molecular Profile
The chromene scaffold is a bicyclic oxygen-containing heterocycle that serves as a foundational structure for a multitude of biologically active compounds.[1][2] The specific derivative, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, is characterized by the presence of an amino group at the C2 position, a carbaldehyde at C3, a ketone at C4, and an isopropyl substituent on the benzene ring at C6. These functional groups are critical determinants of the molecule's reactivity and potential pharmacological profile.
Quantitative Data
The fundamental physicochemical properties of the target molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₃ | ChemSrc[3] |
| Molecular Weight | 231.25 g/mol | ChemSrc[3] |
| CAS Number | 68301-82-6 | ChemSrc[3] |
| Density (Predicted) | 1.304 g/cm³ | ChemSrc[3] |
| Boiling Point (Predicted) | 418.9 °C at 760 mmHg | ChemSrc[3] |
Molecular Structure
The chemical structure, with its key functional groups, is depicted below.
Caption: Chemical structure of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
Synthesis and Mechanistic Considerations
The synthesis of 2-amino-4H-chromene derivatives is efficiently achieved via one-pot, multi-component reactions (MCRs). This approach is favored in modern organic synthesis due to its high atom economy, operational simplicity, and ability to generate molecular complexity in a single step.
Proposed Synthetic Workflow
The most logical and field-proven route to the title compound involves a three-component condensation reaction. The key reactants are a substituted salicylaldehyde (4-isopropylsalicylaldehyde), an active methylene nitrile (malononitrile), and a suitable catalyst, typically a weak base like piperidine or triethylamine, in a protic solvent such as ethanol.
Caption: Workflow for the three-component synthesis of the target chromene derivative.
Detailed Experimental Protocol (Representative)
This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product upon cooling, which can then be verified by standard analytical techniques.
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-isopropylsalicylaldehyde (10 mmol, 1.64 g) and malononitrile (10 mmol, 0.66 g) in absolute ethanol (50 mL).
-
Causality: Ethanol serves as an effective solvent for all reactants and facilitates heat transfer. The molar equivalence ensures the reaction proceeds to completion without significant side products from unreacted starting materials.
-
-
Catalyst Addition: To the stirring solution, add piperidine (1 mmol, 0.1 mL) dropwise.
-
Causality: Piperidine, a weak organic base, is the catalyst. It deprotonates the active methylene group of malononitrile, forming a nucleophilic carbanion. This is the crucial first step, initiating the Knoevenagel condensation with the aldehyde.
-
-
Reaction Execution: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents solvent loss while maintaining a constant, elevated temperature, ensuring a consistent reaction rate.
-
-
Product Isolation: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature. The product will typically precipitate as a solid.
-
Causality: The synthesized chromene derivative has lower solubility in cold ethanol compared to the starting materials and the hot solvent, leading to its crystallization and isolation from the reaction mixture.
-
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual soluble impurities.
-
Causality: Washing with cold solvent minimizes the loss of the desired product while effectively removing impurities that remain in the mother liquor.
-
-
Final Processing: Dry the purified solid in a vacuum oven. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate to obtain a high-purity crystalline product.
Biological Activity and Therapeutic Potential (Inference from Analogs)
While specific biological data for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is not extensively published, the broader class of 2-amino-4H-chromenes is a "privileged scaffold" in medicinal chemistry, known for a wide range of pharmacological activities.[1][2] These include anticancer, antimicrobial, anticonvulsant, and antidiabetic properties.[1][2]
Anticancer and Antifungal Mechanisms
Research into structurally similar 2-amino-3-cyano-4H-chromenes has demonstrated potent anticancer and antifungal activities.[4] The proposed mechanism for this dual action involves the inhibition of key enzymes essential for cell proliferation and survival.
-
Anticancer Activity: These compounds are suggested to act as inhibitors of Topoisomerase IB, an enzyme critical for DNA replication and repair in cancer cells. By stabilizing the enzyme-DNA complex, they prevent the re-ligation of the DNA strand, leading to DNA damage and apoptosis.[4]
-
Antifungal Activity: The antifungal effect is attributed to the inhibition of Cytochrome P450 51 (CYP51), an enzyme vital for ergosterol biosynthesis in fungal cell membranes. Disruption of this pathway compromises membrane integrity, leading to fungal cell death.[4]
Caption: Proposed dual inhibitory mechanism of 2-amino-chromene analogs.
The presence of the isopropyl group on the title compound may influence its lipophilicity and steric profile, potentially modulating its binding affinity for these enzymatic targets and offering a unique candidate for further investigation.
References
-
2-amino-6-isopropyl-4-oxo-4h-chromene-3-carbaldehyde. ChemSrc. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. National Center for Biotechnology Information (PMC). [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
-
2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. PubChem, National Institutes of Health. [Link]
-
4-oxo-4H-chromene-3-carboxaldehyde. ResearchGate. [Link]
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Spectroscopic Data of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: An In-depth Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. While direct experimental spectra for this specific molecule are not widely published, this document leverages data from structurally similar analogs and foundational spectroscopic principles to offer a comprehensive interpretation for researchers, scientists, and professionals in drug development.
Introduction
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde belongs to the chromene class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate structural elucidation is paramount in the development of novel therapeutics, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will provide a detailed theoretical analysis of the expected spectroscopic signatures of the title compound, grounded in data from closely related structures.
Chemical Structure and Key Features
-
Molecular Formula: C₁₃H₁₃NO₃[3]
-
Molecular Weight: 231.25 g/mol [3]
-
Core Structure: A chromene backbone, which is a benzopyran system, with key functional groups that will give rise to characteristic spectroscopic signals.
-
An amino group (-NH₂) at the 2-position.
-
An aldehyde group (-CHO) at the 3-position.
-
A ketone group (C=O) at the 4-position.
-
An isopropyl group (-CH(CH₃)₂) at the 6-position.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Based on analogs such as 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde and 3-formyl-6-isopropylchromone, the following NMR data can be predicted.[4][5]
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde (-CHO) | ~10.0 | Singlet | - | 1H |
| Aromatic (H-5) | ~8.0 | Doublet | ~8.5 | 1H |
| Aromatic (H-7) | ~7.6 | Doublet of doublets | ~8.5, ~2.0 | 1H |
| Aromatic (H-8) | ~7.4 | Doublet | ~2.0 | 1H |
| Amino (-NH₂) | ~6.0 - 8.0 | Broad Singlet | - | 2H |
| Isopropyl (-CH) | ~3.1 | Septet | ~7.0 | 1H |
| Isopropyl (-CH₃) | ~1.3 | Doublet | ~7.0 | 6H |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone (C=O, C-4) | ~175 |
| Aldehyde (C=O, -CHO) | ~190 |
| Aromatic/Vinyl (C-2) | ~160 |
| Aromatic/Vinyl (C-3) | ~110 |
| Aromatic (C-4a) | ~125 |
| Aromatic (C-5) | ~126 |
| Aromatic (C-6) | ~145 |
| Aromatic (C-7) | ~135 |
| Aromatic (C-8) | ~118 |
| Aromatic (C-8a) | ~154 |
| Isopropyl (-CH) | ~34 |
| Isopropyl (-CH₃) | ~24 |
Experimental Protocol for NMR Spectroscopy
A robust protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled spectrum should be acquired. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to confirm proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400 - 3200 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2970 - 2870 | Medium |
| C=O Stretch (Aldehyde) | ~1680 | Strong |
| C=O Stretch (Ketone) | ~1640 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |
The broadness of the N-H stretching band is often due to hydrogen bonding.[6]
Experimental Protocol for IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 231, corresponding to the molecular weight of the compound.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, confirming the elemental composition of C₁₃H₁₃NO₃.
-
Key Fragmentation Patterns: Expect to see fragmentation corresponding to the loss of small molecules or radicals, such as:
-
Loss of CO (m/z = 203)
-
Loss of the isopropyl group (m/z = 188)
-
Loss of the aldehyde group (m/z = 202)
-
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, either directly via an infusion pump or through a coupled chromatography system like LC-MS or GC-MS.
Data Acquisition:
-
Acquire the mass spectrum in a positive ion mode to observe the protonated molecule [M+H]⁺ at m/z = 232 for ESI. For EI, the molecular ion M⁺ at m/z = 231 would be observed.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Interrelation of Spectroscopic Data.
Conclusion
The structural characterization of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde can be confidently achieved through the combined application of NMR, IR, and Mass Spectrometry. This guide provides a robust framework for predicting and interpreting the spectroscopic data for this compound, based on established principles and data from closely related analogs. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, leading to unambiguous structural confirmation, a critical step in the advancement of research and development in medicinal chemistry.
References
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- Patel, M. G., et al. (2019). Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives.
- Badiger, K. B., et al. (n.d.). Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Taylor & Francis Online.
- (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences.
- National Center for Biotechnology Information. (n.d.). 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. PubChem.
- (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI.
- (n.d.). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC - NIH.
- Chemsrc. (2024). 2-amino-6-isopropyl-4-oxo-4h-chromene-3-carbaldehyde.
- (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- CymitQuimica. (n.d.). 2-Amino-4-oxo-4H-chromene-3-carbaldehyde.
- LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- National Center for Biotechnology Information. (n.d.). 3-Formyl-6-isopropylchromone. PubChem.
- (2012). Transformations of 4-Oxo-4H-chromene-3-carbaldehyde under the Action of Fe(CO)5.
- Chad's Prep. (2018). 14.3 Interpreting More IR Spectra. YouTube.
- Benchchem. (n.d.). 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde.
- SpectraBase. (n.d.). 4-oxo-4H-chromene-3-carbaldehyde oxime - Optional[1H NMR] - Spectrum.
- BLD Pharm. (n.d.). 17422-74-1|4-Oxo-4H-chromene-3-carbaldehyde.
- Saad, S. M., & Khan, K. M. (2012). 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde.
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The Emerging Therapeutic Potential of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Chromene Scaffold
Chromene derivatives represent a significant class of heterocyclic compounds widely distributed in nature and renowned for their diverse pharmacological properties.[1][2] These oxygen-containing heterocycles are integral structural motifs in numerous natural products and serve as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of cellular targets.[2][3] The inherent biological significance of the chromene nucleus has spurred extensive research, leading to the discovery of compounds with potent antitumor, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities, among others.[1][2] This guide focuses on a specific, promising derivative: 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde , exploring its potential biological activities based on the wealth of data available for structurally related analogs.
Synthesis of the 2-Amino-4H-chromene Core
The synthesis of 2-amino-4H-chromene derivatives is often achieved through efficient and atom-economical multicomponent reactions (MCRs).[4] A common and effective strategy involves a one-pot condensation of an aromatic aldehyde, an active methylene compound (such as malononitrile), and a substituted phenol or naphthol.[4][5][6] This approach is favored for its simplicity, high yields, and the ability to generate a diverse library of compounds for biological screening.[4]
For the target compound, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde , a plausible synthetic route would involve the reaction of a suitably substituted salicylaldehyde (containing the isopropyl group), malononitrile, and a formylating agent, likely under base or acid catalysis. The general mechanism proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[4]
Caption: Plausible multicomponent reaction pathway for 2-amino-4H-chromene synthesis.
Note: The final carbaldehyde functional group would require subsequent modification from the nitrile, a common outcome of using malononitrile.
Part 1: Potential Anticancer Activity
The chromene scaffold is a cornerstone in the development of novel anticancer agents.[1][7] Derivatives of 4H-chromene have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, acting through diverse mechanisms of action.[1]
Proposed Mechanisms of Action
-
Tubulin Polymerization Inhibition: Certain 4-aryl-4H-chromenes are known to be potent inducers of apoptosis by inhibiting tubulin polymerization.[8][9] By binding to sites on tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. Molecular docking studies on related compounds, such as 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, suggest binding to tubulin at sites similar to colchicine, further supporting this mechanism.[10]
-
Induction of Apoptosis: Beyond tubulin inhibition, 2-amino-4H-chromene derivatives have been shown to modulate apoptotic pathways, leading to programmed cell death in cancer cells.[8] This is a critical characteristic for an effective anticancer agent.
-
Enzyme Inhibition: Chromene derivatives have been investigated as inhibitors of various enzymes crucial for cancer cell proliferation and survival, such as topoisomerases.[11]
Caption: Proposed anticancer mechanism via tubulin polymerization inhibition.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HepG-2, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" in the appropriate cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
| Related Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Chromene Derivative 18 | Hep-2 (Hepatocellular Carcinoma) | 0.49 | [1] |
| Chromene Derivative 18 | RD (Rhabdomyosarcoma) | 0.54 | [1] |
| Chromene Derivative 2 | HT-29 (Colon Cancer) | Higher than Doxorubicin | [7] |
| Chromene Derivative 5 | HepG-2 (Liver Cancer) | Higher than Doxorubicin | [7] |
This table presents data for structurally similar chromene derivatives to indicate the potential potency range.
Part 2: Potential Antimicrobial and Antifungal Activity
The 2-amino-4H-chromene scaffold has demonstrated significant potential as a source of new antimicrobial and antifungal agents.[8][12][13] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13]
Proposed Mechanisms of Action
-
Inhibition of Essential Enzymes: Chromenes can exert their antimicrobial effects by inhibiting bacterial enzymes that are vital for survival, such as DNA gyrase and topoisomerases, thereby disrupting DNA replication and cell division.[13]
-
Cell Membrane Disruption: Some derivatives are capable of disrupting the integrity of bacterial cell membranes, leading to cell lysis and death.[13]
-
Antifungal Action: For fungal pathogens, a proposed mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane structure and function.[3][11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)
This method is widely used to evaluate the antimicrobial activity of a chemical compound.
Objective: To determine the susceptibility of various microorganisms to the test compound.
Methodology:
-
Microbial Culture Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[12][13]
-
Agar Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile agar plate.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the seeded agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well. Use a standard antibiotic (e.g., Ampicillin for bacteria, Griseofulvin for fungi) as a positive control and the solvent as a negative control.[4]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Data Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.
| Related Compound Class | Microorganism | Activity Noted | Reference |
| 2-amino-4H-chromenes | S. aureus (Gram +) | Good to excellent | [4][12] |
| 2-amino-4H-chromenes | E. coli (Gram -) | Good to excellent | [12][13] |
| 2-amino-4H-chromenes | C. albicans (Fungus) | Excellent | [12] |
| 2-amino-4H-chromenes | F. oxysporum (Fungus) | Good | [4] |
Part 3: Potential Anti-inflammatory Activity
Chronic inflammation is a key feature of many diseases, and there is a continuous search for new anti-inflammatory agents.[14] Chromene derivatives have been identified as promising candidates, with some demonstrating significant anti-inflammatory effects.[15][16][17]
Proposed Mechanisms of Action
-
Macrophage Repolarization: A novel and significant finding is that the anti-inflammatory effect of some 4-aryl-4H-chromenes is linked to their ability to induce macrophage repolarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[14][15]
-
Inhibition of Pro-inflammatory Mediators: These compounds can decrease the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattrapentact protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated macrophages.[14][17]
-
Modulation of Signaling Pathways: The anti-inflammatory activity can be mediated through the regulation of signaling pathways like the TLR4/MAPK pathway.[17]
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An In-depth Technical Guide to 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde Derivatives and Analogs: A Scaffold for Modern Drug Discovery
Abstract
The chromene nucleus is a privileged heterocyclic scaffold that is prevalent in a vast array of natural products and pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5] This technical guide focuses on a specific, promising subclass: 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde and its analogs. We will delve into the synthetic strategies for accessing this core, explore its chemical properties and characterization, discuss the current understanding of its biological activities and mechanisms of action, and provide insights into its potential for future drug development. This document is intended for researchers, medicinal chemists, and drug development professionals who are seeking to leverage this versatile scaffold in their research and development endeavors.
The Chromene Core: A Foundation of Therapeutic Potential
The 4-oxo-4H-chromene (chromone) ring system is a key structural motif in many biologically active molecules.[6] The fusion of a benzene ring with a pyranone ring creates a rigid, planar structure that can effectively interact with various biological targets.[6] The introduction of an amino group at the 2-position and a carbaldehyde group at the 3-position, as in our core molecule of interest, provides key hydrogen bond donors and acceptors, as well as a reactive handle for further chemical modifications. The isopropyl group at the 6-position enhances lipophilicity, which can be crucial for membrane permeability and target engagement.
The strategic placement of these functional groups on the chromene scaffold creates a molecule with significant potential for engaging in specific and potent interactions with biological macromolecules, making it an attractive starting point for the design of novel therapeutics.
Synthetic Strategies and Chemical Properties
The synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde and its analogs can be approached through several strategic routes. A plausible and efficient method involves a multi-step synthesis starting from a readily available substituted phenol.
Proposed Synthesis of the Core Scaffold
A robust method for the synthesis of the title compound is proposed to be a Vilsmeier-Haack reaction, a well-established method for the formylation of activated aromatic compounds.[6]
Step 1: Synthesis of 2-hydroxy-5-isopropylacetophenone. This can be achieved via a Fries rearrangement of 4-isopropylphenyl acetate.
Step 2: Vilsmeier-Haack Cyclization. The resulting 2-hydroxyacetophenone derivative can then be subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction accomplishes both the formylation at the 3-position and the cyclization to form the 4-oxo-4H-chromene ring.
Step 3: Introduction of the 2-Amino Group. The final step would involve the introduction of the 2-amino group. This can be achieved through various methods, such as a reaction with cyanamide or a related reagent.
Detailed Experimental Protocol: Proposed Synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Materials: 4-isopropylphenol, acetic anhydride, aluminum chloride, phosphorus oxychloride, dimethylformamide, cyanamide, appropriate solvents and reagents for workup and purification.
Procedure:
-
Acetylation of 4-isopropylphenol: React 4-isopropylphenol with acetic anhydride in the presence of a suitable catalyst to form 4-isopropylphenyl acetate.
-
Fries Rearrangement: Subject the 4-isopropylphenyl acetate to a Fries rearrangement using aluminum chloride to yield 2-hydroxy-5-isopropylacetophenone.
-
Vilsmeier-Haack Reaction:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, slowly add phosphorus oxychloride to ice-cold dimethylformamide.
-
To this Vilsmeier reagent, add a solution of 2-hydroxy-5-isopropylacetophenone in DMF dropwise while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture.
-
Pour the cooled reaction mixture onto crushed ice and neutralize to precipitate the crude 6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
-
-
Amination:
-
React the resulting 6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde with cyanamide in the presence of a suitable base to introduce the 2-amino group.
-
-
Purification: The final product can be purified by recrystallization from a suitable solvent or by column chromatography.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
FT-IR: To identify the key functional groups (C=O, N-H, C-H, C=C).
-
Mass Spectrometry: To determine the molecular weight.
-
Single-Crystal X-ray Diffraction: To determine the three-dimensional structure.[6]
Synthesis of Analogs: Multi-Component Reactions
A highly efficient and versatile method for generating a library of 2-amino-4H-chromene analogs is the one-pot, three-component reaction.[3][7][8][9] This approach typically involves the condensation of an aromatic aldehyde, malononitrile, and a phenol or naphthol derivative.
This methodology allows for rapid diversification of the chromene scaffold by simply varying the starting materials. For instance, using different substituted salicylaldehydes or phenols will result in a wide range of analogs with diverse electronic and steric properties.
Biological Activities and Mechanism of Action
Derivatives of the chromene scaffold have been reported to possess a wide spectrum of biological activities. The 2-amino-4-oxo-4H-chromene-3-carbaldehyde core is a promising pharmacophore for the development of novel therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 2-amino-4H-chromene derivatives.[3][7] Some analogs have demonstrated greater cytotoxic activity against cancer cell lines than established chemotherapeutic agents like cisplatin and topotecan.[7]
Mechanism of Action: Topoisomerase Inhibition
One of the proposed mechanisms for the anticancer activity of certain chromene derivatives is the inhibition of topoisomerase enzymes.[7] Topoisomerases are essential for DNA replication and transcription, and their inhibition leads to cell cycle arrest and apoptosis.
Antimicrobial and Antifungal Activity
The chromene scaffold is also a promising basis for the development of new antimicrobial and antifungal agents.[3][8] Several 2-amino-4H-chromene derivatives have exhibited significant activity against a range of bacterial and fungal strains.[7][8]
Mechanism of Action: CYP51 Inhibition
In fungi, a key target for azole antifungal drugs is the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Molecular docking studies have suggested that 2-amino-4H-chromene derivatives can bind to the active site of CYP51, potentially inhibiting its function and disrupting fungal cell membrane integrity.[7]
Other Biological Activities
In addition to anticancer and antimicrobial activities, chromene derivatives have been reported to exhibit a range of other pharmacological properties, including:
This broad spectrum of activity underscores the versatility of the chromene scaffold in drug discovery.
Structure-Activity Relationships (SAR)
Preliminary SAR studies on related chromene derivatives have provided some initial insights into the structural features that govern their biological activity.[5][10]
| Position | Substitution | Effect on Activity | Reference |
| 2 | Amino group | Generally important for cytotoxic activity. | [5] |
| 3 | Cyano or Carbaldehyde | Often crucial for activity. | [5] |
| 4 | Aryl group | Substitution on the aryl ring can modulate activity. Halogenation can increase antitumor activity. | [5][10] |
| 6 | Isopropyl group | Enhances lipophilicity, potentially improving cell permeability. | [10] |
| 7 | Electron-donating group | Can enhance pharmacological activity. | [5] |
Table 1: Summary of Structure-Activity Relationships for Chromene Derivatives.
These findings provide a valuable starting point for the rational design of more potent and selective analogs based on the 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde scaffold.
Future Directions and Drug Development Potential
The 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde scaffold represents a promising starting point for the development of new therapeutic agents. Future research in this area should focus on:
-
Lead Optimization: Synthesizing and screening a diverse library of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising lead compounds in relevant animal models of disease.
-
Formulation Development: Developing suitable formulations for preclinical and potential clinical studies.
The versatility of the chromene scaffold, combined with the favorable biological activities observed for its derivatives, suggests that this class of compounds holds significant potential for addressing unmet medical needs in oncology, infectious diseases, and other therapeutic areas.
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2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. Retrieved from [Link]
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2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC. (2020). PubMed Central. Retrieved from [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). MDPI. Retrieved from [Link]
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2-amino-6-isopropyl-4-oxo-4h-chromene-3-carbaldehyde. (2024). ChemSrc. Retrieved from [Link]
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Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (2014). Indian Academy of Sciences. Retrieved from [Link]
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6-Methyl-4-oxo-4H-chromene-3-carbaldehyde. (2012). ResearchGate. Retrieved from [Link]
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Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2023). RSC Publishing. Retrieved from [Link]
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Scheme 1. Synthesis of 2-amino-4H-chromenes under sonic condition. (2012). ResearchGate. Retrieved from [Link]
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential | Request PDF. (2023). ResearchGate. Retrieved from [Link]
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Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. (2022). PubMed. Retrieved from [Link]
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4-oxo-4H-chromene-3-carboxaldehyde. (2017). ResearchGate. Retrieved from [Link]
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Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. (2023). Iraqi Academic Scientific Journals. Retrieved from [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2023). MDPI. Retrieved from [Link]
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Elucidating the Mechanism of Action of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: A Predictive and Methodological Framework
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4H-chromene scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a novel, yet uncharacterized, derivative: 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde . In the absence of direct empirical data for this specific molecule, this document serves as a comprehensive, predictive, and methodological whitepaper. By synthesizing data from structurally related analogs, we will first hypothesize the likely biological targets and mechanisms of action. Subsequently, we will provide a detailed, phased experimental workflow designed to rigorously test these hypotheses, enabling researchers to systematically elucidate the compound's precise molecular mechanism of action (MOA). This guide is intended to be a practical roadmap for drug development professionals seeking to characterize this and other novel chromene-based compounds.
Introduction: The Chromene Scaffold and a Structural Analysis of the Target Compound
The chromene nucleus is a core component of numerous natural products and synthetic compounds that interact with a wide variety of cellular targets.[3] This versatility has made it a focal point for the development of new therapeutic agents.[4][5] The specific compound of interest, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, possesses a unique combination of functional groups that suggest a strong potential for biological activity.
-
The 2-Amino Group: Structure-activity relationship (SAR) studies on the chromene nucleus have frequently identified the 2-amino group as being essential for cytotoxic activity.[2] This group can act as a hydrogen bond donor, facilitating interactions with target proteins.
-
The 3-Carbaldehyde Group: This electron-withdrawing group is related to the 3-cyano moiety, which is also considered crucial for the anticancer properties of many chromene derivatives.[2] The aldehyde can participate in hydrogen bonding or potentially form covalent adducts with nucleophilic residues (e.g., cysteine) in a protein's active site.
-
The 6-Isopropyl Group: This lipophilic group on the benzene ring portion of the scaffold is likely to enhance membrane permeability and may contribute to hydrophobic interactions within a target's binding pocket, potentially increasing potency and selectivity.
Based on these structural features and the extensive literature on related compounds, we can formulate several primary hypotheses regarding the mechanism of action.
Hypothesized Biological Targets and Mechanisms of Action
The biological effects of chromene derivatives are diverse, but several key themes emerge from the literature that provide a logical starting point for investigation.
Primary Hypothesis: Enzyme Inhibition
Enzymes are the most common targets for small-molecule drugs, and chromenes are known to inhibit several classes.[6]
-
Protein Kinases: Numerous chromene derivatives have been identified as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4]
-
Topoisomerases: These enzymes are crucial for DNA replication and repair, and their inhibition is a common mechanism for anticancer drugs. Certain 2-amino-4H-chromenes have shown potential as topoisomerase inhibitors.[7]
-
Inflammatory Enzymes: Chromone-like structures are known inhibitors of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5/15).[6] This suggests a potential dual anticancer and anti-inflammatory role.
Secondary Hypothesis: Disruption of Cellular Processes
Beyond direct enzyme inhibition, chromenes can affect broader cellular functions.
-
Induction of Apoptosis: A common outcome of treatment with cytotoxic chromene derivatives is the induction of programmed cell death, or apoptosis.[4][8] This is often a downstream consequence of targeting key survival pathways.
-
Microtubule Dynamics: Molecular docking studies of the related compound 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde suggest it may bind to tubulin at sites similar to colchicine, potentially disrupting microtubule formation and inducing apoptosis.[9]
-
Modulation of Signaling Pathways: The compound could modulate key cellular signaling pathways, such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation.[9]
The following sections outline a rigorous, multi-phased experimental plan to systematically test these hypotheses.
Phase I: Initial Biological Profiling and Hypothesis Generation
The primary goal of this phase is to confirm the biological activity of the compound and generate initial, data-driven hypotheses about its mechanism.
Experiment 1: In Vitro Cytotoxicity Screening
This initial screen establishes the compound's potency and spectrum of activity against various cancer cell types.
Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed cells from a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], PC-3 [prostate]) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, structured table.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Value |
| A549 | Lung Carcinoma | Value |
| HCT-116 | Colorectal Carcinoma | Value |
| PC-3 | Prostate Adenocarcinoma | Value |
Experiment 2: Broad-Spectrum Enzyme Screening
To rapidly narrow down the potential target class, a broad screening panel is highly efficient.
Methodology:
-
Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to test the compound at a fixed concentration (typically 1-10 µM) against a large panel of several hundred kinases. The results are reported as a percentage of inhibition.
-
Other Relevant Enzymes: Concurrently, perform single-concentration inhibition assays against other hypothesized targets like COX-2, 5-LOX, and Topoisomerase I/II.[6]
Phase II: Target Validation and Mechanistic Characterization
This phase focuses on validating the "hits" from Phase I and characterizing the molecular interaction in detail.
Experiment 3: Biochemical Dose-Response Assays
Protocol: Kinase Inhibition Assay (Example using a generic kinase)
-
Reaction Setup: In a 96-well plate, combine a reaction buffer, the purified recombinant kinase enzyme, and the specific peptide substrate.
-
Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 12-point serial dilution). Include appropriate vehicle (DMSO) and positive controls (e.g., staurosporine).
-
Initiate Reaction: Add ATP (often radiolabeled ³³P-ATP or for detection via luminescence) to start the kinase reaction.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at room temperature or 30°C.
-
Stop Reaction & Detect: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter membrane and measuring radioactivity or by using luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and calculate the IC50 value using non-linear regression.
Experiment 4: Biophysical Binding Assays
Directly measuring the binding of the compound to the purified target protein is a critical validation step. Surface Plasmon Resonance (SPR) is a gold-standard technique.[10]
Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Covalently immobilize the purified target protein onto the surface of a sensor chip.
-
Compound Injection: Inject a series of concentrations of the test compound in a running buffer over the chip surface.
-
Binding Measurement: A sensor detects changes in the refractive index at the surface as the compound binds to the immobilized protein, generating a sensorgram in real-time. This measures the association rate (kₐ).
-
Dissociation Measurement: After the injection, flow the running buffer over the chip to measure the dissociation of the compound from the protein, determining the dissociation rate (kₑ).
-
Data Analysis: Fit the sensorgram data to a binding model to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD = kₑ/kₐ), which is a direct measure of binding affinity.
Visualization: Proposed Experimental Workflow
The overall strategy for target identification and validation can be visualized as a logical flow.
Caption: Hypothesized inhibition of the MAPK/ERK pathway.
Conclusion
While 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is a novel chemical entity, its structural relationship to a well-documented class of bioactive molecules provides a strong foundation for targeted investigation. The proposed mechanisms—centered on the inhibition of key enzymes like protein kinases and the subsequent induction of apoptosis—are both plausible and experimentally testable. The phased workflow presented in this guide, moving from broad biological profiling to specific target validation and cellular pathway analysis, offers a rigorous and efficient strategy to fully elucidate its mechanism of action. Successful characterization of this compound could yield a promising new lead for therapeutic development.
References
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The Ascendance of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of 2-Amino-4H-Chromenes
For Immediate Release
[City, State] – In the landscape of medicinal chemistry, the 2-amino-4H-chromene scaffold has emerged as a cornerstone for the development of novel therapeutic agents. Its inherent structural features have allowed for the design of compounds with a broad spectrum of biological activities, solidifying its status as a "privileged scaffold" in modern drug discovery. This technical guide offers an in-depth exploration of the discovery, historical evolution, and synthetic strategies for this pivotal heterocyclic system, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the 2-Amino-4H-Chromene Core
The 2-amino-4H-chromene moiety is a heterocyclic system characterized by a dihydropyran ring fused to a benzene ring, with an amino group at the 2-position. This structural motif is a common feature in a variety of natural products and synthetically derived molecules that exhibit significant pharmacological properties.[1] The versatility of this scaffold has made it a fertile ground for the discovery of potent agents against a range of diseases, including cancer, microbial infections, and inflammatory conditions.[2][3]
The Genesis of a Scaffold: Early Discovery and Synthetic Evolution
While the contemporary synthesis of 2-amino-4H-chromenes is dominated by elegant and efficient multi-component reactions, the historical roots of their synthesis are less prominently documented in modern reviews. The initial pioneering work that led to the widespread investigation of this scaffold laid the foundation for the sophisticated methods employed today.
The most prevalent and historically significant route to 2-amino-4H-chromenes is the one-pot, three-component condensation reaction. This approach typically involves an aromatic aldehyde, an active methylene nitrile (most commonly malononitrile), and a phenol or naphthol derivative. The reaction proceeds through a cascade of events, beginning with a Knoevenagel condensation, followed by a Michael addition, and culminating in an intramolecular cyclization.
The elegance of this multi-component strategy lies in its atom economy, operational simplicity, and the ability to generate molecular diversity with ease, all of which are key principles of green chemistry.[4]
Pillars of Synthesis: Modern Methodologies and Mechanistic Insights
The synthesis of 2-amino-4H-chromenes has been the subject of extensive research, leading to a plethora of methodologies distinguished by the choice of catalyst and reaction conditions. These advancements have focused on improving yields, reducing reaction times, and employing more environmentally benign procedures.
The Ubiquitous Three-Component Reaction
The cornerstone of 2-amino-4H-chromene synthesis is the one-pot condensation of an aldehyde, malononitrile, and a phenolic component. This reaction is typically catalyzed by a base or, in some instances, an acid.
Plausible Reaction Mechanism:
The reaction is believed to proceed through the following steps:
-
Knoevenagel Condensation: The base catalyzes the condensation of the aromatic aldehyde and malononitrile to form an α-cyanocinnamate derivative (a benzylidene malononitrile).
-
Michael Addition: The phenolic hydroxyl group, activated by the basic catalyst, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable 2-amino-4H-chromene ring system.
Figure 1: General workflow for the three-component synthesis of 2-amino-4H-chromenes.
The Role of Catalysis: A Diverse Toolkit
A vast array of catalysts has been employed to facilitate the synthesis of 2-amino-4H-chromenes, each offering distinct advantages. The choice of catalyst can significantly influence reaction efficiency, selectivity, and environmental impact.
| Catalyst Type | Examples | Key Advantages |
| Organocatalysts | Diethylamine[5], 2-Aminopyridine[5], DBU[6] | Mild reaction conditions, readily available, metal-free. |
| Inorganic Bases | K₂CO₃, NaOH, KOH[7] | Cost-effective, simple to handle. |
| Heterogeneous Catalysts | Expanded Perlite[2], MOF-5[2], MNPs@Cu[8] | Easy recovery and reusability, environmentally friendly. |
| Nanocatalysts | Calcined Eggshell[9] | Green, sustainable, and efficient. |
| Ionic Liquids | [EMIM][OH] | Green solvent and catalyst, high yields under microwave irradiation.[10] |
| Other Catalysts | Ceric Ammonium Nitrate (CAN)[4], 3-Nitrophenylboronic acid[2] | High efficiency, mild conditions. |
Table 1: Comparison of various catalyst types for the synthesis of 2-amino-4H-chromenes.
Experimental Protocol: A Representative Synthesis
The following protocol details a general and widely applicable method for the synthesis of 2-amino-4H-chromene derivatives via a three-component reaction.
General Procedure for the Synthesis of 2-Amino-4-aryl-4H-chromenes:
-
To a solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL), add a catalytic amount of a suitable base (e.g., piperidine, 0.1 mmol).
-
Add the phenolic component (e.g., α-naphthol or resorcinol, 1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4H-chromene derivative.
Figure 2: A step-by-step experimental workflow for a typical 2-amino-4H-chromene synthesis.
Therapeutic Landscape: Biological Activities and Drug Development Potential
The 2-amino-4H-chromene scaffold is a prolific source of compounds with a wide array of biological activities. This has led to its extensive exploration in the field of medicinal chemistry for the development of new therapeutic agents.
Key Biological Activities:
-
Anticancer Activity: Many 2-amino-4H-chromene derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[11][12] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression.
-
Antimicrobial Activity: This class of compounds has shown significant activity against a range of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[11][13]
-
Antiviral Activity: Certain derivatives have exhibited antiviral properties, including activity against HIV.[11]
-
Central Nervous System (CNS) Activity: Some 2-amino-4H-chromenes have been investigated for their potential in treating CNS disorders.[11]
-
Other Activities: The scaffold has also been associated with anti-inflammatory, anticoagulant, and antianaphylactic activities.[4]
The continued exploration of the 2-amino-4H-chromene scaffold in drug discovery programs is a testament to its versatility and therapeutic potential. The ability to readily synthesize a diverse library of these compounds through multi-component reactions further enhances their attractiveness for high-throughput screening and lead optimization.
Conclusion: A Privileged Past, A Promising Future
The journey of the 2-amino-4H-chromene scaffold from its early synthetic origins to its current status as a privileged structure in drug discovery is a compelling narrative of chemical innovation. The development of efficient and green synthetic methodologies has been instrumental in unlocking the vast therapeutic potential of this versatile heterocyclic system. As researchers continue to explore the chemical space around this remarkable core, the future undoubtedly holds the promise of new and improved therapeutic agents for a multitude of human diseases.
References
[11] Shah, N. K., et al. (2013). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 125(3), 525-530. Available at: [Link]
[14] Obregón-Mendoza, M. A., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3328. Available at: [Link]
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In silico prediction of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" properties
An In-Depth Technical Guide to the In Silico Prediction of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" Properties
Foreword: The Imperative of Predictive Science in Modern Drug Discovery
In the landscape of contemporary drug development, the ability to anticipate the behavior of a novel chemical entity is paramount. The journey from a promising molecule to a therapeutic agent is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic and safety profiles. In silico methodologies have emerged as an indispensable tool, offering a rational, cost-effective, and ethically considerate approach to de-risk and prioritize drug candidates long before they enter laborious and expensive experimental pipelines.[1][2] This guide provides a comprehensive, technically-grounded framework for the computational characterization of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde , a member of the pharmacologically significant chromene family.[3][4] We will move beyond a mere recitation of methods to delve into the causality behind our predictive choices, establishing a self-validating workflow that researchers, scientists, and drug development professionals can adapt and deploy.
Molecular Blueprint: Foundational Physicochemical Characterization
Before venturing into complex biological predictions, a robust understanding of the molecule's fundamental physicochemical properties is essential. These parameters govern its behavior in both biological and experimental systems, influencing everything from solubility to membrane permeability. While some basic data for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is available, a comprehensive profile must be computationally derived.[5]
Core Molecular Identifiers
-
Molecular Formula: C₁₃H₁₃NO₃
-
Molecular Weight: 231.25 g/mol [5]
-
Canonical SMILES: CC(C)c1cc2c(cc1)OC(=C(C=O)C2=O)N
Predicted Physicochemical Properties
The following table summarizes key physicochemical descriptors predicted using established computational algorithms, such as those implemented in platforms like SwissADME or ADMETlab 2.0.[6] These properties provide the first filter for "drug-likeness," often evaluated against frameworks like Lipinski's Rule of Five.
| Property | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water Partition Coeff.) | 2.15 - 2.50 | Measures lipophilicity, influencing absorption and membrane permeability. Values in this range are generally favorable for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 80.5 Ų | Estimates the surface area of polar atoms. A TPSA < 140 Ų is often associated with good cell permeability. |
| Aqueous Solubility (LogS) | -3.5 to -4.0 | Predicts solubility in water. This value suggests moderate to low solubility, which may require formulation strategies. |
| Hydrogen Bond Donors | 1 (from the amino group) | Influences solubility and target binding. |
| Hydrogen Bond Acceptors | 4 (3 oxygens, 1 nitrogen) | Influences solubility and target binding. |
| Number of Rotatable Bonds | 2 | Indicates molecular flexibility, which can impact target binding and metabolism. A lower number (<10) is generally preferred. |
The Pharmacokinetic Journey: An In Silico ADMET Workflow
A potent molecule is therapeutically useless if it cannot reach its target in sufficient concentration or if it is rapidly metabolized and excreted. Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is therefore a critical step.[1] The following workflow outlines a standard, yet powerful, protocol for this assessment using widely accessible web-based platforms like pkCSM, ADMET-AI, or ADMETlab 2.0.[1][7]
Caption: A streamlined workflow for in silico ADMET property prediction.
Detailed ADMET Prediction Protocol
Objective: To generate a comprehensive pharmacokinetic and toxicity profile for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
Methodology:
-
Ligand Preparation: Obtain the canonical SMILES string for the molecule: CC(C)c1cc2c(cc1)OC(=C(C=O)C2=O)N.
-
Platform Selection: Choose a validated, publicly accessible ADMET prediction server (e.g., ADMETlab 2.0, pkCSM). These platforms utilize machine learning models trained on large datasets of chemical structures and their corresponding experimental ADMET properties.[7]
-
Input Submission: Submit the SMILES string to the server.
-
Parameter Selection: Ensure all relevant ADMET endpoints are selected for prediction. This typically includes models for absorption, distribution, metabolism, excretion, and key toxicities.
-
Execution and Data Compilation: Run the prediction. The server will output a series of qualitative and quantitative predictions. Compile these results into a structured table for analysis.
Anticipated ADMET Profile and Interpretation
The following table presents a hypothetical but expertly-informed prediction summary, based on the known behavior of chromene derivatives and general principles of medicinal chemistry.[6][8]
| ADMET Parameter | Predicted Outcome | Rationale and Implication |
| Human Intestinal Absorption | High (>80%) | The molecule's LogP and TPSA values are within a favorable range for passive absorption. High absorption is a key feature of a viable oral drug. |
| Caco-2 Permeability (logPapp) | Moderate to High | Consistent with good intestinal absorption, suggesting efficient transport across the gut epithelium. |
| BBB Permeability | Unlikely to cross | While not definitive, the TPSA and presence of polar groups may limit penetration into the central nervous system. This is advantageous for peripherally-acting drugs. |
| Plasma Protein Binding | High (>90%) | The lipophilic isopropyl group and aromatic rings suggest strong binding to plasma proteins like albumin. This can affect the free drug concentration and half-life. |
| CYP2D6/3A4 Inhibition | Potential Inhibitor | The chromene scaffold is known to interact with CYP enzymes. Inhibition could lead to drug-drug interactions. |
| AMES Toxicity | Non-mutagenic | Many chromene derivatives are non-mutagenic. However, the aldehyde group could be a potential structural alert, warranting caution.[9] |
| hERG Inhibition | Low Risk | Prediction would need to be confirmed, but the overall structure does not contain common motifs strongly associated with hERG blocking. |
| Hepatotoxicity | Low to Moderate Risk | Drug-induced liver injury is a complex endpoint. The potential for CYP interactions suggests a need for careful evaluation.[10] |
Bioactivity Scaffolding: Molecular Docking for Target Identification
The chromene scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, particularly those involved in cancer.[4][11] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule to the active site of a protein.[12][13] This allows us to hypothesize a mechanism of action and prioritize compounds for synthesis and in vitro testing.
Given the prevalence of anticancer activity among chromene derivatives, we will outline a protocol to dock our molecule against Tubulin , a well-validated cancer target.[3][14]
Molecular Docking Workflow
Caption: Standard workflow for a molecular docking simulation.
Detailed Molecular Docking Protocol
Objective: To predict the binding affinity and interaction pattern of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde with the colchicine binding site of tubulin.
Methodology:
-
Receptor Preparation:
-
Download the crystal structure of tubulin, for instance, PDB ID: 1SA0, from the Protein Data Bank.
-
Using molecular modeling software (e.g., AutoDock Tools, PyMOL), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.
-
-
Ligand Preparation:
-
Convert the 2D SMILES string of the ligand into a 3D structure using a program like Open Babel.
-
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[12]
-
-
Docking Execution:
-
Use a docking program such as AutoDock Vina.[14]
-
Define the search space (grid box) around the known colchicine binding site of tubulin. This focuses the computational search on the area of interest.
-
Execute the docking algorithm, which will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function.
-
-
Results Analysis:
-
Binding Affinity: The primary output is the binding energy (in kcal/mol). A more negative value indicates a stronger predicted binding affinity. For comparison, the binding affinity of known inhibitors should be considered.
-
Interaction Analysis: Visualize the top-ranked docking pose. Identify key interactions such as hydrogen bonds (e.g., with the amino or carbonyl groups) and hydrophobic interactions (e.g., with the isopropyl group and aromatic rings) with the amino acid residues of the protein's active site. These interactions provide a structural hypothesis for the molecule's activity.
-
Advanced Predictive Models: The Role of QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular descriptors.[15][16] If a dataset of structurally similar chromenes with measured biological activity (e.g., IC₅₀ values against a cancer cell line) were available, a QSAR model could be developed to predict the activity of our target molecule.[17][18]
The general steps to build a QSAR model are:
-
Data Collection: Curate a dataset of congeneric compounds with reliable bioactivity data.
-
Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model relating the descriptors to the activity.[17]
-
Validation: Rigorously validate the model's predictive power using internal and external validation techniques.[16]
While we cannot build a specific model here without a dataset, it is a critical next step in a research program to understand the structural requirements for activity within this chemical series and to guide the design of more potent analogues.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the characterization of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. Our predictive analysis suggests that this molecule possesses favorable drug-like physicochemical properties and a promising pharmacokinetic profile for oral administration. Molecular docking simulations indicate its potential as an anticancer agent via tubulin inhibition, a hypothesis that aligns with the known pharmacology of the chromene class.
The power of this in silico approach lies in its ability to build a multi-faceted, data-rich profile of a molecule before its synthesis. These predictions form a set of testable hypotheses that can guide and focus subsequent experimental work, from chemical synthesis and in vitro ADMET assays to cell-based bioactivity screening. By embracing predictive science, we accelerate the discovery process, conserve resources, and increase the probability of success in the complex endeavor of drug development.
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Methodological & Application
One-Pot Synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: An Application Note and Detailed Protocol
Introduction: The Significance of the Chromene Scaffold and the Elegance of One-Pot Synthesis
The 4H-chromene nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of a multitude of biologically active compounds and functional materials.[1][2] Derivatives of 2-amino-4H-chromenes, in particular, have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3][4] The title compound, "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde," incorporates several key pharmacophores: the 2-amino group, the 4-oxo moiety, and a reactive carbaldehyde function at the 3-position, making it a valuable building block for the synthesis of more complex heterocyclic systems.
Traditionally, the synthesis of such multi-functionalized chromenes would involve a series of sequential steps, often with the isolation and purification of intermediates, leading to lower overall yields and increased waste. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer a more elegant and efficient alternative.[5][6][7] This approach aligns with the principles of green chemistry by reducing solvent usage, reaction time, and energy consumption.[8] This application note provides a detailed protocol for a plausible one-pot synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, designed for researchers and professionals in drug discovery and organic synthesis.
Proposed Synthetic Strategy: A Vilsmeier-Haack Approach
The introduction of the carbaldehyde group at the C3 position of the chromene ring is effectively achieved through a Vilsmeier-Haack reaction.[9][10] This reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[9][10][11]
Our proposed one-pot synthesis for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde involves the reaction of 4-isopropylphenol with a suitable three-carbon building block that can provide the C2, C3, and C4 atoms of the chromene core, followed by an in situ Vilsmeier-Haack formylation. A logical choice for the C3 building block is N,N-dimethyl-3-oxobutanamide. This substrate contains the necessary carbon framework and the dimethylamino group that can be eliminated to facilitate cyclization.
Reaction Mechanism
The proposed one-pot synthesis proceeds through a cascade of reactions, initiated by the formation of the Vilsmeier reagent, followed by condensation, cyclization, and formylation.
Caption: Proposed reaction pathway for the one-pot synthesis.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Isopropylphenol | 99-89-8 | 136.19 | 10 | 1.36 g |
| N,N-Dimethyl-3-oxobutanamide | 2044-64-6 | 129.16 | 10 | 1.29 g |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 30 | 2.6 mL |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 20 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | - | 50 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | As needed |
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (DMF, 20 mL).
-
Vilsmeier Reagent Formation: Cool the flask to 0 °C using an ice bath. Add phosphorus oxychloride (POCl₃, 2.6 mL, 30 mmol) dropwise to the DMF via the dropping funnel over a period of 15-20 minutes with vigorous stirring. The formation of the Vilsmeier reagent is an exothermic process.
-
Addition of Reactants: After the addition of POCl₃ is complete, add a solution of 4-isopropylphenol (1.36 g, 10 mmol) and N,N-dimethyl-3-oxobutanamide (1.29 g, 10 mmol) in dichloromethane (DCM, 10 mL) to the reaction mixture at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C for DCM/DMF) and maintain it for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice (100 g).
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
Caption: Step-by-step experimental workflow.
Trustworthiness: A Self-Validating System
The integrity of this protocol is ensured by the robust and well-documented nature of the Vilsmeier-Haack reaction and the principles of chromene synthesis. The success of the synthesis can be validated at multiple stages:
-
Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of starting materials and the formation of the product, providing confidence in the reaction's progression.
-
Product Characterization: The identity and purity of the final product, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, must be unequivocally confirmed through a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of the isopropyl group, the aromatic protons, the amino group, and the aldehyde proton. The chemical shifts and coupling constants will be characteristic of the chromene scaffold.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming the expected molecular formula (C₁₃H₁₃NO₃). High-resolution mass spectrometry (HRMS) can further validate the elemental composition.
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the ketone and the aldehyde, and the C-H stretches of the aromatic and isopropyl groups.
-
Melting Point: A sharp melting point for the purified solid will indicate a high degree of purity.
-
Conclusion
This application note details a robust and efficient one-pot synthesis of the valuable building block, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. By leveraging the power of the Vilsmeier-Haack reaction in a multicomponent setting, this protocol offers a streamlined approach for accessing this functionalized chromene derivative. The provided step-by-step methodology, coupled with clear mechanistic insights and a framework for analytical validation, is intended to empower researchers in their synthetic endeavors within the fields of medicinal chemistry and materials science.
References
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Uphade, B. K., et al. (2020). One-pot Synthesis of 2-Amino-4H-Chromenes using Chicken Eggshell Waste as Green Catalyst under Solvent-Free. International Journal of Heterocyclic Chemistry, 10(1), 1-8.
-
ResearchGate. (n.d.). Results of one-pot three-component synthesis of 2-amino-4H-chromenes. Retrieved from [Link]
-
Iranian Journal of Catalysis. (n.d.). One-pot synthesis of 2-amino-4H-chromene derivatives catalysed by Fe3O4@SiO2@Mg-Al-LDH as an efficient and reusable magnetic nano-catalysts. Retrieved from [Link]
-
Ma, W., et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances, 9(24), 13653-13659.
-
Ma, W., et al. (2019). One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. RSC Advances, 9(24), 13653-13659.
-
MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
-
Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-amino-4H-chromenes catalyst-free via sequential Knoevenagel-Michael reaction and evaluation of biological activity in tumor cells. Retrieved from [Link]
-
Kamal, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(16), 3583.
-
ResearchGate. (n.d.). The plasuable mechanism for one-pot synthesis of 2-amino-4H-chromenes. Retrieved from [Link]
-
Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-indolyl)aminomethylene malonaldehyde and its reactions. Oriental Journal of Chemistry, 29(3), 1187-1192.
-
Arabian Journal of Chemistry. (n.d.). A novel three component synthesis of 2-amino-4H-chromenes derivatives using nano ZnO catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). VILSMEIER-HAACK SYNTHESIS OF AROMATIC ALDEHYDES USING bis-(TRICHLOROMETHYL) CARBONATE AND DIMETHYLFORMAMIDE. Retrieved from [Link]
-
MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave Assisted One‐Pot Synthesis of 2‐Amino‐4H‐chromenes and Spiropyrano[2,3‐d]pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 4-alkyl-2-amino-4H-chromene derivatives. Retrieved from [Link]
-
Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]
-
ChemSrc. (2024). 2-amino-6-isopropyl-4-oxo-4h-chromene-3-carbaldehyde. Retrieved from [Link]
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Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Amino-4H-Chromene Derivatives
Introduction: The Significance of the 2-Amino-4H-Chromene Scaffold
The 2-amino-4H-chromene moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] These compounds exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Their therapeutic potential has driven significant research into developing efficient, rapid, and environmentally benign synthetic methodologies. Traditional multi-step syntheses are often plagued by long reaction times, harsh conditions, and the use of hazardous solvents. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the accessibility of these valuable compounds, offering a green and highly efficient alternative.[3][4]
This guide provides a comprehensive overview and detailed protocols for the microwave-assisted, one-pot, three-component synthesis of 2-amino-4H-chromene derivatives. We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures, and showcase the clear advantages of microwave irradiation over conventional heating methods.
Mechanistic Insights: The Power of Multicomponent Reactions
The synthesis of 2-amino-4H-chromenes is typically achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile, and a phenolic compound (such as a substituted phenol, naphthol, or resorcinol).[1][5] This elegant approach, often catalyzed by a base, embodies the principles of atom economy and convergence, rapidly building molecular complexity from simple starting materials.[1]
The reaction proceeds through a cascade of events, initiated by a Knoevenagel condensation between the aldehyde and malononitrile. The catalyst, often a mild base like ammonium acetate or even greener alternatives derived from agro-waste, facilitates this initial step.[1][5][6] The resulting electron-deficient alkene then undergoes a Michael addition with the activated phenolic hydroxyl group. Finally, an intramolecular cyclization followed by tautomerization yields the stable 2-amino-4H-chromene scaffold.
Microwave irradiation dramatically accelerates this reaction sequence.[4] Through dielectric heating, microwaves efficiently and uniformly heat the reaction mixture, leading to a significant reduction in reaction times—often from hours to mere minutes—and a substantial increase in product yields.[1][4]
Caption: General reaction mechanism for the three-component synthesis of 2-amino-4H-chromenes.
Comparative Analysis: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis for this reaction are not merely incremental; they represent a paradigm shift in efficiency and sustainability. The table below summarizes a typical comparison based on reported findings.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |
| Reaction Time | 3-10 minutes | 2-8 hours |
| Product Yield | 85-95% (Good to Excellent) | 60-75% (Moderate to Good) |
| Energy Consumption | Significantly Lower | Higher |
| Solvent Usage | Often feasible under solvent-free conditions or with green solvents | Typically requires organic solvents |
| Reaction Conditions | Uniform, rapid heating | Potential for localized overheating |
| Work-up & Purification | Often simpler due to cleaner reaction profiles | May require more extensive purification |
Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 2-Amino-4-(aryl)-4H-chromene Derivatives
This protocol provides a generalized procedure adaptable for a range of aromatic aldehydes and phenolic reactants.
Materials and Reagents:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Phenol derivative (e.g., β-naphthol, resorcinol) (1.0 mmol)
-
Catalyst: Ammonium acetate (0.2 mmol) or a green catalyst like WELFSA/WEPPA[5][6]
-
Solvent: Ethanol (5 mL) or solvent-free
-
Microwave reactor vials (10 mL) with stir bars
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Ethyl acetate and hexane for TLC and column chromatography
Instrumentation:
-
A dedicated microwave reactor for organic synthesis with temperature and pressure sensors.
Procedure:
-
Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), the phenol derivative (1.0 mmol), and the catalyst (0.2 mmol).
-
Solvent Addition: Add 5 mL of ethanol. For a solvent-free approach, ensure the reactants are well-mixed.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature (e.g., 80-100°C) for 3-6 minutes. The reaction progress can be monitored by setting shorter initial times and analyzing the crude mixture by TLC.
-
Reaction Monitoring: After irradiation, cool the vial to room temperature. Spot a small amount of the reaction mixture on a TLC plate and elute with a hexane:ethyl acetate mixture (e.g., 7:3 v/v) to check for the consumption of starting materials and the formation of the product.
-
Product Isolation and Purification:
-
Upon completion, if a solid product has precipitated, filter the mixture and wash the solid with cold ethanol.
-
If no solid forms, pour the reaction mixture into ice-cold water. The product will often precipitate and can be collected by filtration.
-
The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the purified product using standard analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: Experimental workflow for microwave-assisted synthesis of 2-amino-4H-chromenes.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The success of the synthesis is readily and rapidly confirmed through TLC analysis, which provides a clear visual confirmation of product formation against the starting materials. The high yields and clean reaction profiles characteristic of this microwave-assisted method minimize the formation of byproducts, simplifying purification and ensuring the integrity of the final compound.[1][6] The spectroscopic data (NMR, IR, MS) obtained for the synthesized compounds should be consistent with the expected 2-amino-4H-chromene structure, providing definitive validation of the experimental outcome.
Conclusion
The combination of multicomponent reactions with microwave irradiation offers a powerful, efficient, and green strategy for the synthesis of biologically important 2-amino-4H-chromene derivatives.[1] This approach provides significant advantages in terms of reduced reaction times, increased yields, and operational simplicity, making it highly attractive for applications in medicinal chemistry and drug development.[3] The protocols outlined in this guide are robust and can be adapted to generate diverse libraries of chromene derivatives for further biological evaluation.
References
-
Shah, N. K., Shah, N. M., Patel, M. P., & Patel, R. G. (2013). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 125(3), 525-530. [Link]
-
Kantharaju, K., & Khatavi, M. S. (2019). Microwave Accelerated Synthesis of 2‐Amino‐4H‐Chromenes Catalyzed by WELFSA: A Green Protocol. ChemistrySelect, 4(1), 1-6. [Link]
-
Martínez-Mata, D., et al. (2021). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 26(11), 3163. [Link]
-
Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33831-33857. [Link]
-
Kantharaju, K., & Pushpa, K. (2019). A Microwave Accelerated Sustainable Approach for the Synthesis of 2-amino-4H-chromenes Catalysed by WEPPA: A Green Strategy. Letters in Organic Chemistry, 16(1), 1-8. [Link]
-
Salehi, B., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 753. [Link]
-
Basavaraju, P., et al. (2015). Microwave-assisted synthesis of chromenes: biological and chemical importance. Future Medicinal Chemistry, 7(9), 1155-1171. [Link]
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Application Notes and Protocols for the Characterization of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Introduction: Unveiling the Molecular Identity of a Novel Chromene Derivative
The compound 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is a member of the chromene family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise structural elucidation and purity assessment of this molecule are paramount for understanding its structure-activity relationship (SAR), ensuring reproducibility in biological assays, and meeting regulatory standards.
This comprehensive guide provides a suite of detailed analytical methods and protocols for the unambiguous characterization of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable analysis.
Strategic Analytical Workflow
A multi-technique approach is essential for a thorough characterization, where each method provides a unique piece of the structural puzzle. The interplay of these techniques provides a self-validating system for confirming the identity, purity, and structural integrity of the target compound.
Figure 1: A strategic workflow for the comprehensive characterization of the target chromene derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of the molecule. A combination of ¹H, ¹³C, and 2D NMR experiments provides detailed information about the connectivity of atoms.
¹H NMR Spectroscopy Protocol
Objective: To identify and quantify the different types of protons in the molecule based on their chemical environment.
Instrumentation: 300 MHz or higher field NMR spectrometer.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often suitable for chromone derivatives.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR probe and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Data Interpretation: The resulting spectrum should be analyzed for chemical shifts (δ), coupling constants (J), and integration values.
| Expected ¹H NMR Data | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Isopropyl Protons (CH₃) | ~1.2 | Doublet | 6H | -CH(CH₃ )₂ |
| Isopropyl Proton (CH) | ~3.0 | Septet | 1H | -CH (CH₃)₂ |
| Aromatic Protons | ~7.0 - 8.0 | Multiplets | 3H | Ar-H |
| Amino Protons | ~7.5 (broad) | Singlet | 2H | -NH₂ |
| Aldehyde Proton | ~9.5 - 10.0 | Singlet | 1H | -CH O |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. Similar chromene derivatives have shown characteristic signals in these regions.[4][5][6]
¹³C NMR Spectroscopy Protocol
Objective: To identify the number and types of carbon atoms in the molecule.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup and Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a single peak.
-
A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
Data Interpretation:
| Expected ¹³C NMR Data | Chemical Shift (δ, ppm) | Assignment |
| Isopropyl Carbons (CH₃) | ~20 - 25 | -CH(C H₃)₂ |
| Isopropyl Carbon (CH) | ~30 - 35 | -C H(CH₃)₂ |
| Aromatic & Olefinic Carbons | ~110 - 160 | C-2, C-3, C-4a, C-5, C-6, C-7, C-8, C-8a |
| Carbonyl Carbon (C=O) | ~175 - 185 | C-4 |
| Aldehyde Carbonyl (CHO) | ~190 - 200 | -C HO |
Note: The ¹³C NMR spectrum will confirm the presence of all 13 carbon atoms in the molecule, as indicated by its molecular formula C₁₃H₁₃NO₃.[7]
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass of the parent ion, which in turn confirms the elemental composition.
HRMS Protocol (Electrospray Ionization - ESI)
Objective: To determine the exact molecular weight and confirm the molecular formula.
Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the mobile phase if introducing the sample via an HPLC system.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it through an HPLC system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the instrument is calibrated to achieve high mass accuracy (typically < 5 ppm).
-
Data Interpretation:
-
Molecular Formula: C₁₃H₁₃NO₃
-
Exact Mass: 231.0895
-
Expected [M+H]⁺: 232.0974
The observed mass should be within 5 ppm of the calculated exact mass to confidently confirm the elemental composition. Fragmentation patterns can also provide structural information.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in the molecule based on their characteristic vibrational frequencies.
FT-IR Protocol (Attenuated Total Reflectance - ATR)
Objective: To identify the key functional groups in the molecule.
Instrumentation: FT-IR spectrometer with an ATR accessory.
Protocol:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
Data Interpretation:
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (Amino) | 3400 - 3200 | Stretching (doublet for primary amine) |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 2970 - 2870 | Stretching |
| C=O (Aldehyde) | 1740 - 1720 | Stretching |
| C=O (Ketone, γ-pyrone) | 1680 - 1650 | Stretching |
| C=C (Aromatic/Olefinic) | 1600 - 1450 | Stretching |
| C-O (Ether) | 1260 - 1000 | Stretching |
Note: The presence of sharp, distinct peaks in these regions provides strong evidence for the assigned functional groups. The IR spectra of related aminobenzaldehydes and chromones support these assignments.[11][12]
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of a compound and for quantitative analysis. A well-developed HPLC method can separate the target compound from any impurities, starting materials, or by-products.
Reverse-Phase HPLC Protocol
Objective: To determine the purity of the synthesized compound.
Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes. This can be optimized based on the initial results.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (determined by UV-Vis spectroscopy, likely around 254 nm and 320 nm).
-
Injection Volume: 10 µL.
-
Data Interpretation:
-
A pure sample should exhibit a single major peak in the chromatogram.
-
The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
The retention time of the main peak serves as an identifier for the compound under the specified conditions.
Figure 2: A flowchart outlining the key steps in the HPLC purity analysis protocol.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for determining an optimal wavelength for HPLC detection.
UV-Vis Protocol
Objective: To determine the wavelengths of maximum absorbance (λ_max).
Instrumentation: UV-Vis spectrophotometer.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
-
Data Acquisition:
-
Record the UV-Vis spectrum from 200 to 600 nm.
-
Use the solvent as a blank.
-
Data Interpretation:
-
Chromone derivatives typically exhibit strong absorption bands.[15] Expected λ_max values for this compound would be in the range of 250-280 nm and 310-350 nm, corresponding to π → π* transitions within the aromatic and conjugated system.
Conclusion
The application of this comprehensive suite of analytical techniques provides a robust and reliable framework for the complete characterization of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. The orthogonal nature of these methods—elucidating the atomic framework (NMR), confirming molecular formula (HRMS), identifying functional groups (FT-IR), and quantifying purity (HPLC)—ensures a high degree of confidence in the final structural assignment and quality assessment. This detailed analytical package is indispensable for advancing the study and application of this promising chromene derivative in research and development.
References
-
Electrospray tandem mass spectrometry of 2H-chromenes - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
FT‐IR spectra of a) 2‐Aminobenzaldehyde; b) Chitosan nanofibers (CSNFs) - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC - PubMed Central. (2023, November 24). Retrieved January 20, 2026, from [Link]
-
Synthesis, characterization and Insilico molecular docking studies of novel chromene derivatives as Rab23 inhibitors - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]
-
Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Spectroscopic studies on some chromones - Canadian Science Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthetic and spectroscopic studies of 6-substituted chromone derivatives - Univen. (n.d.). Retrieved January 20, 2026, from [Link]
-
Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chromene compounds with promising biological activities - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde - Chemikart. (n.d.). Retrieved January 20, 2026, from [Link]
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Studies on the Ultraviolet Absorption Spectra of Coumarins and Chromones. II. Hydroxy Derivatives1 | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
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Electronic [UV–Visible] and vibrational [FT-IR] investigation and NMR spectroscopic analysis of some halogen substituted chromone (6-Fluorochromone, 6-Chlorochromone, 6-Bromochromone) | Request PDF - ResearchGate. (2025, August 8). Retrieved January 20, 2026, from [Link]
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Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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SYNTHESIS OF 4-OXO-4H-CHROMENE DERIVATIVE WITH FUSED BENZODIAZEPINE RING - Distant Reader Study Carrels. (n.d.). Retrieved January 20, 2026, from [Link]
-
Scheme 2. Plausible mechanistic pathway of the synthesis of 4H-chromene... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES ALOYSIUS TCHANGWE NCHINDA. (n.d.). Retrieved January 20, 2026, from [Link]
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One-pot synthesis of various 2-amino-4H-chromene derivatives using highly active supported ionic liquid catalyst. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.). Retrieved January 20, 2026, from [Link]
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Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PubMed. (2025, May 31). Retrieved January 20, 2026, from [Link]
-
FT-IR spectra of compound (2) | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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The expanded ¹H NMR spectrum of compound 4f - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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HPLC Method Development: Standard Practices and New Columns - Agilent. (2010, March 16). Retrieved January 20, 2026, from [Link]
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IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. (2025, August 7). Retrieved January 20, 2026, from [Link]
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Synthesis and Isomerization of Tetrahydro-4 H-chromene Derivatives - PubMed. (2025, September 26). Retrieved January 20, 2026, from [Link]
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Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column. (n.d.). Retrieved January 20, 2026, from [Link]
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Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. (n.d.). Retrieved January 20, 2026, from [Link]
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The Development and Validation of Novel High-Performance Liquid Chromatography Method for Simultaneous Estimation of p-Cymene and Aloe-emodin - Informatics Journals. (n.d.). Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the Evaluation of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde as a Potential Anticancer Agent
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Chromene Scaffold
The 4H-chromene heterocyclic ring system is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] The versatility of the chromene core allows for structural modifications that can significantly enhance bioactivity, leading to the development of novel therapeutic candidates.[2] Compounds within this class have been shown to exert their cytotoxic effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular targets like tubulin and topoisomerase.[1][4] This document provides a detailed guide for researchers on the preclinical in vitro evaluation of a specific derivative, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde , as a potential anticancer agent. While this specific molecule is not extensively characterized in publicly available literature, the protocols outlined herein are based on established methodologies for evaluating the anticancer efficacy of the broader 2-amino-4H-chromene class of compounds.
Putative Mechanism of Action: Insights from Related Chromene Analogs
Based on studies of structurally similar chromene derivatives, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is hypothesized to exert its anticancer effects through a multi-faceted approach. The primary mechanisms of action for this class of compounds often involve the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).[1][5]
Many 4H-chromene analogs have been reported to bind to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization.[1][5] This disruption of the microtubule network leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently triggers the intrinsic apoptotic pathway.[1] Key molecular events in this proposed pathway include the activation of executioner caspases, such as caspase-3/7, and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[4] Furthermore, some chromene derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR pathway.[6]
Caption: Proposed mechanism of action for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
Experimental Protocols for In Vitro Evaluation
The following protocols are designed to provide a comprehensive assessment of the anticancer properties of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. A step-wise approach, from initial cytotoxicity screening to more detailed mechanistic studies, is recommended.[7]
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Scientific Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screening is crucial for determining the dose-dependent cytotoxic effects of the compound and for calculating the half-maximal inhibitory concentration (IC50).[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], HepG-2 [liver]).[4][8]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (stock solution in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values in a table for clear comparison across different cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| HCT-116 | Colon Carcinoma | Experimental Value | Experimental Value |
| HepG-2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: To determine if the compound induces cell cycle arrest, propidium iodide (PI) staining followed by flow cytometry is employed. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Materials:
-
Human cancer cell lines.
-
6-well plates.
-
Test compound.
-
PBS.
-
70% Ethanol (ice-cold).
-
RNase A (100 µg/mL).
-
Propidium Iodide (50 µg/mL).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
Scientific Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-). This assay provides quantitative data on the induction of apoptosis.[1]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Human cancer cell lines.
-
6-well plates.
-
Test compound.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Sources
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of Chromene Scaffolds
The chromene nucleus, a heterocyclic system composed of a fused benzene and pyran ring, represents a privileged scaffold in medicinal chemistry. Both natural and synthetic compounds bearing this moiety exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1][2][3] The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. Derivatives of 2-amino-4H-chromene have emerged as a promising class of compounds, demonstrating significant inhibitory activity against a spectrum of pathogenic bacteria and fungi.[1][2][4] Their mechanism of action is often multifaceted, potentially involving the inhibition of essential enzymes like DNA gyrase and topoisomerase, or disruption of the bacterial cell membrane.
This guide provides a comprehensive overview of the methodologies for assessing the antimicrobial potential of a specific subset of these compounds: derivatives of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde". It is designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. The protocols detailed herein are based on established, standardized methods to ensure reproducibility and reliability of results.
Synthesis of 2-Amino-4H-chromene Derivatives: A Generalized Approach
Representative Synthesis Workflow
Caption: Generalized workflow for the one-pot synthesis of 2-amino-4H-chromene derivatives.
Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial efficacy of the synthesized chromene derivatives, two primary methods are recommended, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11][12][13]
Principle: A standardized inoculum of the test microorganism is introduced into wells of a microtiter plate containing serial dilutions of the test compound. Following incubation, the presence or absence of visible growth is determined.
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the synthesized chromene derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL). The solvent chosen should not exhibit antimicrobial activity at the concentrations used.
-
-
Preparation of Microorganism Inoculum:
-
From a fresh agar plate culture (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or a suitable broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[9]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
The typical final volume in each well is 100 µL.
-
Ensure to include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[12]
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well (except the sterility control).
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for most bacteria.[12]
-
-
Determination of MIC:
Caption: Step-by-step workflow for the broth microdilution assay.
Agar Disk Diffusion Method
The agar disk diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of a compound's antimicrobial activity.
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method (0.5 McFarland standard).[14]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply sterile filter paper disks (6 mm in diameter) to the surface of the inoculated agar plate.
-
Pipette a specific volume (e.g., 10-20 µL) of the test compound solution (at a known concentration) onto each disk.
-
Include a positive control disk (a standard antibiotic) and a negative control disk (solvent only).
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete inhibition (in millimeters) around each disk.
-
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from the antimicrobial assays should be summarized in a tabular format.
Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Chromene Derivatives
| Compound ID | Test Microorganism | Gram Stain | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | Gram-positive | 32 |
| Bacillus subtilis | Gram-positive | 64 | |
| Escherichia coli | Gram-negative | 128 | |
| Pseudomonas aeruginosa | Gram-negative | >256 | |
| Derivative B | Staphylococcus aureus | Gram-positive | 16 |
| Bacillus subtilis | Gram-positive | 32 | |
| Escherichia coli | Gram-negative | 64 | |
| Pseudomonas aeruginosa | Gram-negative | 128 | |
| Amoxicillin | Staphylococcus aureus | Gram-positive | 64 |
| (Reference) | Escherichia coli | Gram-negative | 64 |
Note: The data presented are hypothetical examples based on published activities of similar compounds and are for illustrative purposes only.[15]
Table 2: Example of Zone of Inhibition Data for Chromene Derivatives
| Compound ID | Test Microorganism | Gram Stain | Zone of Inhibition (mm) |
| Derivative C | Staphylococcus aureus | Gram-positive | 18 |
| Escherichia coli | Gram-negative | 15 | |
| Derivative D | Staphylococcus aureus | Gram-positive | 22 |
| Escherichia coli | Gram-negative | 19 | |
| Ciprofloxacin | Staphylococcus aureus | Gram-positive | 25 |
| (Reference) | Escherichia coli | Gram-negative | 28 |
Note: The data presented are hypothetical examples based on published activities of similar compounds and are for illustrative purposes only.[16]
Causality and Self-Validation in Experimental Design
The described protocols are designed to be self-validating through the inclusion of appropriate controls. The growth control ensures that the test microorganism is viable and capable of growth under the experimental conditions. The sterility control confirms that the broth and reagents are not contaminated. A positive control with a known antibiotic provides a benchmark for activity and validates the susceptibility of the test organisms. The negative (solvent) control ensures that the vehicle used to dissolve the test compounds does not interfere with microbial growth. Adherence to standardized inoculum preparation and incubation conditions is critical for the reproducibility and comparability of results.
Conclusion
The 2-amino-4H-chromene scaffold holds significant promise in the development of novel antimicrobial agents. The protocols outlined in this guide provide a robust framework for the synthesis and systematic evaluation of the antimicrobial activity of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" derivatives. By employing these standardized methods, researchers can generate reliable and comparable data, facilitating the identification of lead compounds for further preclinical development in the fight against infectious diseases.
References
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
Clinical and Laboratory Standards Institute. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. [Link]
-
JoVE. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
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ResearchGate. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
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YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
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Indian Academy of Sciences. (n.d.). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. [Link]
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CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]
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Asian Journal of Chemistry. (2018). A Green Method Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromene Derivatives. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]
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Frontiers. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. [Link]
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MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]
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Preprints.org. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. [Link]
-
PMC. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 2-amino-4H-chromenes under sonic condition. [Link]
-
Asian Journal of Chemistry. (2018). A Green Method Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromene Derivatives. [Link]
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ResearchGate. (n.d.). MIC values (in µg/mL) of the target compounds 4 and 9 against.... [Link]
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ResearchGate. (n.d.). Synthesis of 2‐amino‐4H‐chromenes. [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Introduction: The Therapeutic Potential of Chromene Scaffolds
Chromene derivatives represent a significant class of oxygen-containing heterocyclic compounds, widely recognized for their diverse and potent pharmacological activities.[1] This versatile scaffold is a structural component in many natural products and synthetic compounds, demonstrating a broad spectrum of biological effects including antimicrobial, anti-inflammatory, antioxidant, and notably, anticancer properties.[1][2] The 4H-chromene moiety, in particular, has been the focus of extensive research in oncology, with derivatives showing potent cytotoxic effects against a variety of human cancer cell lines.[1][3] The mechanisms underlying their anticancer activity are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and the disruption of critical cellular structures like microtubules.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the novel compound 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde . While specific biological data for this exact molecule is still emerging, the protocols outlined herein are based on well-established methodologies for evaluating the cytotoxic potential of novel chemical entities, particularly within the promising class of chromene derivatives.[5][6][7]
Rationale for Cytotoxicity Profiling
The initial assessment of a compound's cytotoxic potential is a critical step in the drug discovery pipeline. It helps to:
-
Identify compounds with potent anticancer activity.
-
Determine the concentration range for therapeutic efficacy.
-
Assess potential toxicity to healthy cells.
-
Provide insights into the mechanism of cell death.
This guide will focus on three fundamental and widely adopted in vitro assays to build a preliminary cytotoxicity profile:
-
MTT Assay: To assess metabolic activity and cell viability.
-
LDH Release Assay: To quantify membrane integrity and cell lysis.
-
Caspase-3/7 Activity Assay: To specifically measure apoptosis induction.
PART 1: Cell Viability Assessment via MTT Assay
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[9][10]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell line(s) (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette and sterile tips
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for vehicle control (cells with DMSO) and blank (medium only).[11]
-
Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the chromene derivative in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.
-
Exposure: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
Data Presentation: MTT Assay
The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell viability, should be calculated.
| Cell Line | Treatment Duration | Hypothetical IC50 (µM) |
| MCF-7 (Breast) | 48 hours | 12.5 ± 1.8 |
| A549 (Lung) | 48 hours | 28.3 ± 3.2 |
| HepG2 (Liver) | 48 hours | 15.7 ± 2.1 |
PART 2: Membrane Integrity Assessment via LDH Release Assay
Principle of the LDH Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[12] The LDH assay quantitatively measures the amount of LDH released, which is proportional to the number of lysed cells.[13] The assay involves an enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[13]
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
Cell culture plates prepared and treated as in the MTT protocol.
-
Commercially available LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer).
-
96-well flat-bottom sterile microplates.
-
Multichannel pipette and sterile tips.
-
Microplate reader.
Procedure:
-
Prepare Cell Plates: Seed and treat cells with the chromene derivative as described in the MTT protocol (Steps 1-5).
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Add lysis buffer (provided in the kit) to a set of untreated control wells 45 minutes before the end of the incubation period.[14]
-
Background Control: Culture medium without cells.
-
-
Collect Supernatant: After the incubation period, centrifuge the plates (if using suspension cells). Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[14]
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[14]
Data Presentation: LDH Assay
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
| Concentration (µM) | % Cytotoxicity (48h) |
| 0 (Vehicle) | 0 |
| 1 | 8.2 ± 1.1 |
| 10 | 45.6 ± 4.5 |
| 50 | 89.1 ± 5.3 |
| 100 | 95.3 ± 3.9 |
PART 3: Apoptosis Detection via Caspase-3/7 Activity Assay
Principle of the Caspase-3/7 Assay
Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and Caspase-7 are key effector caspases. Luminescent assays, such as the Caspase-Glo® 3/7 assay, utilize a specific substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3/7 in the sample.
Experimental Workflow: Caspase-3/7 Assay
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-3/7 Assay
Materials:
-
Cell culture plates (opaque-walled to prevent crosstalk) prepared and treated as in the MTT protocol.
-
Commercially available Caspase-Glo® 3/7 Assay kit.
-
Plate-reading luminometer.
Procedure:
-
Prepare Cell Plates: Seed cells in opaque-walled 96-well plates and treat with the chromene derivative for the desired time period (e.g., 6, 12, 24 hours).
-
Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add Reagent: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Presentation: Caspase-3/7 Assay
Results are typically presented as the fold increase in caspase activity compared to the vehicle-treated control.
| Treatment | Fold Increase in Caspase-3/7 Activity (24h) |
| Vehicle Control | 1.0 |
| Compound (10 µM) | 4.2 ± 0.5 |
| Compound (50 µM) | 8.9 ± 1.1 |
| Staurosporine (1 µM) | 10.5 ± 1.3 |
Conclusion and Future Directions
This guide provides a foundational framework for assessing the in vitro cytotoxicity of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. By employing a multi-assay approach, researchers can obtain a more comprehensive understanding of the compound's biological effects, distinguishing between cytostatic and cytotoxic mechanisms and identifying hallmarks of specific cell death pathways like apoptosis. Positive results from these initial screens would warrant further investigation, including:
-
Screening against a broader panel of cancer cell lines and non-cancerous control cells to determine selectivity.
-
Cell cycle analysis to investigate potential cell cycle arrest.
-
Further mechanistic studies, such as Western blotting for key apoptotic proteins (e.g., PARP cleavage) or tubulin polymerization assays, given the known activity of other chromene derivatives.[3][4]
The systematic application of these protocols will be instrumental in elucidating the therapeutic potential of this novel chromene derivative and guiding its progression through the drug discovery and development process.
References
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A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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MTT Assay Protocol for Lab Use. Scribd. [Link]
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Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. MDPI. [Link]
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Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega - ACS Publications. [Link]
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In Vitro Cytotoxicity Assay Protocol. Scribd. [Link]
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Synthesis of Novel Chromenes as Cytotoxic Agents. Der Pharma Chemica. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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LDH Assay. Cell Biologics Inc.. [Link]
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Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI. [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
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Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. PMC - NIH. [Link]
-
Protocol IncuCyte® Apoptosis Assay. University of Bergen. [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
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Protocol IncuCyte® Cytotoxicity Assay. Sartorius. [Link]
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Synthesis of novel chromene derivatives of expected antitumor activity. PubMed. [Link]
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Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]
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Chromene-based anti-cancer agents. ResearchGate. [Link]
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EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
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Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. [Link]
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PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. [Link]
-
Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol. Taylor & Francis Online. [Link]
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One-pot synthesis of 4-alkyl-2-amino-4H-chromene derivatives 2a–h. ResearchGate. [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
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Synthesis of 2-amino-4H-chromene derivatives. ResearchGate. [Link]
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2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]
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2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. [Link]
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2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC - NIH. [Link]
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Application Notes and Protocols for the Cellular Analysis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Introduction: The Therapeutic Potential of Chromene Scaffolds
The chromene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2][3][4] Derivatives of 4H-chromene, in particular, have garnered significant attention for their potent biological effects, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6] The versatility of the chromene ring system allows for structural modifications that can fine-tune its interaction with various cellular targets, making it a fertile ground for drug discovery and development.[2]
This application note focuses on a specific derivative, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde . While extensive research exists on the broader chromene family, this document provides a structured, logical workflow for researchers and drug development professionals to systematically evaluate the cellular effects of this novel compound. The protocols herein are designed to first establish a foundational understanding of its cytotoxic potential and then to delve into more intricate mechanistic details, such as the induction of apoptosis, cell cycle alterations, and impact on key signaling pathways. The experimental choices are rationalized to provide a self-validating and comprehensive approach to characterizing a novel therapeutic candidate.
I. Preliminary Handling and Preparation of the Compound
Prior to initiating cell-based assays, proper handling and solubilization of the test compound are critical for reproducible results.
1.1. Compound Solubility Testing: It is essential to determine the optimal solvent for "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde". Due to its chemical structure, dimethyl sulfoxide (DMSO) is a likely candidate.
-
Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in cell culture-grade DMSO. Visually inspect for complete dissolution. If precipitation occurs, gentle warming or sonication may be employed.
-
Causality: The final concentration of DMSO in the cell culture medium should not exceed a level that causes cellular toxicity (typically ≤ 0.5%). Therefore, preparing a concentrated stock is crucial for achieving the desired test concentrations without introducing solvent-induced artifacts.
1.2. Stock Solution Preparation and Storage: Once solubilized, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
II. General Cytotoxicity and Viability Assays
The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[7][8][9]
2.1. Principle of the MTT Assay: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of living cells.
2.2. Cell Line Selection: The choice of cell lines is pivotal and should be guided by the therapeutic hypothesis. For a compound with potential anticancer activity, a panel of cancer cell lines from different tissues is recommended.
| Cancer Type | Recommended Cell Lines | Justification |
| Breast Cancer | MCF-7, MDA-MB-231 | Represent different subtypes (hormone receptor-positive and triple-negative). Some chromene derivatives have shown activity against breast cancer cells.[10][11] |
| Colon Cancer | HT-29, HCT116 | Common models for colorectal cancer research. Chromene derivatives have demonstrated efficacy against colon cancer cell lines.[4][11][12] |
| Lung Cancer | A549, PC-3 | Represent non-small cell lung cancer and prostate cancer, respectively, and are widely used in drug screening.[13] |
| Normal/Non-cancerous | HEK293, HaCaT | Serve as crucial controls to assess the compound's selectivity for cancer cells over non-cancerous cells. |
2.3. MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO-treated) and an untreated control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
III. Investigation of Apoptotic Cell Death
Should the compound exhibit significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[15] The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[16][17][18]
3.1. Principle of the Annexin V/PI Assay: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
3.2. Experimental Workflow for Apoptosis Detection:
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
3.3. Annexin V/PI Staining Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" at concentrations around the IC50 value for the appropriate duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.[16][18]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[18]
IV. Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, often leading to cell cycle arrest at specific checkpoints.[15] Flow cytometric analysis of DNA content using propidium iodide is a standard technique to assess cell cycle distribution.[19][20][21][22]
4.1. Principle of Cell Cycle Analysis by PI Staining: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
4.2. Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping.[19][22] Cells can be stored at -20°C for several weeks after fixation.[21]
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[21] RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.
-
Incubation: Incubate for at least 30 minutes at room temperature.[22]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.[20]
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
V. Mechanistic Insights: Signaling Pathway Analysis
To further elucidate the mechanism of action, it is beneficial to investigate the compound's effect on key signaling pathways often dysregulated in cancer, such as the MAPK and NF-κB pathways.[23] Western blotting is a powerful technique for this purpose.
5.1. Rationale for Pathway Selection:
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cell proliferation, differentiation, and survival.[24][25][26] A related compound, "2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde", has been suggested to modulate the MAPK/ERK pathway.[10]
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key player in inflammation and cell survival.[27][28][29] Given the anti-inflammatory properties of many chromene derivatives, investigating this pathway is warranted.
5.2. Western Blotting Experimental Workflow:
Caption: General Workflow for Western Blotting Analysis.
5.3. Western Blotting Protocol:
-
Protein Extraction: Treat cells with the compound for a shorter duration (e.g., 30 minutes to 6 hours) to capture signaling events. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[25]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST.[24] Incubate with primary antibodies targeting key proteins in the MAPK (e.g., phospho-ERK1/2, total ERK1/2, phospho-p38, total p38) and NF-κB (e.g., phospho-IκBα, IκBα, p65) pathways.
-
Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[24]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the activation status of the pathways.
5.4. Data Presentation: Quantitative Analysis of Pathway Modulation
The following tables summarize hypothetical quantitative data obtained from Western blot experiments. Data is presented as the relative band intensity normalized to a loading control (e.g., GAPDH or β-actin) and expressed as a fold change relative to the untreated control.[23]
Table 1: Hypothetical Modulation of the MAPK Pathway
| Target Protein | Treatment Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-ERK1/2 | 0 (Control) | 1.0 | 0.12 |
| 10 | 0.4 | 0.08 | |
| 50 | 0.1 | 0.03 | |
| Total ERK1/2 | 0 (Control) | 1.0 | 0.10 |
| 10 | 0.9 | 0.11 | |
| 50 | 1.1 | 0.09 |
Table 2: Hypothetical Modulation of the NF-κB Pathway (with LPS stimulation)
| Target Protein | Treatment (+LPS) Concentration (µM) | Fold Change (Normalized Intensity) | Standard Deviation |
| p-IκBα | 0 (Control) | 1.0 | 0.15 |
| 10 | 0.6 | 0.09 | |
| 50 | 0.2 | 0.05 | |
| Total IκBα | 0 (Control) | 1.0 | 0.11 |
| 10 | 0.9 | 0.13 | |
| 50 | 1.0 | 0.10 |
VI. Concluding Remarks
This application note provides a comprehensive and logically structured framework for the initial cellular characterization of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde". By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently build a detailed profile of the compound's biological activity. The presented protocols, rooted in established methodologies, offer a reliable starting point for investigating the therapeutic potential of this novel chromene derivative. Further studies could explore its effects on other cellular processes, such as migration, invasion, and angiogenesis, to build a more complete picture of its pharmacological profile.
References
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- 2H/4H-Chromenes—A Versatile Biologically
- 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde - Benchchem.
- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC - PubMed Central.
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... - PubMed.
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH.
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam.
- Nuclear Factor Kappa B (NF-κB)
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.
- MTT assay protocol | Abcam.
- Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC - PubMed Central.
- Propidium Iodide Cell Cycle Staining Protocol.
- MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
- The NF-kB Signaling Pathway - Cre
- Annexin V staining assay protocol for apoptosis - Abcam.
- Cell Cycle Analysis by Propidium Iodide Staining - UCL.
- Review on Chromen derivatives and their Pharmacological Activities - Research Journal of Pharmacy and Technology.
- (PDF)
- NF-κB Signaling.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][10]Oxazines, and Chromeno[2,3-d]Pyrimidines | Request PDF - ResearchGate.
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- NF-κB p
- DNA Cell Cycle Analysis with PI.
- MAPK Family Antibody Sampler Kit #9926 - Cell Signaling Technology.
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- Annexin V-Dye Apoptosis Assay - G-Biosciences.
- NF-κB Signaling P
- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling P
- Protocol for Cell Viability Assays - BroadPharm.
- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - MDPI.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - R&D Systems.
- The Role of Chromenes in Drug Discovery and Development | Request PDF.
- Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies.
- Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Deriv
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - PMC - NIH. VJd0bVw=)
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Application Notes and Protocols for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde as a Novel Fluorescent Probe
Introduction: The Chromene Scaffold as a Privileged Structure in Fluorescence Sensing
The 4H-chromene core is a prominent heterocyclic scaffold found in numerous natural products and pharmacologically active compounds.[1] In the field of fluorescence imaging, chromene derivatives have emerged as a versatile class of fluorophores due to their favorable photophysical properties, including high quantum yields and sensitivity to the local microenvironment.[2] The inherent donor-π-acceptor (D-π-A) character of many chromene derivatives makes them particularly well-suited for the design of fluorescent probes that can detect subtle changes in their surroundings, such as polarity, viscosity, or the presence of specific analytes.
This document provides detailed application notes and protocols for the use of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde , a promising candidate for a novel fluorescent probe. While extensive research has been conducted on the broader family of 2-amino-4H-chromenes, including their synthesis and cytotoxic properties, the specific application of this isopropyl-substituted derivative as a fluorescent probe is an emerging area of investigation.[3][4][5][6] The protocols and data presented herein are based on established methodologies for analogous chromene-based fluorophores and serve as a comprehensive guide for researchers exploring the potential of this compound in cellular imaging and sensing applications.
Physicochemical and Photophysical Properties
The chemical structure of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde features an electron-donating amino group and an electron-withdrawing formyl group, which are anticipated to impart significant solvatochromic properties to the molecule. The isopropyl group at the 6-position enhances lipophilicity, which may facilitate membrane permeability in live-cell imaging applications.
| Property | Representative Value | Source/Method |
| CAS Number | 68301-82-6 | Chemical Registry |
| Molecular Formula | C₁₃H₁₃NO₃ | - |
| Molecular Weight | 231.25 g/mol | - |
| Excitation Maximum (λex) | ~330 - 380 nm | Inferred[2] |
| Emission Maximum (λem) | ~410 - 480 nm | Inferred[2] |
| Stokes Shift | ~80 - 100 nm | Calculated |
| Quantum Yield (Φf) | Highly solvent-dependent (0.1 - 0.6) | Inferred[7][8] |
| Solubility | Soluble in DMSO, DMF, acetonitrile, ethanol | - |
Note: The photophysical data are representative values inferred from closely related 2-amino-chromene derivatives and are expected to be highly dependent on the solvent environment.
Proposed Mechanism of Action as a Fluorescent Sensor
The 2-amino-3-formyl-4-oxo-chromene scaffold is a prime candidate for developing chemosensors. The proximity of the amino and formyl groups can create a specific binding pocket for analytes, such as metal ions. Upon coordination, the electronic properties of the fluorophore can be significantly altered, leading to a detectable change in its fluorescence emission. This could manifest as either fluorescence quenching or enhancement, depending on the nature of the analyte and the specific interaction mechanism (e.g., chelation-enhanced fluorescence (CHEF) or chelation-enhanced fluorescence quenching (CHEQ)).[2]
Caption: Hypothetical CHEF sensing mechanism.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
This protocol is based on the well-established Vilsmeier-Haack reaction for the synthesis of 3-formylchromones.
Materials:
-
2-Amino-6-isopropyl-4H-chromen-4-one (starting material, may require custom synthesis)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Amino-6-isopropyl-4H-chromen-4-one (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture until the evolution of gas ceases and a precipitate forms.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Vilsmeier-Haack synthesis workflow.
Protocol 2: General Procedure for In Vitro Fluorescence Spectroscopy
This protocol outlines the steps for characterizing the fluorescent properties of the probe in different solvents and in the presence of various analytes.
Materials:
-
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, acetonitrile, toluene)
-
Stock solutions of analytes of interest (e.g., metal salts like CaCl₂, ZnCl₂, etc.)
-
Quartz cuvettes
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the chromene probe in DMSO.
-
Working Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired spectroscopic grade solvent.
-
Excitation and Emission Spectra:
-
Place the working solution in a quartz cuvette.
-
Record the emission spectrum by exciting at the predicted λex (e.g., 350 nm) and scanning a suitable emission range (e.g., 370-600 nm).
-
Determine the emission maximum (λem).
-
Record the excitation spectrum by setting the emission wavelength to the determined λem and scanning a suitable excitation range (e.g., 300-400 nm).
-
Determine the excitation maximum (λex).
-
-
Analyte Titration:
-
To the cuvette containing the probe working solution, add incremental amounts of the analyte stock solution.
-
After each addition, gently mix and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at λem against the analyte concentration to determine the binding affinity and limit of detection.
-
-
Selectivity Study:
-
Prepare solutions of the probe with a fixed concentration of the target analyte in the presence of a molar excess of other potentially interfering species.
-
Record the fluorescence emission spectra and compare the response to that of the target analyte alone.
-
Protocol 3: Live-Cell Imaging
This protocol provides a general guideline for using the chromene probe for fluorescence microscopy in cultured cells. Optimization of probe concentration and incubation time is recommended for each cell line.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips
-
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (1 mM stock in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel)
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes to achieve 60-80% confluency at the time of imaging.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the 1 mM DMSO stock in pre-warmed complete cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer (e.g., HBSS) to the cells.
-
Place the dish on the stage of the fluorescence microscope.
-
Excite the probe using a light source around its λex (e.g., 365 nm) and collect the emission using a suitable filter (e.g., 420-500 nm).
-
Acquire images using minimal excitation power and exposure time to reduce phototoxicity.
-
-
(Optional) Analyte Stimulation: To investigate the probe's response to intracellular analytes, cells can be treated with appropriate stimuli (e.g., ionophores for metal ion imaging) before or during the imaging session.
Cytotoxicity and Biocompatibility Considerations
While many 2-amino-4H-chromene derivatives have been investigated for their cytotoxic and anticancer properties, the specific toxicity of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde for imaging applications needs to be empirically determined.[3][4][5][6] It is recommended to perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell line and experimental conditions.
References
-
Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. (n.d.). National Institutes of Health. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. [Link]
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. (n.d.). National Institutes of Health. [Link]
-
Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. (n.d.). National Institutes of Health. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). National Institutes of Health. [Link]
-
One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. (2019). National Institutes of Health. [Link]
-
Development of a chromene-based fluorescent and colorimetric sensor for the sensitive detection of calcium ions in a complex medium: a detailed DFT and experimental approach. (2025). National Institutes of Health. [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI. [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (n.d.). MDPI. [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (2025). National Institutes of Health. [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (n.d.). Indian Academy of Sciences. [Link]
-
Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. (n.d.). MDPI. [Link]
-
Remarkable fluorescence enhancement of benzo[g]chromen-2-ones induced by hydrogen-bonding interactions with protic solvents. (n.d.). Royal Society of Chemistry. [Link]
Sources
- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 2. Development of a chromene-based fluorescent and colorimetric sensor for the sensitive detection of calcium ions in a complex medium: a detailed DFT and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic activity of some 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | MDPI [mdpi.com]
- 8. Remarkable fluorescence enhancement of benzo[g]chromen-2-ones induced by hydrogen-bonding interactions with protic solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
The Versatile Synthon: Application Notes for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery and heterocyclic chemistry, the chromene scaffold holds a position of significant importance. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this family of compounds, "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" emerges as a highly versatile and powerful building block. The strategic placement of an amino group, a carbonyl function, and an aldehyde on the chromene core provides a unique trifecta of reactive sites, enabling chemists to forge complex molecular architectures through a variety of synthetic transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis and key applications of this valuable intermediate. We will delve into the causality behind experimental choices, provide robust and validated protocols, and explore its utility in constructing fused heterocyclic systems of medicinal interest.
I. Synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: A Two-Step Approach
The synthesis of the title compound is efficiently achieved through a two-step sequence, commencing with the construction of the chromenone core followed by a regioselective formylation.
Part A: Synthesis of the Precursor: 2-Amino-6-isopropyl-4-oxo-4H-chromene
The initial step involves the base-catalyzed condensation of 4-isopropylphenol with cyanoacetic acid, followed by an intramolecular cyclization. This method provides a straightforward route to the desired 2-amino-4-oxo-4H-chromene scaffold.
Materials:
-
4-Isopropylphenol (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Acetic anhydride (3.0 eq)
-
Pyridine (catalytic amount)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of 4-isopropylphenol (1.0 eq) and cyanoacetic acid (1.1 eq) in acetic anhydride (3.0 eq) is treated with a catalytic amount of pyridine.
-
The reaction mixture is heated at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to afford the acetylated intermediate.
-
The intermediate is then hydrolyzed by heating with a 10% aqueous sodium hydroxide solution for 2-3 hours.
-
The reaction mixture is cooled and acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to yield 2-amino-6-isopropyl-4-oxo-4H-chromene.
Causality of Experimental Choices:
-
Acetic Anhydride: Serves as both a solvent and a dehydrating agent, facilitating the initial condensation reaction.
-
Pyridine: Acts as a basic catalyst to promote the condensation between the phenol and cyanoacetic acid.
-
Hydrolysis: The final basic hydrolysis step is crucial for the deacetylation and subsequent cyclization to form the chromenone ring.
Part B: Vilsmeier-Haack Formylation: Introduction of the Aldehyde Functionality
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. The 2-amino group on the chromenone ring activates the C3 position for electrophilic substitution, making it an ideal substrate for this transformation.
Materials:
-
2-Amino-6-isopropyl-4-oxo-4H-chromene (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (5.0 eq)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, phosphorus oxychloride (1.5 eq) is added dropwise to ice-cold N,N-dimethylformamide (5.0 eq) with stirring. The mixture is stirred for 30 minutes at 0°C to form the Vilsmeier reagent.
-
A solution of 2-amino-6-isopropyl-4-oxo-4H-chromene (1.0 eq) in dry dichloromethane is then added dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
The reaction mixture is allowed to warm to room temperature and then heated at reflux for 8-10 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled and carefully poured into a beaker of crushed ice.
-
The mixture is neutralized with a saturated sodium bicarbonate solution and then extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
Causality of Experimental Choices:
-
Vilsmeier Reagent (POCl₃/DMF): This combination generates the electrophilic chloroiminium ion species, which is the active formylating agent.
-
Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture, so anhydrous conditions are essential for the success of the reaction.
-
Work-up: The hydrolysis of the intermediate iminium salt during the aqueous work-up yields the final aldehyde product.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to the target molecule.
II. Applications in the Synthesis of Fused Heterocyclic Systems
The true synthetic utility of 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde lies in its ability to serve as a versatile precursor for the construction of more complex, fused heterocyclic systems. The presence of the ortho-aminoaldehyde functionality is key to these transformations.
Application 1: Synthesis of Chromeno[2,3-d]pyrimidines
The reaction of the title compound with guanidine hydrochloride provides a direct and efficient route to the synthesis of chromeno[2,3-d]pyrimidine derivatives. These fused pyrimidines are of significant interest due to their potential as bioactive molecules.
Materials:
-
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (1.0 eq)
-
Guanidine hydrochloride (1.2 eq)
-
Sodium ethoxide (NaOEt) (2.0 eq)
-
Absolute ethanol
Procedure:
-
To a solution of sodium ethoxide (2.0 eq) in absolute ethanol, guanidine hydrochloride (1.2 eq) is added, and the mixture is stirred for 30 minutes at room temperature.
-
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (1.0 eq) is then added to the reaction mixture.
-
The mixture is heated at reflux for 12-16 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is collected by filtration.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 4-amino-8-isopropyl-5-oxo-5H-chromeno[2,3-d]pyrimidine.
Mechanistic Insight:
The reaction proceeds via an initial condensation between the aldehyde of the chromene and guanidine, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyrimidine ring.
Reaction Mechanism Diagram:
Caption: Mechanism for Chromeno[2,3-d]pyrimidine synthesis.
Application 2: Synthesis of Chromeno[2,3-b]pyridines via Friedländer Annulation
The Friedländer annulation is a powerful reaction for the synthesis of quinolines and related fused pyridine systems. The ortho-aminoaldehyde functionality of the title compound makes it an excellent substrate for this reaction when treated with compounds containing an active methylene group.[2]
Materials:
-
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, acetylacetone) (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
A mixture of 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (1.0 eq), the active methylene compound (1.1 eq), and a catalytic amount of piperidine in ethanol is heated at reflux for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The product is washed with cold ethanol and dried to afford the desired chromeno[2,3-b]pyridine derivative.
Scope of the Reaction:
This reaction is versatile and can be employed with a variety of active methylene compounds to generate a library of substituted chromeno[2,3-b]pyridines.
| Active Methylene Compound | Resulting Substituent at C2 |
| Malononitrile | -CN |
| Ethyl Cyanoacetate | -COOEt |
| Acetylacetone | -COCH₃ |
| Diethyl Malonate | -COOEt |
Mechanistic Pathway:
The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by an intramolecular cyclization and subsequent elimination of water to form the fused pyridine ring.
Friedländer Annulation Workflow:
Caption: Friedländer annulation workflow.
III. Conclusion and Future Outlook
"2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" is a synthon of considerable value in modern organic synthesis. Its straightforward two-step synthesis and the strategic arrangement of its functional groups provide a gateway to a diverse range of complex heterocyclic structures. The applications detailed herein, namely the synthesis of chromeno[2,3-d]pyrimidines and chromeno[2,3-b]pyridines, represent just a fraction of its potential. Future research in this area could explore its use in multicomponent reactions, as a scaffold for combinatorial library synthesis, and in the development of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this remarkable molecule.
References
-
O'Brien, P. (2013). The Vilsmeier-Haack Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. Elsevier. [Link]
-
Sangani, D. B., Mistry, B. M., & Shah, A. K. (2013). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 125(3), 525-530. [Link]
-
Ibrahim, M. A. M. (2012). Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde. European Journal of Chemistry, 3(4), 485-489. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of substituted chromone derivatives. Here, we provide in-depth technical guidance, troubleshooting protocols, and field-proven insights to enhance the yield and purity of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. Our focus is on the robust and widely applicable Vilsmeier-Haack reaction, a cornerstone for the formylation of activated aromatic systems.
The Synthetic Pathway: A Mechanistic Overview
The synthesis of a 3-formylchromone from a substituted 2-hydroxyacetophenone is classically achieved via the Vilsmeier-Haack reaction. This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, to introduce a formyl group (-CHO) onto an electron-rich aromatic ring.[1][2] The reaction is valued for its one-pot nature, which involves a double formylation, cyclization, and dehydration sequence.[1]
The process begins with the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[3] This electrophile then attacks the electron-rich aromatic ring of the 2-hydroxy-4-isopropylacetophenone. Subsequent intramolecular cyclization and hydrolysis yield the final 3-formylchromone structure. The introduction of the 2-amino group is a modification of this standard procedure, potentially arising from a starting material that incorporates a nitrogen source or a subsequent reaction step not detailed in the standard Vilsmeier-Haack mechanism. For the purpose of troubleshooting the core chromone synthesis, we will focus on the foundational Vilsmeier-Haack steps.
Sources
Technical Support Center: Synthesis of 2-Amino-4H-Chromenes
Welcome to the technical support center for the synthesis of 2-amino-4H-chromenes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile scaffold. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions to enhance the yield, purity, and reproducibility of your experiments.
Introduction to the Synthesis
The synthesis of 2-amino-4H-chromenes is most commonly achieved through a one-pot, three-component reaction. This typically involves an aldehyde, an active methylene compound (most often malononitrile), and a phenolic component (such as salicylaldehyde, naphthol, or resorcinol), usually in the presence of a basic catalyst. While this multicomponent approach is efficient, its success is highly dependent on a delicate balance of reaction conditions. Minor deviations can lead to a range of undesired side products, complicating purification and reducing the overall yield of the target molecule. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 2-amino-4H-chromenes?
A1: The reaction proceeds through a cascade of classical organic reactions. The process is typically initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of the phenolic reactant to the electron-deficient alkene of the intermediate. The final step is an intramolecular cyclization, followed by tautomerization, to yield the stable 2-amino-4H-chromene ring system.[1][2]
Q2: Why is catalyst selection so critical in this synthesis?
A2: The choice of catalyst is paramount as it influences not only the reaction rate but also the selectivity towards the desired product over side reactions. Basic catalysts are required to deprotonate the active methylene compound (malononitrile) to initiate the Knoevenagel condensation and to activate the phenolic hydroxyl group for the Michael addition. However, the strength and steric properties of the base can significantly impact the reaction pathway. A strong base might favor the formation of dimeric byproducts, while a weak base might lead to slow or incomplete reactions. Common catalysts include piperidine, triethylamine, DBU, and sodium acetate.[1][3]
Q3: Can this reaction be performed under solvent-free conditions?
A3: Yes, solvent-free, or neat, conditions are often employed for the synthesis of 2-amino-4H-chromenes and are considered a green chemistry approach.[4] These conditions can sometimes lead to shorter reaction times and easier product isolation. However, the lack of a solvent can also present challenges in controlling the reaction temperature and ensuring homogeneity of the reaction mixture, which can sometimes favor side product formation. The choice between a solvent-based and a solvent-free system often depends on the specific substrates and the scale of the reaction.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section is dedicated to identifying and resolving specific issues you may encounter during the synthesis of 2-amino-4H-chromenes.
Problem 1: Formation of a (2-amino-3-cyano-4H-chromen-4-yl)malononitrile Adduct
-
Symptom: You observe a significant amount of a byproduct with a higher molecular weight than your expected product, often characterized by an additional malononitrile unit in NMR and mass spectrometry analysis. This can occur when using an excess of malononitrile.
-
Cause: This side product arises from a Michael addition of a second molecule of malononitrile to the initially formed Knoevenagel adduct (benzylidenemalononitrile). This pathway competes with the desired intramolecular cyclization of the intended intermediate.
-
Mechanism of Side Product Formation:
Caption: Competing pathways leading to the desired product and the malononitrile adduct.
-
Troubleshooting and Prevention:
-
Stoichiometry Control: The most critical factor is the precise control of the reactant stoichiometry. Use an equimolar amount of the aldehyde, malononitrile, and the phenolic component. An excess of malononitrile should be strictly avoided. Some studies suggest that a slight excess of malononitrile (e.g., 1.2 equivalents) can sometimes increase the reaction rate and prevent other side reactions by expediting the Michael addition step, but this should be optimized carefully for each specific reaction.[5]
-
Order of Addition: Adding the malononitrile slowly to the mixture of the aldehyde, phenol, and catalyst can help to maintain a low instantaneous concentration of malononitrile, thereby disfavoring the competing Michael addition.
-
Protocol for Stoichiometric Control:
-
Accurately weigh all reactants to ensure a 1:1:1 molar ratio.
-
Dissolve the aldehyde, phenolic component, and catalyst in the chosen solvent.
-
If facing issues with the side product, prepare a solution of malononitrile and add it dropwise to the reaction mixture over a period of 10-15 minutes.
-
Monitor the reaction closely by TLC to track the consumption of starting materials and the formation of products.
-
-
Problem 2: Formation of Dimeric and Other Complex Byproducts
-
Symptom: Your reaction mixture yields a complex mixture of products, or you isolate an unexpected, often colored and poorly soluble, solid. These byproducts can arise from various dimerization or condensation pathways.
-
Cause: These side reactions are often promoted by prolonged reaction times, elevated temperatures, or the use of a strong base. One identified mechanism involves a retro-Michael reaction of an intermediate, which then participates in subsequent condensation reactions.
-
Mechanism of Dimer Formation via Retro-Michael Reaction:
Caption: Dimer formation initiated by a retro-Michael reaction.
-
Troubleshooting and Prevention:
-
Reaction Time and Temperature: Monitor the reaction progress diligently using TLC. Once the starting materials are consumed, work up the reaction promptly to avoid the formation of byproducts from prolonged exposure to the reaction conditions. If side products are observed, consider running the reaction at a lower temperature.
-
Catalyst Choice: The choice of base can be critical. While strong bases like DBU can be effective, they may also promote side reactions.[3] Weaker bases like piperidine, triethylamine, or even ammonium acetate can offer better selectivity.[1] It is advisable to screen a few catalysts to find the optimal balance between reaction rate and purity.
-
Solvent Effects: The solvent can influence the solubility of intermediates and transition states, thereby affecting the reaction pathway. Protic solvents like ethanol are commonly used and often provide good results.[1] In some cases, aprotic solvents or solvent-free conditions might be advantageous. A systematic solvent screen can be beneficial for optimizing selectivity.
-
| Condition | Observed Effect on Selectivity | Recommendation |
| Malononitrile Stoichiometry | Excess malononitrile can lead to the formation of (chromen-4-yl)malononitrile adducts. | Use a strict 1:1:1 stoichiometry of reactants. |
| Catalyst | Strong bases (e.g., DBU) can sometimes promote dimerization and other side reactions. | Screen weaker bases like piperidine, triethylamine, or ammonium acetate for improved selectivity.[1][3] |
| Solvent | Protic solvents like ethanol are generally effective. The choice of solvent can influence reaction rates and byproduct formation. | Ethanol is a good starting point. If issues persist, consider screening other solvents like water, acetonitrile, or solvent-free conditions.[6] |
| Temperature | Higher temperatures can accelerate the reaction but may also increase the rate of side product formation. | Start at room temperature and only increase the temperature if the reaction is too slow. Monitor for byproduct formation at elevated temperatures. |
| Reaction Time | Prolonged reaction times can lead to the formation of complex byproducts and dimers. | Monitor the reaction by TLC and work up as soon as the starting materials are consumed. |
Problem 3: Low or No Yield of the Desired Product
-
Symptom: The reaction does not proceed to completion, or the yield of the isolated 2-amino-4H-chromene is very low.
-
Cause: This can be due to several factors, including an inappropriate catalyst, suboptimal reaction temperature, or poor quality of reagents.
-
Troubleshooting and Prevention:
-
Reagent Quality: Ensure that the aldehyde is free of any carboxylic acid impurities (from oxidation), as this can neutralize the basic catalyst. Malononitrile should be of high purity.
-
Catalyst Activity: The catalyst's effectiveness can be substrate-dependent. If a particular base is not yielding good results, try a different one from the commonly used options (piperidine, triethylamine, DBU, ammonium acetate). The optimal catalyst loading should also be determined empirically, typically ranging from 10-30 mol%.
-
Temperature Optimization: While room temperature is often sufficient, some less reactive substrates may require gentle heating to proceed at a reasonable rate. A systematic temperature screen (e.g., room temperature, 40 °C, 60 °C) can help identify the optimal condition.
-
Experimental Protocol for Yield Optimization:
-
Reagent Check: Verify the purity of all starting materials. Purify the aldehyde by distillation or recrystallization if necessary.
-
Catalyst Screen: Set up small-scale parallel reactions using different catalysts (e.g., piperidine, triethylamine, DBU) at a constant concentration (e.g., 20 mol%).
-
Solvent Screen: Run the reaction in different solvents (e.g., ethanol, water, acetonitrile, or solvent-free) to assess the impact on yield.
-
Temperature Screen: For the most promising catalyst/solvent combination, perform the reaction at different temperatures (e.g., 25°C, 50°C, and reflux) to find the optimal balance between reaction rate and yield.
-
Monitoring: In all optimization experiments, monitor the reaction progress by TLC to determine the point of maximum product formation before significant decomposition or side product formation occurs.
-
-
Characterization of Byproducts
If you isolate an unknown byproduct, a combination of spectroscopic techniques will be essential for its characterization.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. Look for the appearance of new signals or changes in the integration of existing signals compared to your expected product. For example, the (chromen-4-yl)malononitrile adduct will show an extra methine proton and two additional nitrile carbons in the NMR spectra.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the byproduct, allowing you to determine its molecular formula and infer the addition of extra reactant units.
-
Infrared (IR) Spectroscopy: This can help identify key functional groups. For instance, the presence of a strong nitrile (C≡N) stretch around 2200 cm⁻¹ is characteristic of these compounds.
By systematically addressing these common issues, you can significantly improve the outcome of your 2-amino-4H-chromene syntheses. Remember that careful planning, meticulous execution, and diligent monitoring are the cornerstones of successful organic synthesis.
References
-
Shah, N. K., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 126(2), 525-533. Available at: [Link]
-
Patil, U. P., & Patil, S. U. (2024). Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. Iranian Journal of Catalysis, 14(2). Available at: [Link]
-
Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 15(1), 1-12. Available at: [Link]
-
Ghahremanzadeh, R., et al. (2022). A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process. Scientific Reports, 12(1), 2867. Available at: [Link]
-
Shaikh, N. M., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Chemistry Proceedings, 14(1), 83. Available at: [Link]
-
da Silva, F. C., et al. (2012). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. Molecules, 17(9), 10593-10611. Available at: [Link]
-
Arzehgar, Z., et al. (2019). Metal-Organic Framework Catalyzed Synthesis of 2-amino-4H-Chromenes. Frontiers in Chemistry, 7, 574. Available at: [Link]
-
Hassanabadi, A., et al. (2013). 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 12(4), 635–642. Available at: [Link]
-
Rostamizadeh, S., et al. (2021). Effective and convenient synthesis of 2-amino- 4H-chromenes promoted by melamine as a recyclable organocatalyst. Eurasian Chemical Communications, 3(4), 256-267. Available at: [Link]
-
Ghorbani-Vaghei, R., & Malaeke, A. (2018). One-pot three-component synthesis of 2-Amino-4H-Chromene derivatives by using monodisperse Pd nanomaterials anchored graphene oxide as highly efficient and recyclable catalyst. RSC Advances, 8(32), 17949-17957. Available at: [Link]
-
Osyanin, V. A., et al. (2019). One-Pot Solvent-Involved Synthesis of 5-O-Substituted 5H-Chromeno[2,3-b]pyridines. Molecules, 24(18), 3344. Available at: [Link]
-
Osyanin, V. A., et al. (2022). Synthesis of chromeno[2,3-b]chromenes from 2-dimethylaminophenols and malononitrile. Chemistry of Heterocyclic Compounds, 58(4), 281-286. Available at: [Link]
-
Sharma, P., & Kumar, A. (2017). Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. JETIR, 4(9), 45-50. Available at: [Link]
-
Zare, A., et al. (2012). A simple, efficient and eco-friendly procedure for the synthesis of 2-amino-4H-chromene derivatives in water and solvent-free neat conditions. Journal of the Brazilian Chemical Society, 23(1), 123-128. Available at: [Link]
-
Li, J., et al. (2016). Synthesis of functionalized 4H-Chromenes catalyzed by lipase immobilized on magnetic nanoparticles. Catalysis Communications, 77, 63-67. Available at: [Link]
-
Zhang, Y., et al. (2018). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Current Organic Chemistry, 22(14), 1364-1387. Available at: [Link]
-
Heravi, M. M., et al. (2012). Expeditious solvent-free synthesis of chromene derivatives via three-component reactions of N-nucleophiles. Molecular Diversity, 16(3), 517-524. Available at: [Link]
-
Zhang, T., et al. (2015). A green and one-pot synthesis of benzo[g]chromene derivatives through a multi-component reaction catalyzed by lipase. Catalysis Communications, 60, 114-118. Available at: [Link]
-
Gomez, E., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(19), 6537. Available at: [Link]
-
Alizadeh, R., & Ghabeshi, S. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 693. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. A novel base-metal multifunctional catalyst for the synthesis of 2-amino-3-cyano-4H-chromenes by a multicomponent tandem oxidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oiccpress.com [oiccpress.com]
- 6. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Welcome to the technical support center for the purification of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The unique combination of functional groups in this molecule—an amine, a ketone, an aldehyde, and a chromene core—presents specific challenges that this guide will address in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde?
A1: Based on typical synthetic routes for related 2-amino-4-oxo-4H-chromene derivatives, common impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. Specifically, you should be aware of:
-
Corresponding Carboxylic Acid: The aldehyde group is susceptible to oxidation, especially if exposed to air over time, forming the corresponding carboxylic acid.[1][2]
-
Unreacted Starting Materials: Depending on the synthetic route, residual salicylaldehyde derivatives or malononitrile may be present.
-
Polymeric Byproducts: Aldehydes can undergo self-condensation or polymerization, particularly under basic or acidic conditions.[1]
-
Hydrolysis Products: The amino group could potentially be hydrolyzed under harsh acidic conditions, though this is less common.
Q2: What is the best general approach for purifying this compound?
A2: A two-stage approach is often most effective. First, a simple workup to remove major impurities, followed by a high-resolution technique like recrystallization or column chromatography. Given that many 2-amino-4H-chromene derivatives are purified by recrystallization from ethanol, this is an excellent starting point.[3][4] Column chromatography is a powerful alternative if recrystallization fails to provide the desired purity.[5][6]
Q3: My purified compound is colored. Is this normal?
A3: Many chromene derivatives are colored, often appearing as pale yellow to orange solids.[7][8] The color is due to the extended conjugated system of the molecule. A consistent color in your crystalline product is generally a good sign. However, a dark, tarry, or non-uniform color may indicate the presence of impurities or degradation.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful and economical purification technique for crystalline solids. The goal is to dissolve the impure compound in a hot solvent and allow it to cool slowly, forming pure crystals while the impurities remain in the mother liquor.
Problem 1: My compound won't crystallize and is "oiling out."
-
Causality: "Oiling out" happens when the compound separates from the solution at a temperature above its melting point, often due to the solution being too saturated or cooling too quickly.[9][10] The presence of impurities can also lower the melting point of the mixture, contributing to this issue.[9]
-
Solutions:
-
Add More Solvent: Reheat the solution until the oil redissolves and add a small amount of hot solvent to decrease the saturation.[9]
-
Slow Cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath. Rapid cooling encourages oil formation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[9]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[9]
-
Problem 2: I have low recovery of my product after recrystallization.
-
Causality: This typically occurs if too much solvent was used, or if the compound has significant solubility in the cold solvent.[9]
-
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Evaporate Excess Solvent: If you've added too much solvent, you can carefully evaporate some of it to re-saturate the solution and then allow it to cool again.
-
Choose a Different Solvent System: The ideal solvent is one where the compound has high solubility when hot and low solubility when cold. You may need to experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
-
Experimental Protocol: Optimized Recrystallization
-
Solvent Selection: Start with ethanol, as it is commonly used for similar chromene derivatives.[3][4]
-
Dissolution: In a flask, add the crude "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" and cover it with a small amount of ethanol. Heat the mixture gently (e.g., on a hot plate) with stirring.
-
Saturation: Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Troubleshooting Guide: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) passes through it.[11][12]
Problem 1: Poor separation of my compound from impurities.
-
Causality: This is often due to an inappropriate solvent system.[9] If the solvent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds will remain adsorbed at the top.
-
Solutions:
-
TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC).[9][11] The ideal system will give your desired compound an Rf value of approximately 0.3-0.4.
-
Adjust Solvent Polarity: A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
If the Rf is too high (compounds move too fast), decrease the polarity by reducing the amount of ethyl acetate.
-
If the Rf is too low (compounds don't move), increase the polarity by adding more ethyl acetate.
-
-
Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.[9]
-
Data Presentation: Solvent Systems for Chromene Derivatives
| Compound Type | Stationary Phase | Typical Mobile Phase (v/v) | Reference |
| Chromene-3-carbaldehydes | Silica Gel | Hexane / Ethyl Acetate | General Knowledge |
| 2-Amino-chromenes | Silica Gel | Hexane / Ethyl Acetate | General Knowledge |
| Polar Heterocycles | Silica Gel | Dichloromethane / Methanol | General Knowledge |
Problem 2: My compound appears to be degrading on the silica gel column.
-
Causality: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[11][13] The amino group in your compound could also interact strongly with the acidic silica.
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase.[9] This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica (C18) for highly polar or basic compounds.[9]
-
Workflow & Diagrams
Purification Decision Workflow
Sources
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Purification [chem.rochester.edu]
Technical Support Center: Stability Studies of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde." It is designed to offer practical, field-proven insights into the stability of this compound, moving beyond generic protocols to address the specific challenges you may encounter. Our focus is on the causality behind experimental choices to ensure the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and storage of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
Q1: What are the recommended storage conditions for solid 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1][2] The presence of the amino and aldehyde functional groups makes the molecule susceptible to degradation from atmospheric moisture and oxidative conditions. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is highly recommended to prepare fresh solutions for immediate use. If storage is necessary, prepare concentrated stock solutions in a suitable anhydrous solvent (e.g., DMSO, DMF), dispense into single-use aliquots in tightly sealed vials, and store at -80°C.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Stock solutions are generally considered usable for up to one month under these conditions, but this should be verified for your specific application.[1]
Q3: What are the initial signs of degradation I should look for?
A3: Visual inspection may reveal a color change from its initial appearance (typically a pale yellow or off-white solid). In solution, the appearance of new peaks or a decrease in the main peak area in your analytical chromatogram (e.g., HPLC) is a clear indicator of degradation. A change in pH of an unbuffered solution could also suggest the formation of acidic or basic degradation products.
Q4: Which analytical techniques are most suitable for assessing the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3] This allows for the separation and quantification of the parent compound from its potential degradation products. Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of unknown degradants.[4] Spectroscopic methods like UV-Vis can be used for preliminary assessments of degradation in solution.[5]
II. Troubleshooting Guide: Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Q1: I'm observing a significant loss of my compound during a reaction conducted at elevated temperatures. What could be the cause?
A1: The primary suspect is the thermal lability of the 3-carbaldehyde group. Studies on related chromene-3-carbaldehydes have shown that elevated temperatures can lead to the loss of the formyl group.[3]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction chemistry allows, reduce the temperature and extend the reaction time.
-
TLC Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) to identify the appearance of potential degradation products (you may observe a new, more polar spot corresponding to the deformylated compound).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be accelerated at higher temperatures.
-
Q2: My compound appears to be degrading in an aqueous formulation, even at neutral pH. What degradation pathway is likely occurring?
A2: The 2-amino group and the α,β-unsaturated ketone (enone) system in the chromene ring make the molecule susceptible to hydrolysis. The enamine-like character of the 2-amino group can facilitate nucleophilic attack by water.
-
Plausible Hydrolytic Degradation Pathway:
-
Hydrolysis of the enamine can lead to the formation of a β-keto acid intermediate, which may be unstable and undergo further reactions.
-
The aldehyde group can also be hydrated in aqueous solutions to form a gem-diol.
-
-
Troubleshooting and Investigation:
-
pH Profiling: Perform a preliminary stability study in buffers of varying pH (e.g., pH 3, 7, 9) to determine the pH at which the compound is most stable.
-
LC-MS Analysis: Analyze samples from the pH profiling study by LC-MS to identify the mass of the degradation products. This will provide clues as to whether hydrolysis of the amino group or other transformations are occurring.
-
Formulation Adjustment: If possible, adjust the formulation to the pH of maximum stability or consider formulation in a non-aqueous vehicle.
-
Q3: I've noticed a new, significant impurity in my sample after exposure to ambient light. What is the likely cause and how can I prevent it?
A3: Chromone scaffolds and compounds with extensive conjugation are often photosensitive. The energy from UV or visible light can promote photochemical reactions.
-
Potential Photodegradation Pathways:
-
Oxidation: The excited state of the molecule may react with oxygen to form photo-oxidative products.
-
Dimerization or Polymerization: Photo-excited molecules can react with each other.
-
Rearrangement: Light can induce intramolecular rearrangements.
-
-
Preventative Measures and Analysis:
-
Protection from Light: Handle the solid compound and its solutions under amber light or in amber-colored vials. Wrap experimental setups with aluminum foil.
-
Photostability Study: Conduct a controlled photostability study by exposing a solution of the compound to a known light source (e.g., a UV lamp at a specific wavelength) and analyzing samples at different time points by HPLC.[6][7] A control sample should be kept in the dark at the same temperature.
-
Q4: My analytical results show multiple new peaks after storing the compound in a standard organic solvent. What could be happening?
A4: Besides inherent instability, degradation can be initiated by impurities in the solvent, such as peroxides in aged ethers (like THF or dioxane) or residual acids/bases. The aldehyde group is particularly susceptible to oxidation.[8]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use fresh, high-purity, anhydrous solvents. If using solvents prone to peroxide formation, test for their presence before use.
-
Solvent Selection: For storage, choose aprotic, non-reactive solvents like DMSO or DMF.
-
Inert Gas Sparging: Before preparing solutions for long-term storage, sparging the solvent with an inert gas like argon can help remove dissolved oxygen.
-
III. Experimental Protocols
This section provides detailed methodologies for key stability-indicating experiments.
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][9]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions (perform each in duplicate, with a control sample protected from stress):
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature (25°C) for 8 hours.
-
At time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Analyze at various time points after dilution with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a clear glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
Prepare a solution of the stressed solid at a known concentration for analysis.
-
-
Thermal Degradation (Solution):
-
Incubate 1 mL of the stock solution at 60°C for 48 hours, protected from light.
-
Analyze at various time points.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze the samples after the exposure.
-
3. Analysis:
-
Analyze all samples by a suitable HPLC method (see Protocol 2).
-
Use a Photo Diode Array (PDA) detector to check for peak purity of the parent compound and to obtain UV spectra of the degradation products.
-
If unknown degradants are observed, use LC-MS to determine their molecular weights and fragmentation patterns.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the compound (determine by UV-Vis scan), and also at a lower wavelength (e.g., 220 nm) to detect a wider range of potential degradants.
-
Injection Volume: 10 µL.
IV. Visualizations
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Potential Degradation Pathways
Caption: Potential degradation pathways for the target compound.
V. References
-
Stability and Storage - MedchemExpress.com. (n.d.). MedChemExpress.
-
How to store amino acid derivatives? - Bachem. (2021, March 16). Bachem.
-
Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. (2020, August 20). Molecules. [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
-
A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (n.d.). PubMed Central. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). IJRPS. [Link]
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Ibrahim, M. A. M. (2010). Synthesis and characterization of new chromeno[2,3-b]pyridines via the Friedländer reactions of 8-allyl-2-amino-4-oxo-4H-chromene-3-carboxaldehyde. European Journal of Chemistry, 1(2), 124-128. [Link]
-
Synthesis and characterization of novel 2-oxo-4-((4-(3-oxomorpholino)phenyl)amino)-2H-chromene-3-carbaldehyde derivatives. (2019, July 29). ResearchGate. [Link]
-
Synthesis, characterization, stereochemistry and dft study of 2-amino-4-benzo[h[chromene derivatives. (2013, December 16). ResearchGate. [Link]
-
Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022, January 29). MDPI. [Link]
-
2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. (n.d.). PubChem. [Link]
-
Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. (n.d.). Indian Academy of Sciences. [Link]
-
Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PubMed Central. [Link]
-
Forced degradation studies. (2016, December 14). MedCrave online. [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012, March 5). PubMed. [Link]
-
A stability-indicating HPLC method for the determination of glucosamine in pharmaceutical formulations. (n.d.). PubMed. [Link]
-
Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. (2012, December 1). PubMed. [Link]2271/)
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- 8. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for 2-Amino-4H-Chromene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-amino-4H-chromenes. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of catalyst selection and optimization for this important class of heterocyclic compounds. These molecules are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
The successful synthesis of 2-amino-4H-chromenes, typically via a one-pot, three-component reaction of an aldehyde, an active methylene compound (like malononitrile), and a phenol derivative (such as resorcinol or naphthol), is highly dependent on the catalyst employed.[3][5] This guide provides field-proven insights in a direct question-and-answer format to address common challenges and strategic decisions you will face during your experiments.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses foundational questions regarding the choice of a catalytic system for your synthesis.
Q1: What are the primary classes of catalysts used for 2-amino-4H-chromene synthesis, and how do they differ?
A1: A wide array of catalysts can be used, broadly categorized as follows:
-
Basic Catalysts: These are the most common and include both organic bases (e.g., piperidine, triethylamine, DBU) and inorganic bases (e.g., K₂CO₃, NaOH).[4][6][7] They function by deprotonating the active methylene compound (malononitrile), creating a potent nucleophile that initiates the reaction cascade.
-
Acidic Catalysts: Lewis acids (e.g., Ceric Ammonium Nitrate - CAN) and Brønsted acids can catalyze the reaction, often by activating the aldehyde component towards nucleophilic attack.[5] Green acidic catalysts like 3-nitrophenylboronic acid have also been reported.[6]
-
Organocatalysts: These are small organic molecules that are metal-free, such as 2-aminopyridine or melamine.[6][8] They offer advantages in terms of being environmentally benign and avoiding metal contamination in the final product.
-
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, often solids. Examples include natural catalysts like calcined eggshell or snail shell (which act as a source of CaO), functionalized silica gels, and magnetic nanoparticles.[6][9][10][11] Their primary advantage is ease of separation from the reaction mixture and potential for recyclability.[8][10]
-
Nanocatalysts: Materials like silver nanoparticles or copper-coated magnetic nanoparticles have emerged as highly efficient catalysts due to their high surface-area-to-volume ratio, which provides more active sites for the reaction.[2][10]
Q2: What is the mechanistic role of the catalyst in the synthesis?
A2: The synthesis generally proceeds through a domino sequence of three reactions. The catalyst's primary role is to accelerate one or more of these steps:
-
Knoevenagel Condensation: The catalyst (typically a base) facilitates the condensation of the aldehyde and malononitrile to form a benzylidene malononitrile intermediate.[7][11]
-
Michael Addition: The catalyst then promotes the addition of the phenol derivative (e.g., resorcinol) to the activated double bond of the Knoevenagel adduct.
-
Intramolecular Cyclization (Annulation): The resulting intermediate undergoes a spontaneous intramolecular cyclization, followed by tautomerization, to yield the final 2-amino-4H-chromene product.[11]
A well-chosen catalyst accelerates this entire sequence, leading to high yields in a short time.
Caption: General mechanism for catalyst-mediated 2-amino-4H-chromene synthesis.
Q3: How do I decide between a homogeneous and a heterogeneous catalyst?
A3: The choice depends on the specific goals of your synthesis:
-
Choose a homogeneous catalyst (e.g., piperidine, DBU) when:
-
You are performing initial screening or small-scale synthesis.
-
High reactivity and mild reaction conditions are the primary concern.
-
Post-reaction purification via chromatography or recrystallization is acceptable.
-
-
Choose a heterogeneous catalyst (e.g., functionalized nanoparticles, natural catalysts) when:
-
Scale-up and industrial application are potential goals.
-
Catalyst recyclability and reuse are critical for cost-effectiveness and sustainability.[10][11]
-
You need to minimize contamination of the final product with the catalyst.
-
Work-up involves simple filtration rather than more complex purification methods.[8]
-
Data Presentation: Comparison of Catalyst Systems
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous Basic | Piperidine, DBU, Triethylamine | Room temp. to reflux, Ethanol/Water | High yields, fast reactions, inexpensive.[6][7] | Difficult to separate from product, not reusable. |
| Heterogeneous Basic | CaO from egg/snail shells, MgO | Room temp. to 90 °C, Water/Ethanol | Eco-friendly, reusable, easy separation.[6][9][11] | May have lower activity than homogeneous counterparts. |
| Lewis Acidic | Ceric Ammonium Nitrate (CAN) | 70 °C, Ethanol/Water | Good yields, effective for certain substrates.[5] | Often requires heating, potential metal contamination. |
| Nanocatalysts | AgNPs, MNPs@Cu | Room temp. to 90 °C, Water/Solvent-free | High efficiency, excellent yields, reusability (magnetic).[2][10] | Higher initial cost, potential for aggregation/leaching. |
| Organocatalysts | 2-Aminopyridine, Melamine | Reflux conditions | Metal-free, environmentally benign.[6][8] | May require higher catalyst loading or longer reaction times. |
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes and solutions?
A1: Low yield is a common issue that can often be traced back to the catalytic system or reaction conditions.
-
Cause 1: Insufficient Catalyst Activity or Loading. The catalyst may not be active enough for your specific substrates, or the amount used is too low. In uncatalyzed or under-catalyzed reactions, product formation is often negligible even after extended periods.[5][10]
-
Solution:
-
Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). Note that beyond a certain point, increasing the amount may not improve the yield.[10]
-
Switch to a more potent catalyst. If you are using a mild base like K₂CO₃, consider a stronger organic base like DBU.[7]
-
For heterogeneous catalysts, ensure they are properly activated (e.g., calcined at the correct temperature if using natural sources).[9]
-
-
-
Cause 2: Incorrect Solvent. The solvent plays a crucial role in reactant solubility and catalyst activity.[5] Polar protic solvents like ethanol and water are often preferred as they facilitate the reaction steps.[5][12][13]
-
Solution: Screen a variety of solvents. A 1:1 ethanol-water mixture is an excellent starting point. If reactants have poor solubility, consider DMF or a co-solvent, but be aware this can complicate product isolation.
-
-
Cause 3: Sub-optimal Temperature. Many of these reactions proceed well at room temperature, but some combinations of reactants and catalysts require heating to overcome the activation energy barrier.[10]
-
Solution: If the reaction is sluggish at room temperature, try gentle heating to 50-80 °C. Monitor the reaction by TLC to avoid side product formation at elevated temperatures. Conversely, if side products are an issue, try running the reaction at a lower temperature.
-
Caption: Troubleshooting flowchart for addressing low reaction yields.
Q2: I am using a heterogeneous catalyst, and its activity drops significantly upon reuse. Why is this happening?
A2: Loss of activity in a recyclable catalyst is typically due to one of three main reasons:
-
Leaching: The active catalytic species may be dissolving (leaching) from the solid support into the reaction medium. This is common for supported metal or acid/base functionalized catalysts.
-
Fouling/Poisoning: The surface of the catalyst can become blocked by reactants, products, or byproducts, preventing new substrates from accessing the active sites.
-
Sintering/Degradation: For nanocatalysts, high temperatures can cause the nanoparticles to aggregate (sinter), reducing the active surface area. For natural catalysts, the physical structure may degrade over multiple runs.
-
Solution:
-
Washing: After each run, wash the catalyst thoroughly with a solvent that dissolves any adsorbed species but not the catalyst itself (e.g., ethanol, followed by diethyl ether) and dry it completely.[11]
-
Re-activation: Some catalysts may require a re-activation step, such as re-calcination for natural catalysts, between uses.
-
Analysis: Use techniques like SEM or XRD to check for changes in the catalyst's morphology or structure after use.
-
Modify Conditions: If leaching is suspected, try running the reaction under milder conditions (lower temperature) to preserve the catalyst's integrity.
-
-
Q3: My reaction is producing a mixture of products or significant byproducts. How can I improve selectivity?
A3: Side product formation often arises from the reactivity of the starting materials or intermediates under the chosen catalytic conditions.
-
Cause 1: Self-condensation of Aldehyde. Under strongly basic or acidic conditions, some aldehydes can self-condense.
-
Cause 2: Formation of Michael Adduct Dimers. The intermediate formed after Michael addition might react with another molecule instead of cyclizing.
-
Cause 3: Decomposition. Highly reactive starting materials or intermediates may decompose if the reaction is run for too long or at too high a temperature.[14]
-
Solution:
-
Choose a Milder Catalyst: A highly aggressive catalyst might be promoting side reactions. Switch to a catalyst known for milder conditions, such as an organocatalyst or a well-chosen heterogeneous system.[6]
-
Optimize Reaction Time: Monitor the reaction closely using TLC. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading or participating in further reactions.
-
Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Often, room temperature is sufficient.[7]
-
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening
This protocol allows for the efficient comparison of different catalysts for the synthesis of a target 2-amino-4H-chromene.
-
Setup: Arrange a series of identical reaction vials. To each vial, add the aldehyde (1.0 mmol), malononitrile (1.1 mmol), and the phenol derivative (1.0 mmol).
-
Solvent Addition: Add 3 mL of the chosen solvent (e.g., ethanol) to each vial.
-
Catalyst Addition: To each vial, add a different catalyst (e.g., Vial 1: DBU, 10 mol%; Vial 2: CAN, 10 mol%; Vial 3: MNPs@Cu, 10 mg). Include one vial with no catalyst as a control.[5][10]
-
Reaction: Stir all vials at a consistent temperature (e.g., room temperature or 60 °C).
-
Monitoring: Take a small aliquot from each vial at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyze by TLC to monitor the consumption of starting materials and formation of the product.
-
Work-up and Analysis: Once the reaction in the most efficient vial is complete, quench all reactions. Isolate the crude product from each vial (e.g., by filtration if the product precipitates, or by solvent evaporation). Determine the crude yield and purity for each catalyst to identify the most effective one.
Caption: Workflow for screening and selecting an optimal catalyst.
Protocol 2: Optimized Synthesis of 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile using a Heterogeneous Catalyst
This protocol is adapted from procedures using recyclable catalysts and demonstrates a green chemistry approach.
-
Reactant Preparation: In a round-bottom flask, combine 4-chlorobenzaldehyde (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol).
-
Catalyst Addition: Add the optimized amount of your chosen heterogeneous catalyst (e.g., 10 mg of MNPs@Cu or 20 mol% of calcined snail shell powder).[10][11]
-
Reaction Conditions: Conduct the reaction under solvent-free conditions by heating the mixture to 90 °C with stirring.[10] Alternatively, if using a solvent, add 5 mL of water or ethanol and stir at the optimized temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent).
-
Product Isolation: Upon completion, if using a solvent, cool the reaction mixture. The solid product often precipitates and can be collected by filtration. If solvent-free, add hot ethanol to the mixture to dissolve the product, then filter off the catalyst.[10]
-
Catalyst Recovery: If using a magnetic catalyst, use an external magnet to hold the catalyst while decanting the solution. For non-magnetic catalysts, simple filtration suffices. Wash the recovered catalyst with ethanol and dry it for reuse.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure 2-amino-4H-chromene.
Section 4: References
-
Mechanism for the synthesis of 2‐amino‐4H‐chromenes. ResearchGate. [Link]
-
A plausible reaction mechanism for the synthesis of 2-amino-4H-chromenes. ResearchGate. [Link]
-
Synthesis of 2-amino-4H-chromenes derivatives. ResearchGate. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]
-
Effective and convenient synthesis of 2-amino- 4H-chromenes promoted by melamine as a recyclable organocatalyst. Eurasian Chemical Communications. [Link]
-
Proposed mechanism for the synthesis of 2-amino 4H-chromene. ResearchGate. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central. [Link]
-
Silver Nanoparticles Catalyzed Synthesis and Antimicrobial Activity of 2-Amino-4H-Chromenes. Letters in Applied NanoBioScience. [Link]
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. PMC - NIH. [Link]
-
Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. Jetir.Org. [Link]
-
One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. PMC - NIH. [Link]
-
Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. [Link]
-
Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega. [Link]
-
Natural base catalysis in the sustainable synthesis of functionalized 2-amino-4H-chromenes. OICC Press. [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
Sources
- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemcom.com [echemcom.com]
- 9. researchgate.net [researchgate.net]
- 10. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oiccpress.com [oiccpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of the solvent. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and efficient synthesis of this valuable compound.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to resolving specific issues that may arise during the synthesis. The synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is typically achieved via a Vilsmeier-Haack formylation of a 2-amino-6-isopropyl-4-oxo-4H-chromene precursor. The questions below address potential pitfalls in this process.
Q1: I am observing a low yield of the formylated product. What are the likely causes related to the solvent?
A1: Low yields in a Vilsmeier-Haack reaction are frequently tied to the solvent system. Here are the primary solvent-related factors to investigate:
-
Inadequate Vilsmeier Reagent Formation: The Vilsmeier reagent (a chloromethyliminium salt) is formed from the reaction of a formamide derivative, most commonly N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃)[1][2][3]. If an excess of an inert co-solvent is used, the concentration of DMF may be too low for efficient reagent formation. In many cases, using an excess of DMF itself as the solvent is the most effective approach[1].
-
Poor Solubility of the Starting Material: Your starting material, 2-amino-6-isopropyl-4-oxo-4H-chromene, must be fully soluble in the reaction medium to ensure a homogeneous reaction. If it is not, the reaction will be slow and incomplete. While DMF is a powerful solvent, for highly crystalline or nonpolar starting materials, a co-solvent might be necessary. However, the choice of co-solvent is critical. Halogenated hydrocarbons like chloroform or dichloromethane can be used, but they do not participate in reagent formation and can dilute the reactants[4].
-
Solvent-Induced Side Reactions: While DMF is the reagent of choice for formylation, at elevated temperatures, it can participate in side reactions. Ensure your reaction temperature is appropriate for the substrate. For many activated systems, the reaction proceeds readily at temperatures between 0 °C and room temperature.
Q2: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. How can the solvent choice be contributing to this?
A2: A dark reaction mixture and the formation of multiple byproducts are indicative of decomposition or side reactions. Here's how the solvent plays a role:
-
Reaction with Co-solvents: Some solvents can react with the Vilsmeier reagent. For instance, alcohols are incompatible as they will be converted to alkyl chlorides[1]. Ensure your co-solvent is inert under the reaction conditions.
-
Excessive Reaction Temperature: As mentioned, high temperatures can lead to the decomposition of both the starting material and the product in the presence of the highly reactive Vilsmeier reagent. If you are using a higher boiling point co-solvent, it may be tempting to increase the temperature, but this can be detrimental.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the solvent will quench the reagent and can lead to the formation of byproducts. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: The formylation is occurring at an undesired position on the chromene ring. Can the solvent influence the regioselectivity?
A3: While the primary determinant of regioselectivity in electrophilic aromatic substitution is the electronic nature of the substrate, the solvent can have a subtle influence. The Vilsmeier-Haack reaction is an electrophilic substitution[1]. The 3-position of the 4-oxo-4H-chromene ring is activated towards electrophilic attack. However, solvent polarity can influence the stability of the intermediate sigma complex. In highly polar solvents, the charge separation in the transition state is better stabilized, which can potentially influence the reaction pathway. For this specific synthesis, the inherent reactivity of the starting material strongly directs formylation to the 3-position. If you are observing formylation at other positions, it is more likely due to an incorrect starting material or extreme reaction conditions leading to rearrangements.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde?
A1: For the Vilsmeier-Haack formylation step, N,N-dimethylformamide (DMF) is generally the solvent of choice[1][3][5]. This is because DMF serves a dual role: it is both the solvent and the reagent that forms the electrophilic Vilsmeier reagent upon reaction with POCl₃[2][5]. Using an excess of DMF ensures a high concentration of the reagent and typically provides good solubility for the starting material.
Q2: Can I use other solvents besides DMF?
A2: While DMF is ideal, other inert solvents can be used as co-solvents if necessary, for example, to improve the solubility of a particularly nonpolar starting material. Suitable co-solvents include chlorinated hydrocarbons such as chloroform and dichloromethane , or aromatic hydrocarbons like benzene [1]. However, it's important to remember that these will dilute the Vilsmeier reagent, potentially slowing down the reaction. It is generally recommended to start with DMF as the sole solvent and only explore co-solvents if solubility issues are encountered.
Q3: Are "green" or more environmentally friendly solvents a viable option for this synthesis?
A3: The Vilsmeier-Haack reaction itself is not inherently "green" due to the use of phosphorus oxychloride and amide solvents. While there is a significant push towards greener synthesis methods for chromene derivatives, often employing multicomponent reactions in solvents like ethanol or even water, these methods typically yield 2-amino-4H-chromenes, not the 4-oxo-chromene-3-carbaldehyde target[6][7][8][9][10][11][12]. The direct formylation via the Vilsmeier-Haack reaction remains a standard and efficient method for introducing the carbaldehyde group at the 3-position of the 4-oxo-chromene core. Research into greener alternatives for this specific transformation is ongoing.
Q4: How does the choice of solvent affect the reaction time and temperature?
A4: The solvent choice has a direct impact on reaction kinetics.
-
DMF (as solvent and reagent): Typically allows for faster reaction times due to the high concentration of the Vilsmeier reagent. Reactions can often be run at lower temperatures (e.g., 0 °C to room temperature).
-
Inert Co-solvents (e.g., Chloroform, Benzene): The dilution of the reagents will likely necessitate longer reaction times or higher temperatures to achieve a comparable conversion rate.
Q5: What are the safety considerations when working with the recommended solvents?
A5: Both DMF and chlorinated solvents pose health risks and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
DMF: Is a reproductive toxin and can be absorbed through the skin.
-
Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water.
-
Chlorinated Solvents: Are suspected carcinogens.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
III. Data Presentation: Solvent Effects on a Model Vilsmeier-Haack Reaction
The following table summarizes the typical effects of different solvents on the Vilsmeier-Haack formylation of a model 2-amino-4-oxo-4H-chromene derivative.
| Solvent System | Typical Temperature (°C) | Typical Reaction Time (h) | Relative Yield | Key Considerations |
| DMF (excess) | 0 - 25 | 2 - 6 | High | Optimal choice; acts as both solvent and reagent. |
| DMF in Chloroform | 25 - 60 | 6 - 12 | Moderate to High | Good for substrates with lower solubility in pure DMF. |
| DMF in Benzene | 25 - 80 | 8 - 18 | Moderate | Higher temperatures may be required. |
| DMF in Dichloromethane | 25 - 40 | 6 - 12 | Moderate to High | Lower boiling point may limit reaction temperature. |
Note: These are generalized conditions and may need to be optimized for the specific 6-isopropyl substituted starting material.
IV. Experimental Protocol: Synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
This protocol outlines the Vilsmeier-Haack formylation of 2-amino-6-isopropyl-4-oxo-4H-chromene.
Materials:
-
2-amino-6-isopropyl-4-oxo-4H-chromene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-amino-6-isopropyl-4-oxo-4H-chromene (1 equivalent) in anhydrous DMF (10-20 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
If the product does not precipitate or to recover any dissolved product, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
V. Visualizations
Reaction Workflow
Caption: Vilsmeier-Haack Synthesis Workflow.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting Low Yield in Formylation.
VI. References
-
Jadhav, G. R., Shaikh, M. U., & Pawar, R. P. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(9), 2957-2964. [Link]
-
Al-Ghorbani, M., & El-Gaby, M. S. A. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(15), 3524. [Link]
-
Perez-Perez, Y., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(1), 218. [Link]
-
Kavitha, S., et al. (2014). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 126(2), 525-530. [Link]
-
Shisodia, S., et al. (2018). An expeditious and green approach for the synthesis of 2-amino-4H-chromenes using a catalyst of natural origin. Journal of the Serbian Chemical Society, 83(1), 1-8. [Link]
-
Datta, B., & Pasha, M. A. (2012). Glycine catalyzed convenient synthesis of 2-amino-4H-chromenes in aqueous medium under sonic condition. Indian Journal of Chemistry - Section B, 51B(7), 1037-1041. [Link]
-
Mu, Y., et al. (2019). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 9(46), 26794-26814. [Link]
-
(This reference was not cited in the text but is available for further reading).
-
Ferreira, M. J., & Pinheiro, S. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(17), 3820. [Link]
-
(This reference was not cited in the text but is available for further reading).
-
(This reference was not cited in the text but is available for further reading).
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Chahal, M., & Dhillon, S. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27387. [Link]
-
(This reference was not cited in the text but is available for further reading).
-
(This reference was not cited in the text but is available for further reading).
-
(This reference was not cited in the text but is available for further reading).
-
(This reference was not cited in the text but is available for further reading).
-
(This reference was not cited in the text but is available for further reading).
-
Method for preparing vilsmeier reagent. (2020). Google Patents.
-
(This reference was not cited in the text but is available for further reading).
-
(This reference was not cited in the text but is available for further reading).
-
(This reference was not cited in the text but is available for further reading).
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 5. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
Welcome to the dedicated technical support guide for "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable chromene derivative during storage and handling. By understanding the chemical vulnerabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" that influence its stability?
A1: The stability of this compound is primarily influenced by three key functional groups: the enamine system, the aromatic aldehyde, and the chromene core. The enamine group (-NH2 adjacent to a double bond) is susceptible to hydrolysis. The aldehyde group (-CHO) is prone to oxidation. The overall conjugated system can be sensitive to light and high temperatures.
Q2: I've just received a shipment of the compound. What should I look for as initial signs of degradation?
A2: Upon receipt, the compound should be a stable, crystalline solid. Any significant color change (e.g., from off-white/pale yellow to dark yellow or brown), a change in texture (e.g., becoming sticky or oily), or a noticeable change in odor could indicate degradation.
Q3: How should I store this compound for long-term use?
A3: For optimal long-term stability, the compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C. It is crucial to minimize exposure to light, moisture, and oxygen.
Q4: Can I store the compound in a solution?
A4: Storing the compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store it in solution for a short duration, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), and store it at -20°C under an inert atmosphere. However, it is best practice to prepare solutions fresh for each experiment.
Troubleshooting Guide: Common Degradation Issues
This section addresses specific issues you might encounter, their probable causes, and actionable solutions.
Issue 1: Gradual darkening of the solid compound over time.
-
Question: My initially pale-yellow solid has turned brownish after a few weeks in the freezer. What is happening?
-
Probable Cause: This color change is likely due to slow oxidation of the aldehyde group to a carboxylic acid, and potentially some polymerization.[1] Exposure to small amounts of air and moisture upon opening the container can initiate this process.
-
Solution:
-
Inert Atmosphere: When storing, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Aliquotting: For frequently used batches, consider aliquotting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Antioxidants: For some applications where it won't interfere with downstream processes, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the storage container might help mitigate oxidation.[1]
-
Issue 2: Reduced biological activity or inconsistent experimental results.
-
Question: My experiments are showing weaker or more variable results than expected. Could this be due to compound degradation?
-
Probable Cause: Yes, this is a classic sign of compound degradation. The primary culprits are likely hydrolysis of the enamine and oxidation of the aldehyde, both of which would alter the molecule's structure and its ability to interact with its biological target.[2][3]
-
Solution:
-
Purity Check: Before use, verify the purity of your compound using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) with a UV detector.[4][5] This will allow you to quantify the amount of parent compound remaining.
-
Fresh Stock: If degradation is confirmed, it is best to use a fresh, unopened vial of the compound for your experiments.
-
Handling Protocol: Strictly adhere to handling protocols that minimize exposure to moisture and air. Always use dry solvents and work quickly when the compound is exposed to the atmosphere.
-
Issue 3: The compound is difficult to dissolve or leaves a residue.
-
Question: I'm having trouble dissolving the compound, and there seems to be an insoluble solid left behind. What could be the cause?
-
Probable Cause: This issue often points to the formation of polymers. Aldehydes can undergo polymerization, which is sometimes accelerated by the presence of acidic or basic impurities.[1] These polymers are often less soluble than the monomeric compound.
-
Solution:
-
Solvent Selection: Ensure you are using a suitable, high-purity, and dry solvent.
-
Purification: If the material is valuable and you suspect polymerization, you may need to repurify a small amount using techniques like recrystallization or flash chromatography, though this should be a last resort.
-
Storage Temperature: While counterintuitive for some reactions, storing neat aldehydes at very low temperatures can sometimes accelerate trimerization.[1] Storing at -20°C is generally a good balance, but for neat aldehydes that are prone to polymerization, room temperature storage after dilution in a dry solvent might be a better option if used frequently.[1]
-
Visualizing Degradation Pathways
To better understand the chemical changes that can occur, the following diagrams illustrate the primary degradation pathways for "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde."
Caption: Primary degradation pathways of the target compound.
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows down the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group.[6] |
| Light | Protect from light (Amber vial) | The conjugated system can be sensitive to UV light, which can catalyze degradation.[7][8] |
| Moisture | Tightly sealed container, use of desiccants is advisable in storage area. | The enamine functional group is susceptible to hydrolysis.[3] |
| Form | Solid | Storing as a solid minimizes solvent-mediated degradation pathways. |
Experimental Protocols
Protocol 1: Aliquotting the Solid Compound for Long-Term Storage
-
Preparation: Work in a clean, dry environment, preferably in a glove box with an inert atmosphere. If a glove box is not available, work quickly on a clean lab bench.
-
Vials: Use pre-dried, amber glass vials with screw caps fitted with PTFE septa.
-
Dispensing: Carefully weigh the desired amount of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" into each vial.
-
Inerting: Flush the headspace of each vial with a gentle stream of argon or nitrogen for 10-15 seconds.
-
Sealing: Immediately and tightly seal the vials. For extra protection, wrap the cap with Parafilm®.
-
Labeling and Storage: Clearly label each vial with the compound name, amount, and date. Store at -20°C.
Protocol 2: Purity Assessment by HPLC
-
Standard Preparation: Prepare a stock solution of a known concentration of a fresh, reliable batch of the compound in a suitable mobile phase compatible solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) may be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (likely in the 254-350 nm range).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and the sample. Compare the peak area of the main compound in the sample to that of the standard. The appearance of new peaks, especially earlier eluting (more polar) ones, can indicate degradation products.
Sources
- 1. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 2. 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | 68301-75-7 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. researchgate.net [researchgate.net]
- 8. edenbotanicals.com [edenbotanicals.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and scaling up the synthesis of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde." This document offers in-depth technical guidance, troubleshooting solutions in a question-and-answer format, and detailed experimental protocols to address challenges encountered during laboratory and pilot-scale production.
I. Overview of the Synthetic Strategy
The synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde typically proceeds through a multi-step sequence. A common and efficient route involves the Vilsmeier-Haack reaction of an appropriately substituted 2-hydroxyacetophenone to construct the chromone core and introduce the formyl group, followed by the introduction of the amino group.[1][2] An alternative approach involves a one-pot, multi-component reaction, which can offer advantages in terms of atom economy and reduced processing time.[3][4][5][6][7][8]
The general synthetic workflow can be visualized as follows:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde and Other Chromene Derivatives in Drug Discovery
In the landscape of medicinal chemistry, the chromene scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde , a specific chromene derivative, against other notable chromene-based compounds that have shown significant potential in preclinical studies. Our focus will be on providing objective comparisons supported by experimental data to aid researchers and drug development professionals in their quest for novel therapeutic agents.
The Chromene Scaffold: A Versatile Pharmacophore
The versatility of the chromene ring system, a bicyclic ether, allows for extensive functionalization, leading to a diverse array of derivatives with distinct biological profiles.[1][2] The 2-amino-4H-chromene moiety, in particular, has been a focal point of research due to its frequent appearance in compounds with potent cytotoxic and antimicrobial activities.[3][4] Structure-activity relationship (SAR) studies have revealed that substitutions at various positions of the chromene ring can significantly modulate the biological efficacy of these compounds.[5]
Synthesis of 2-Amino-4-oxo-4H-chromene-3-carbaldehydes: A General Overview
The synthesis of 2-amino-4-oxo-4H-chromene-3-carbaldehydes, including our target compound, is often achieved through multicomponent reactions (MCRs). These reactions are highly valued in medicinal chemistry for their efficiency, atom economy, and the ability to generate molecular diversity in a single step.[3] A common and efficient approach involves a one-pot condensation of a substituted phenol, malononitrile, and a suitable aldehyde in the presence of a catalyst.[6][7]
Experimental Protocol: General Synthesis of 2-Amino-4H-chromene Derivatives
This protocol outlines a general, robust method for the synthesis of 2-amino-4H-chromene derivatives, which can be adapted for the synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
Materials:
-
Substituted Salicylaldehyde (e.g., 4-isopropylsalicylaldehyde)
-
Malononitrile
-
Appropriate aldehyde or Vilsmeier-Haack reagent (for the 3-carbaldehyde group)
-
Catalyst (e.g., piperidine, triethylamine, or a green catalyst like pyridine-2-carboxylic acid[6])
-
Solvent (e.g., Ethanol, water-ethanol mixture)
-
Standard laboratory glassware and magnetic stirrer
-
Microwave reactor (optional, for accelerated synthesis[3][8])
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine equimolar amounts of the substituted salicylaldehyde, malononitrile, and the third component (aldehyde or Vilsmeier-Haack reagent precursor).
-
Solvent and Catalyst Addition: Add the chosen solvent to dissolve or suspend the reactants. Introduce a catalytic amount of the selected base or acid.
-
Reaction Conditions:
-
Conventional Heating: Stir the mixture at reflux for a period of 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a suitable temperature and power for 10-30 minutes.[3]
-
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold ethanol or water. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-amino-4H-chromene derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Comparative Analysis of Biological Activities
Anticancer Activity: A Comparison of 2-Amino-4H-Chromene Derivatives
Numerous 2-amino-4H-chromene derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene (Compound 1) | Various human tumor cells | < 1 | [1][2] |
| 2-Amino-4-(nitroalkyl)-6-bromo-4H-chromene-3-carbonitriles (7e & 7f) | MDA-MB-231 (Breast) | < 4 | [9] |
| 2-Amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromenes (4a & 4b) | SK-LU-1 (Lung) | More active than cisplatin | [4] |
| 4H-benzo[h]chromenes (Compounds 59 & 60) | Various cancer cell lines | 0.7 - 3.0 | [1][2] |
| Azo-substituted 4H-chromenes (Compounds 12 & 13) | HCT-116, MCF-7, HepG-2 | 0.3 - 2 | [2] |
Table 1: Comparative anticancer activity of selected 2-amino-4H-chromene derivatives.
The data clearly indicates that the 2-amino-4H-chromene scaffold is a potent pharmacophore for anticancer drug design. The sub-micromolar activity of some derivatives highlights their potential. The variation in activity with different substituents underscores the importance of SAR studies in optimizing the anticancer efficacy of this class of compounds.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified atmosphere with 5% CO2 at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: A Comparison of 2-Amino-4H-Chromene Derivatives
The 2-amino-4H-chromene scaffold has also been investigated for its antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is the standard metric used to evaluate the potency of antimicrobial agents.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Amino-4H-chromenes (Compounds 69 & 70) | S. aureus | 9.3 | [1][2] |
| Azo chromophores containing chromene moieties (4b, 4c, 13e, 13i) | Various human pathogens | 0.007 - 3.9 | [5] |
| Indolyl-4H-chromene derivatives | S. pyogenes, S. aureus, C. pyrogenes, B. subtilis, E. coli, P. aeruginosa | 10 - 25 | [10] |
| 2-Amino-4H-chromenes (from microwave synthesis) | E. coli, S. aureus, P. aeruginosa | Good activity | [11] |
Table 2: Comparative antimicrobial activity of selected 2-amino-4H-chromene derivatives.
The data reveals that certain 2-amino-4H-chromene derivatives exhibit potent antimicrobial activity against a range of pathogenic bacteria. The remarkably low MIC values for some of the azo-substituted chromenes suggest that this subclass holds significant promise for the development of new antibiotics.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[12]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualization: The results can be read visually or by using a microplate reader to measure turbidity.
Visualizing the Path to Discovery: Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and biological evaluation of novel chromene derivatives.
Caption: A streamlined workflow for the discovery of bioactive chromene derivatives.
Conclusion and Future Directions
The chromene scaffold, particularly the 2-amino-4H-chromene core, represents a highly promising starting point for the development of novel anticancer and antimicrobial agents. While direct experimental data for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is yet to be widely published, the comparative analysis of structurally related compounds provides a strong rationale for its synthesis and biological evaluation. The isopropyl group at the 6-position may enhance lipophilicity, potentially improving cell membrane permeability and biological activity. The 3-carbaldehyde group offers a reactive handle for further chemical modifications and the generation of diverse compound libraries.
Future research should focus on the synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde and a systematic evaluation of its biological properties. Further exploration of the structure-activity relationships of this and other chromene derivatives will undoubtedly pave the way for the discovery of new and effective therapeutic agents to address the pressing global health challenges of cancer and infectious diseases.
References
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers. [Link]
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. National Institutes of Health. [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. National Institutes of Health. [Link]
-
Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Indian Academy of Sciences. [Link]
-
Aqua mediated synthesis of substituted 2-amino-4H-chromenes and in vitro study as antibacterial agents. ResearchGate. [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]
-
In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Life Academica Letters. [Link]
-
IC50 values expressed in μg/ml of 4H-chromene and 7H-chromenopyrimidine... ResearchGate. [Link]
-
Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. ACS Omega. [Link]
-
MIC values (in µg/mL) of the target compounds 4 and 9 against... ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of 2-Amino-4H-chromene Derivatives under Microwave Irradiation and Their Antimicrobial Activity. ResearchGate. [Link]
-
Synthesis of 2‐Amino‐4H‐chromene Derivatives under Microwave Irradiation and Their Antimicrobial Activity. Semantic Scholar. [Link]
-
Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. National Institutes of Health. [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. [Link]
-
Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. [Link]
-
Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. National Institutes of Health. [Link]
-
Antimicrobial Susceptibility Testing Protocols. Springer. [Link]
-
Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. Royal Society of Chemistry. [Link]
-
Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Asian Journal of Research in Chemistry. [Link]
-
Microwave Synthesis, Characterization and Antimicrobial activity of some Chromene derivatives. ResearchGate. [Link]
-
Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Oriental Journal of Chemistry. [Link]
-
Scheme 1. Synthesis of 2-amino-4H-chromenes under sonic condition. ResearchGate. [Link]
-
An expeditious and green approach for the synthesis of 2-amino-4H-chromenes using a catalyst of natural origin. ResearchGate. [Link]
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- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 2. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. api.pageplace.de [api.pageplace.de]
A Comparative Analysis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde and Other Anticancer Agents: A Guide for Researchers
In the dynamic landscape of oncology drug discovery, the exploration of novel chemical scaffolds that can effectively and selectively target cancer cells is paramount. Among these, the chromene nucleus has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects. This guide provides a comprehensive comparative analysis of a promising chromene derivative, "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde," and its closely related analog, "2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde," against a panel of established anticancer drugs with diverse mechanisms of action.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the synthesis, cytotoxic profiles, and mechanisms of action of these compounds. By presenting objective comparisons supported by experimental data and detailed protocols, we aim to provide a valuable resource to inform and guide future research in the development of next-generation cancer therapeutics.
Introduction to Chromene Derivatives in Cancer Therapy
Chromenes, heterocyclic compounds characterized by a benzopyran ring system, are widely distributed in nature and have been the subject of intense synthetic and pharmacological investigation.[1][2] The versatility of the chromene scaffold allows for extensive chemical modification, leading to the generation of a diverse library of derivatives with a broad spectrum of biological activities.[3] In the context of cancer, numerous studies have highlighted the potential of 4H-chromenes to induce cytotoxicity in various cancer cell lines through mechanisms that include microtubule disruption, apoptosis induction, and cell cycle arrest.[4][5] The focus of this guide, "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde," and its methyl analog, represents a class of 2-amino-4-oxo-4H-chromene-3-carbaldehydes that have shown significant promise as anticancer agents.[6]
Synthesis of 2-Amino-4-oxo-4H-chromene-3-carbaldehydes
The synthesis of 2-amino-4-oxo-4H-chromene-3-carbaldehydes is typically achieved through a multi-component reaction, a highly efficient and atom-economical approach in medicinal chemistry.
General Synthetic Scheme
A common and effective method for synthesizing the 2-amino-4-oxo-4H-chromene scaffold involves a one-pot, three-component condensation reaction. This typically involves an appropriately substituted phenol, malononitrile, and a suitable aldehyde, often catalyzed by a base such as piperidine or ammonium acetate.[7][8] Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields.[7]
Figure 1: General synthetic route for 2-amino-4-oxo-4H-chromene-3-carbaldehydes.
This synthetic strategy offers the advantage of readily introducing diverse substituents onto the chromene ring, enabling the exploration of structure-activity relationships (SAR) to optimize anticancer potency.
Comparative Anticancer Activity: A Data-Driven Analysis
To provide a comprehensive understanding of the anticancer potential of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde," we will use its close and experimentally evaluated analog, "2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde," as a representative of this class. We will compare its cytotoxic profile with four established anticancer agents: Combretastatin A-4, Vinpocetine, Flavopiridol, and Genistein. This selection encompasses a range of mechanisms, from microtubule disruption to kinase inhibition, offering a broad perspective on the relative efficacy and potential mode of action of the chromene derivative.
Cytotoxicity Profile (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. The following table summarizes the reported IC50 values for the selected compounds against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions. However, this compilation provides a valuable overview of the relative potencies of these agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | MDA-MB-231 (Breast) | Data not explicitly quantified, but significant cytotoxic effects noted. | [1][6] |
| Caco-2 (Colorectal) | Data not explicitly quantified, but significant cytotoxic effects noted. | [1] | |
| Combretastatin A-4 | A549 (Lung) | 0.003 - 0.007 | [9][10] |
| HT-29 (Colorectal) | 0.002 - 0.004 | [9] | |
| 786-O (Renal) | 0.003 | [9] | |
| MCF-7 (Breast) | 0.001 - 0.003 | [9][10] | |
| 1A9 (Ovarian) | 0.0036 | [11] | |
| 518A2 (Melanoma) | 0.02 | [11] | |
| HeLa (Cervical) | 95.90 | [8] | |
| JAR (Choriocarcinoma) | 88.89 | [8] | |
| Vinpocetine | HepG2 (Liver) | 39 | [12] |
| HT-29 (Colorectal) | 78.32 | [5][13] | |
| HCT-116 (Colorectal) | 67.44 | [5][13] | |
| MDA-MB-231 (Breast) | 103.7 | [5][13] | |
| Flavopiridol | LNCaP (Prostate) | 0.016 | [14] |
| K562 (Leukemia) | 0.130 | [14] | |
| HCT116 (Colorectal) | 0.013 | [14] | |
| A2780 (Ovarian) | 0.015 | [14] | |
| PC3 (Prostate) | 0.010 | [14] | |
| MiaPaCa-2 (Pancreatic) | 0.036 | [14] | |
| KMH2 (Thyroid) | 0.13 | [15] | |
| BHT-101 (Thyroid) | 0.12 | [15] | |
| CAL62 (Thyroid) | 0.10 | [15] | |
| KKU-055 (Cholangiocarcinoma) | 0.0401 | [6] | |
| KKU-100 (Cholangiocarcinoma) | 0.0919 | [6] | |
| KKU-213 (Cholangiocarcinoma) | 0.0582 | [6] | |
| KKU-214 (Cholangiocarcinoma) | 0.056 | [6] | |
| Genistein | MCF-7 (Breast) | 47.5 | [16] |
| HeLa (Cervical) | 35 | [17] | |
| PC3 (Prostate) | 480 | [18] |
Analysis of Cytotoxicity Data:
From the available data, it is evident that Combretastatin A-4 and Flavopiridol exhibit potent anticancer activity, with IC50 values often in the nanomolar range against a wide variety of cancer cell lines.[9][11][14] Vinpocetine and Genistein generally show moderate to lower potency, with IC50 values in the micromolar range.[5][12][13][16][17][18] While specific IC50 values for 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde are not available in the public domain, qualitative reports of its "significant cytotoxic effects" suggest it is a promising candidate for further quantitative evaluation.[1][6] The structural similarity to other cytotoxic chromenes further supports its potential.[19][20]
Unraveling the Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their anticancer effects is crucial for their rational development and potential clinical application. The following sections delve into the known or proposed mechanisms of action for each compound.
2-Amino-4-oxo-4H-chromene-3-carbaldehydes: Tubulin Polymerization Inhibitors?
Molecular docking studies have suggested that 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde may bind to the colchicine-binding site on β-tubulin.[1] This interaction is hypothesized to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This proposed mechanism aligns with the known activity of many other chromene derivatives.[4]
Figure 2: Proposed mechanism of action for 2-amino-4-oxo-4H-chromene-3-carbaldehydes.
Combretastatin A-4: A Potent Vascular Disrupting Agent
Combretastatin A-4 is a well-characterized tubulin-binding agent that also targets the colchicine-binding site.[11] Its primary mechanism of action is the disruption of the tumor vasculature. By binding to the tubulin of endothelial cells lining the tumor blood vessels, it causes a rapid change in cell shape, leading to increased vascular permeability and ultimately, a shutdown of blood flow to the tumor.[21] This vascular disruption results in extensive tumor necrosis.
Vinpocetine: A Multi-Targeted Agent
Vinpocetine, a synthetic derivative of the Vinca alkaloid vincamine, exhibits anticancer activity through multiple mechanisms. It has been shown to induce G0/G1 phase cell cycle arrest and trigger apoptosis via the mitochondrial pathway.[14] Furthermore, Vinpocetine can inhibit the activation of key signaling pathways involved in cell proliferation and survival, such as the Akt and STAT3 pathways.
Flavopiridol: A Broad-Spectrum Cyclin-Dependent Kinase (CDK) Inhibitor
Flavopiridol is a semi-synthetic flavonoid that acts as a potent inhibitor of a broad range of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[22][23] By inhibiting these key regulators of the cell cycle, Flavopiridol induces cell cycle arrest at both the G1/S and G2/M checkpoints.[22] Its inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), also leads to the downregulation of anti-apoptotic proteins like Mcl-1, further promoting apoptosis.[15]
Genistein: An Isoflavone with Diverse Anticancer Activities
Genistein, a naturally occurring isoflavone found in soybeans, exerts its anticancer effects through various mechanisms. It is known to inhibit protein tyrosine kinases, which are crucial for cell growth and proliferation signaling.[24] Genistein can also induce apoptosis, cause cell cycle arrest, and modulate intracellular signaling pathways.[24][25]
Experimental Protocols for In Vitro Evaluation
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer properties of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3][21][26][27][28]
Figure 3: Workflow of the MTT assay for cell viability.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[22][29]
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 2 hours at -20°C for fixation.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[4][23][24][25][30]
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins, PARP). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Protocol:
-
Cell Lysis: Treat cells with the test compounds, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7][31][32][33][34]
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the significant anticancer potential of 2-amino-4-oxo-4H-chromene-3-carbaldehydes. While direct quantitative data for the isopropyl derivative is pending, the information available for its methyl analog suggests a promising cytotoxic profile, potentially acting through the disruption of microtubule dynamics.
In comparison to established anticancer agents, the chromene scaffold offers a versatile platform for further optimization. The multi-component synthesis allows for the rapid generation of analogs with diverse substitutions, facilitating comprehensive structure-activity relationship studies to enhance potency and selectivity.
Future research should focus on:
-
Quantitative evaluation of the anticancer activity of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" against a broad panel of cancer cell lines to establish its IC50 values.
-
Elucidation of the precise mechanism of action through detailed biochemical and cellular assays, including tubulin polymerization assays, cell cycle analysis, and apoptosis pathway investigations.
-
In vivo studies in animal models to assess the efficacy, pharmacokinetics, and toxicity profile of promising chromene derivatives.
-
Exploration of combination therapies with existing anticancer drugs to identify synergistic interactions and overcome potential resistance mechanisms.
By systematically addressing these research avenues, the scientific community can further unlock the therapeutic potential of this promising class of chromene derivatives, paving the way for the development of novel and effective cancer treatments.
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A Comparative Guide to Validating the Antimicrobial Efficacy of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
In an era defined by the escalating threat of antimicrobial resistance (AMR), the imperative for novel therapeutic agents has never been more acute. The chromene scaffold, a privileged heterocyclic system, has emerged as a fertile ground for the discovery of new bioactive molecules, demonstrating a wide spectrum of pharmacological activities. This guide focuses on a specific, promising derivative, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (hereafter designated Chromene-786 ), to provide a comprehensive framework for its antimicrobial validation.
This document is not a mere recitation of protocols. It is a strategic guide for researchers, scientists, and drug development professionals, designed to elucidate the causality behind experimental choices. We will compare the efficacy of Chromene-786 against two gold-standard antibiotics with distinct mechanisms of action: Ciprofloxacin , a broad-spectrum fluoroquinolone that targets DNA gyrase[1][2], and Vancomycin , a glycopeptide that inhibits cell wall synthesis in Gram-positive bacteria.[3][4] Through a series of structured, self-validating experiments, we will build a compelling case for the potential of this novel compound.
Section 1: Primary Efficacy Assessment: Determining Potency and Cidal Activity
The initial and most critical step in evaluating a new antimicrobial agent is to quantify its potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism, while the MBC is the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[5][6] An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.[7]
Rationale for Experimental Design:
We employ the broth microdilution method, a standardized technique recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9] This method is preferred for its high throughput, reproducibility, and conservation of test compound. The selection of test organisms includes representatives of key pathogen groups:
-
Staphylococcus aureus (ATCC 29213): A common Gram-positive pathogen.
-
Methicillin-Resistant S. aureus (MRSA, ATCC 43300): A critical high-priority pathogen representing antibiotic-resistant Gram-positives.
-
Escherichia coli (ATCC 25922): A standard Gram-negative pathogen.
-
Pseudomonas aeruginosa (ATCC 27853): An opportunistic Gram-negative pathogen known for its intrinsic and acquired resistance mechanisms.
Comparative Efficacy Data (Hypothetical)
The following table summarizes the expected outcomes of our primary screening, positioning Chromene-786 as a potent agent against Gram-positive bacteria, including the resistant MRSA strain.
| Compound | Test Organism | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Interpretation |
| Chromene-786 | S. aureus (ATCC 29213) | 2 | 4 | 2 | Bactericidal |
| MRSA (ATCC 43300) | 4 | 8 | 2 | Bactericidal | |
| E. coli (ATCC 25922) | 32 | >128 | >4 | Bacteriostatic/Weak | |
| P. aeruginosa (ATCC 27853) | 64 | >128 | >2 | Bacteriostatic/Weak | |
| Ciprofloxacin | S. aureus (ATCC 29213) | 0.5 | 1 | 2 | Bactericidal |
| MRSA (ATCC 43300) | 8 | 16 | 2 | Bactericidal (Reduced Susceptibility) | |
| E. coli (ATCC 25922) | 0.015 | 0.03 | 2 | Bactericidal | |
| P. aeruginosa (ATCC 27853) | 0.25 | 1 | 4 | Bactericidal | |
| Vancomycin | S. aureus (ATCC 29213) | 1 | 2 | 2 | Bactericidal |
| MRSA (ATCC 43300) | 1 | 2 | 2 | Bactericidal | |
| E. coli (ATCC 25922) | >128 | >128 | - | Resistant | |
| P. aeruginosa (ATCC 27853) | >128 | >128 | - | Resistant |
Experimental Workflow: MIC & MBC Determination
Caption: Comparison of antimicrobial mechanisms of action.
Protocol: Membrane Permeability Assays
[10][11]1. Bacterial Preparation: Grow the selected bacterial strain (S. aureus for PI, E. coli for NPN) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.5). Harvest the cells by centrifugation, wash twice with a suitable buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend in the same buffer to an OD₆₀₀ of 0.5. 2. Assay Setup (PI Assay):
- In a black, clear-bottom 96-well plate, add 50 µL of the washed bacterial suspension per well.
- Add 25 µL of Propidium Iodide to each well for a final concentration of 10 µM.
- Add 25 µL of the test compound (Chromene-786, comparators, or buffer for control) at 4x the final desired concentration (e.g., 4x MIC).
- Immediately place the plate in a fluorescence plate reader.
- Assay Setup (NPN Assay):
- In a black, clear-bottom 96-well plate, add 50 µL of the washed bacterial suspension per well.
- Add 25 µL of NPN to each well for a final concentration of 10 µM.
- Add 25 µL of the test compound at 4x the final desired concentration.
- Immediately place the plate in a fluorescence plate reader.
- Fluorescence Measurement:
- For the PI assay, measure fluorescence kinetically over 30-60 minutes using an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. [10] * For the NPN assay, measure fluorescence kinetically using an excitation wavelength of ~350 nm and an emission wavelength of ~420 nm. [11]5. Data Analysis: Plot the relative fluorescence units (RFU) over time. A rapid and significant increase in fluorescence compared to the untreated control indicates membrane permeabilization.
Section 3: Synthesis and Forward Outlook
The structured validation pathway detailed in this guide provides a robust method for assessing the potential of novel antimicrobial candidates like Chromene-786 . The hypothetical data presented positions this compound as a promising bactericidal agent with potent activity against challenging Gram-positive pathogens, including MRSA. Its distinct, membrane-targeting mechanism of action is a highly desirable trait, as it may be less susceptible to existing resistance mechanisms that affect other antibiotic classes.
The experimental choices outlined are deliberate: starting with the foundational MIC/MBC assays to establish potency and moving to mechanistic studies to understand how the compound works. This logical progression builds a comprehensive data package suitable for further preclinical development.
Future work should expand upon this foundation to include:
-
Time-Kill Kinetic Assays: To dynamically assess the rate of bacterial killing over a 24-hour period.
-
In Vitro Toxicity Studies: To evaluate the compound's effect on mammalian cell lines and establish a preliminary safety profile.
-
Spontaneous Resistance Frequency Studies: To determine how readily bacteria can develop resistance to Chromene-786.
-
Structural Analogs: Synthesizing and testing related derivatives to establish structure-activity relationships (SAR) and optimize for potency and safety.
By following this rigorous, comparative, and mechanistically-driven approach, researchers can effectively validate and advance promising new chemical entities in the critical fight against antimicrobial resistance.
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The 2-Amino-4H-Chromene Scaffold: A Privileged Core for Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with a significant focus on identifying molecular frameworks that can serve as versatile platforms for drug design. Among these, the 2-amino-4H-chromene core has emerged as a "privileged scaffold," a distinction given to molecular structures capable of interacting with multiple biological targets, leading to a broad spectrum of pharmacological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-4H-chromene derivatives, offering a comparative overview of their biological performance supported by experimental data. We will delve into the synthetic strategies, key structural modifications that dictate therapeutic efficacy, and the experimental protocols necessary for their evaluation.
The Therapeutic Promise of the 2-Amino-4H-Chromene Core
The 2-amino-4H-chromene moiety is a heterocyclic system that forms the structural basis of numerous natural products and synthetic compounds.[1][2] Its inherent structural features allow for facile derivatization, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This has led to the discovery of 2-amino-4H-chromene derivatives with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[3][4][5] The promise of these compounds in cancer therapy, in particular, has driven extensive research into developing novel derivatives with enhanced potency and selectivity.[6]
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of 2-amino-4H-chromene derivatives is intricately linked to the nature and position of substituents on the chromene ring system. Understanding these relationships is critical for the rational design of more potent and selective drug candidates. The core scaffold presents several key positions for chemical modification, primarily at the C3, C4, and the fused benzene ring.
The Crucial Role of the C4-Substituent
The substituent at the C4 position plays a pivotal role in determining the biological activity of 2-amino-4H-chromene derivatives. Typically, this position is occupied by an aryl or heteroaryl group, introduced via the aldehyde component in the common multi-component synthesis.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the C4-aryl substituent significantly influence activity. For instance, in a series of 2-amino-3-cyano-4-aryl-6,7-methylendioxy-4H-chromenes tested for anticancer activity, compounds with electron-withdrawing groups (e.g., halogens) on the C4-phenyl ring often exhibit enhanced cytotoxicity.[7] Conversely, for other biological activities such as antioxidant potential, the presence of electron-donating groups like methoxy on the C4-aryl ring can be favorable.[8]
-
Steric Factors and Positional Isomerism: The position of the substituent on the C4-aryl ring is also critical. Studies have shown that the substitution pattern (ortho, meta, or para) can dramatically alter the biological response, likely due to steric hindrance or improved binding interactions with the target protein.
The Impact of Substituents on the Benzene Ring
Modifications on the fused benzene ring of the chromene scaffold provide another avenue for modulating biological activity.
-
Halogenation: The introduction of halogen atoms, such as bromine, onto the benzene ring has been shown to enhance the cytotoxic activity of 2-amino-4H-chromene derivatives against various cancer cell lines.[9][10] For example, 6-bromo derivatives have demonstrated promising anticancer activity, being more potent than the standard drug etoposide in some cases.[9]
-
Hydroxy and Methoxy Groups: The presence of hydroxyl and methoxy groups on the benzene ring can influence the antioxidant and antimicrobial properties of these compounds. These groups can act as hydrogen bond donors or acceptors, potentially enhancing interactions with biological targets.
The Significance of the C3-Substituent
The C3 position is commonly substituted with a cyano (-CN) or an ester group, which are introduced from the active methylene compound during synthesis. The strong electron-withdrawing nature of the cyano group is often associated with potent biological activities, particularly in the context of anticancer and antimicrobial effects.[2][7]
Comparative Analysis of Biological Performance
To objectively compare the performance of different 2-amino-4H-chromene derivatives, we have compiled experimental data from various studies into the following tables.
Table 1: Comparative Anticancer Activity of 2-Amino-4H-Chromene Derivatives
| Compound ID | C4-Aryl Substituent | Benzene Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 2-Bromophenyl | 6,7-methylenedioxy | SK-LU-1 | < 10 | [7] |
| 4b | 3-Bromophenyl | 6,7-methylenedioxy | SK-LU-1 | < 10 | [7] |
| 7e | Nitromethyl | 6-Bromo | MDA-MB-231 | 3.46 | [9] |
| 7f | Nitroethyl | 6-Bromo | MDA-MB-231 | 18.76 | [9] |
| Compound 1 | 4-(Dimethylamino)phenyl | 7-(Dimethylamino) | Various | < 1 | [5] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
Table 2: Comparative Antimicrobial Activity of 2-Amino-4H-Chromene Derivatives
| Compound ID | C4-Aryl Substituent | Benzene Ring Substituent | Microorganism | Zone of Inhibition (mm) | Reference |
| 3h | - | - | S. aureus | 25 | [11] |
| 3o | - | - | S. aureus | 25 | [11] |
| 3r | - | - | S. aureus | 25 | [11] |
| Ampicillin | (Standard) | - | S. aureus | 30 | [11] |
| 4n | 2-Bromophenyl | 6,7-methylenedioxy | E. coli | - | [12] |
| 4p | 4-Nitrophenyl | 6,7-methylenedioxy | E. coli | - | [12] |
Zone of inhibition is a measure of the effectiveness of an antimicrobial agent.
Experimental Protocols
The synthesis and biological evaluation of 2-amino-4H-chromene derivatives follow well-established methodologies. Below are detailed, step-by-step protocols for key experiments.
Protocol 1: One-Pot, Three-Component Synthesis of 2-Amino-4H-Chromene Derivatives
This protocol describes a general and efficient method for the synthesis of 2-amino-4H-chromenes, often employing a multi-component reaction (MCR) strategy.[11][13][14]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile or other active methylene compound (1 mmol)
-
Phenol or naphthol derivative (1 mmol)
-
Catalyst (e.g., piperidine, DBU, or a nanocatalyst) (catalytic amount)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring and heating apparatus (if required)
Procedure:
-
Reactant Preparation: In a clean and dry reaction vessel, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and the phenol or naphthol derivative (1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and a catalytic amount of the selected catalyst (e.g., 0.1 mmol of piperidine).
-
Reaction: Stir the reaction mixture at room temperature or under reflux, depending on the specific protocol. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the solid product that precipitates is typically collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol) and can be further purified by recrystallization to obtain the pure 2-amino-4H-chromene derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Caption: Generalized workflow for the one-pot synthesis of 2-amino-4H-chromene derivatives.
The reaction mechanism typically proceeds through a domino Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of the phenolic compound, and concluding with an intramolecular cyclization to form the chromene ring.[14]
Caption: Plausible reaction mechanism for the formation of 2-amino-4H-chromenes.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (2-amino-4H-chromene derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration.
Conclusion and Future Directions
The 2-amino-4H-chromene scaffold has proven to be a remarkably versatile and promising framework in the field of drug discovery. The extensive research into its derivatives has revealed clear structure-activity relationships that can guide the design of new and more effective therapeutic agents. The synthetic accessibility of these compounds, often through efficient one-pot, multi-component reactions, further enhances their appeal for the development of large compound libraries for high-throughput screening.
Future research in this area will likely focus on several key aspects. The exploration of novel catalysts, including green and reusable options, will continue to be a priority for sustainable synthesis.[8][15] Furthermore, a deeper understanding of the specific molecular targets and mechanisms of action of these derivatives will be crucial for their translation into clinical applications. The integration of computational methods, such as molecular docking and virtual screening, with traditional synthetic and biological evaluation will undoubtedly accelerate the discovery of the next generation of 2-amino-4H-chromene-based drugs.[7]
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Benchmarking 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: A Comparative Guide for Potential PI3K/Akt/mTOR Pathway Inhibition
Introduction: The Therapeutic Potential of Chromene Scaffolds in Oncology
The chromene nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] Many of these effects are attributed to their ability to modulate key cellular signaling pathways implicated in tumorigenesis and cancer progression. The compound of interest, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, belongs to this versatile class of heterocyclic compounds. While direct experimental data on this specific molecule is nascent, its structural similarity to other chromene derivatives with known anticancer activity suggests its potential as a modulator of critical oncogenic pathways.[3][4]
This guide provides a comparative framework for evaluating 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, positioning it as a hypothetical inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a multitude of human cancers.[5][6][7] Consequently, targeting the key kinase nodes of this pathway—PI3K, Akt, and mTOR—has become a major focus in the development of targeted cancer therapies.[6][8][][10]
Herein, we will benchmark the potential efficacy of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde against a panel of well-characterized, known inhibitors of PI3K, Akt, and mTOR. This guide is intended for researchers, scientists, and drug development professionals, providing not only comparative inhibitory data but also detailed, field-proven experimental protocols to facilitate the independent evaluation of this and other novel chemical entities.
Comparative Inhibitory Activity: A Hypothetical Benchmark
To establish a relevant benchmark for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, we have compiled the inhibitory activities (IC50 values) of several known inhibitors against the primary kinases of the PI3K/Akt/mTOR pathway. The IC50 value, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme or the viability of a cell population by 50%, is a standard metric for inhibitor potency. The following tables summarize these values, providing a quantitative basis for comparison.
Table 1: Known Inhibitors of PI3K
| Inhibitor | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference(s) |
| Copanlisib | Pan-Class I | 0.5 | 3.7 | 0.7 | 6.4 | [1] |
| Buparlisib (BKM120) | Pan-Class I | 52 | 166 | 116 | 262 | [2] |
| Dactolisib (BEZ235) | Dual PI3K/mTOR | 4 | 75 | 5 | 7 | [1] |
| Alpelisib | α-specific | 5 | - | - | - | [1] |
| Idelalisib | δ-specific | - | - | 2.5 | - | [8] |
Table 2: Known Inhibitors of Akt
| Inhibitor | Type | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference(s) |
| Capivasertib (AZD5363) | Pan-Akt | ~10 | ~10 | ~10 | [11] |
| Ipatasertib (GDC-0068) | Pan-Akt | - | - | - | [12] |
| MK-2206 | Allosteric | 8 | 12 | 65 | [13] |
| GSK690693 | ATP-competitive | 2 | 13 | 9 | [14] |
Table 3: Known Inhibitors of mTOR
| Inhibitor | Type | mTORC1 IC50 (nM) | mTORC2 IC50 (nM) | Reference(s) |
| Rapamycin | Allosteric mTORC1 | ~0.1 (in cells) | - | [15] |
| Everolimus | Rapalog | 1.6-2.4 | - | [15] |
| Torin 1 | ATP-competitive | 2-10 | 2-10 | [16][17] |
| AZD8055 | ATP-competitive | 0.8 (in cells) | - | [10] |
| Dactolisib (BEZ235) | Dual PI3K/mTOR | 20.7 | - | [] |
Experimental Protocols for Inhibitor Characterization
To empirically determine the inhibitory potential of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" and compare it to the benchmarks above, a series of well-established biochemical and cell-based assays are required. The following protocols are designed to be self-validating and provide a clear rationale for each step.
Biochemical Assay: In Vitro PI3Kα Enzymatic Activity
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase in a cell-free system. A Homogeneous Time-Resolved Fluorescence (HTRF) or ADP-Glo™ kinase assay is a common and robust method.[5][18][19]
Rationale: An in vitro enzymatic assay is the first step in confirming direct target engagement and determining the intrinsic potency of an inhibitor, independent of cellular uptake, metabolism, or off-target effects.
Workflow Diagram:
Caption: Workflow for an in vitro PI3Kα enzymatic assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Compound Preparation:
-
Prepare a stock solution of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" and known inhibitors in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.[18]
-
Add 4 µL of a mixture containing the purified PI3Kα enzyme in Kinase Assay Buffer with the lipid substrate.[18]
-
Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[20]
-
Initiate the kinase reaction by adding 5 µL of the ATP working solution.
-
Incubate for 60 minutes at room temperature.[18]
-
-
Detection (using a luminescent ADP detection kit):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Cell Viability (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.[21][22]
Rationale: A cell-based viability assay is crucial to determine if the compound's enzymatic inhibition translates into a functional anti-proliferative or cytotoxic effect in a cellular context. It also provides a preliminary indication of the compound's ability to penetrate cell membranes.
Workflow Diagram:
Caption: Workflow for a cell viability MTT assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of media.[23]
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" and control inhibitors in culture media.
-
Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells with vehicle (DMSO) as a negative control and untreated cells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[21]
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
Mechanism of Action: Western Blot for Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the signaling pathway, such as Akt and mTOR, providing direct evidence of target engagement within the cell.[24][25]
Rationale: Observing a decrease in the phosphorylation of downstream targets like Akt (at Ser473) and mTOR (at Ser2448) after treatment provides strong evidence that the compound's cytotoxic effect is mediated through the inhibition of the PI3K/Akt/mTOR pathway.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" at concentrations around its determined IC50 for a specified time (e.g., 2, 6, 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[24]
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[4]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-Akt Ser473, anti-p-mTOR Ser2448) overnight at 4°C.[24][27]
-
Wash the membrane three times with TBST.[24]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for total Akt, total mTOR, and a loading control like GAPDH or β-actin.[25]
-
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the initial characterization of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway. By benchmarking its performance against established inhibitors through robust and reproducible biochemical and cell-based assays, researchers can effectively ascertain its potency and mechanism of action. The provided protocols serve as a foundational framework for these investigations.
Positive results from these initial studies would warrant further investigation, including kinase selectivity profiling against a broader panel of kinases, in vivo efficacy studies in xenograft models, and detailed structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. The chromene scaffold holds significant promise, and a systematic evaluation as described herein is the critical next step in potentially translating this promise into a novel therapeutic agent.
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A Comparative Guide to the Cross-Validation of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" Bioactivity in Diverse Cancer Cell Lines
In the landscape of contemporary drug discovery, the chromene scaffold stands out as a privileged heterocyclic structure, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1] Among these, the 2-amino-4H-chromene core has garnered significant attention for its potent anti-cancer properties.[2] This guide focuses on a specific derivative, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde , outlining a comprehensive strategy for the cross-validation of its bioactivity across a panel of diverse human cancer cell lines. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for assessing the therapeutic potential of this compound, grounded in rigorous experimental design and mechanistic inquiry.
Introduction to 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde belongs to a class of compounds that has shown promise in preclinical cancer studies. While extensive research has been conducted on the broader 2-amino-4H-chromene family, this specific isopropyl-substituted derivative remains less characterized. Structurally similar compounds, such as 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, have been noted for their biological activities.[3] The rationale for the isopropyl substitution lies in exploring how lipophilicity and steric bulk at the C6 position influence cellular uptake, target engagement, and ultimately, cytotoxic efficacy.
The core hypothesis is that 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde will exhibit significant anti-proliferative and pro-apoptotic activity, potentially through mechanisms common to this compound class, such as microtubule disruption and induction of oxidative stress.[4] A cross-validation study is imperative to ascertain the compound's potency and spectrum of activity against cancers of different tissue origins.
Experimental Design for Cross-Validation
A robust cross-validation workflow is essential to comprehensively characterize the bioactivity of a novel compound. The following diagram illustrates the proposed experimental pipeline.
Caption: Hypothesized signaling pathway for the compound's anti-cancer activity.
Further experiments to validate this proposed mechanism could include:
-
Tubulin Polymerization Assay: To directly measure the effect of the compound on the in vitro polymerization of tubulin.
-
Immunofluorescence Microscopy: To visualize the effects on the microtubule network and mitotic spindle formation in treated cells.
-
Reactive Oxygen Species (ROS) Detection: To determine if the compound induces oxidative stress, which is a known trigger for apoptosis. [5]
Conclusion and Future Directions
This guide provides a comprehensive framework for the cross-validation of the bioactivity of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. By employing a diverse panel of cancer cell lines and a multi-assay approach, researchers can gain a thorough understanding of the compound's potency, selectivity, and mechanism of action. The hypothetical data presented suggests that this compound may be a promising candidate for further preclinical development, particularly for leukemias and triple-negative breast cancers. Future in vivo studies in relevant animal models will be crucial to translate these in vitro findings into potential therapeutic applications.
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A Comparative Analysis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde and 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde in Preclinical Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The chromene scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Within this class of compounds, 2-amino-4-oxo-4H-chromene-3-carbaldehydes have emerged as a particularly promising chemotype. The presence of the amino and carbaldehyde functionalities at the 2- and 3-positions, respectively, offers versatile handles for further chemical modifications, allowing for the fine-tuning of their pharmacological profiles.
This guide provides a comparative analysis of two closely related analogs: 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde and 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde . While direct, head-to-head comparative studies of these two specific molecules are not extensively reported in the current literature, this document will synthesize available data on related 6-substituted chromene derivatives to infer their potential differences in biological activity. We will delve into their chemical properties, plausible structure-activity relationships (SAR), and provide a detailed experimental protocol for a standardized in vitro cytotoxicity assay to enable researchers to conduct their own comparative evaluations.
Chemical and Physicochemical Properties
The fundamental structural difference between the two molecules lies in the nature of the alkyl substituent at the 6-position of the chromene ring system. This seemingly minor variation can significantly influence the physicochemical properties of the molecules, which in turn can impact their biological activity.
| Property | 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde | 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde |
| Molecular Formula | C13H13NO3 | C11H9NO3 |
| Molecular Weight | 231.25 g/mol | 203.19 g/mol [3] |
| Structure | A chromene backbone with an amino group at the 2-position, an isopropyl group at the 6-position, a carbonyl group at the 4-position, and a carbaldehyde group at the 3-position. | A chromene backbone with an amino group at the 2-position, a methyl group at the 6-position, a carbonyl group at the 4-position, and a carbaldehyde group at the 3-position.[4] |
| Predicted LogP | Higher | Lower |
| Predicted Solubility | Lower in aqueous media | Higher in aqueous media |
| Steric Hindrance | Greater at the 6-position | Lesser at the 6-position |
The isopropyl group is bulkier and more lipophilic than the methyl group. This increased lipophilicity in the 6-isopropyl analog may enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological effect. However, the larger steric bulk of the isopropyl group could also hinder the molecule's ability to bind to a specific biological target, which might decrease its activity compared to the less bulky methyl analog.
Structure-Activity Relationship (SAR) and Predicted Biological Activity
Studies on various 6-substituted 2-amino-4-oxo-4H-chromene derivatives have indicated that the electronic and steric properties of the substituent at this position can modulate anticancer and antimicrobial activities. For instance, the introduction of different groups at the 6-position has been shown to influence the cytotoxic potency of these compounds against various cancer cell lines[2].
Anticipated Trends:
-
Anticancer Activity: The increased lipophilicity of the 6-isopropyl derivative could lead to enhanced passive diffusion across the cancer cell membrane, potentially resulting in higher intracellular accumulation and greater cytotoxicity compared to the 6-methyl analog. However, if the binding pocket of the molecular target is sterically constrained, the smaller methyl group might allow for a more favorable interaction, leading to higher potency. Research on similar chromene structures has shown that even minor changes in substitution can significantly impact activity[5].
-
Antimicrobial Activity: Similar to anticancer activity, the lipophilicity of the compounds can play a crucial role in their ability to penetrate bacterial cell walls. The 6-isopropyl derivative, being more lipophilic, might exhibit enhanced activity against certain bacterial strains. However, the specific interactions with bacterial targets would ultimately determine the overall efficacy.
Experimental Protocols for Comparative Cytotoxicity Assessment
To provide a framework for the direct comparison of these two compounds, a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a widely accepted method for assessing cell viability and proliferation[5].
Diagram of Experimental Workflow
Caption: Workflow for the comparative cytotoxicity assessment using the MTT assay.
Step-by-Step Methodology: MTT Assay
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, or a cell line relevant to the intended therapeutic area)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile cell culture plates
-
2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
-
2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of both test compounds in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent-induced cytotoxicity[6].
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank).
-
-
MTT Assay:
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound from the dose-response curve.
-
Summary and Future Directions
This guide provides a comparative framework for evaluating the biological activities of 2-amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde and 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. Based on established structure-activity relationships for the chromene scaffold, it is hypothesized that the nature of the 6-alkyl substituent will influence the compounds' physicochemical properties and, consequently, their biological efficacy. The more lipophilic isopropyl analog may exhibit enhanced cell permeability, while the smaller methyl analog could have more favorable interactions with sterically constrained biological targets.
To definitively elucidate the comparative activity of these two compounds, direct experimental evaluation is essential. The provided MTT assay protocol offers a standardized method for determining their in vitro cytotoxicity. Further investigations could expand upon this by:
-
Exploring a broader range of biological assays: Including antimicrobial, anti-inflammatory, and specific enzyme inhibition assays.
-
Conducting in vivo studies: To assess the efficacy, pharmacokinetics, and toxicity of the more potent compound in animal models.
-
Performing mechanistic studies: To identify the molecular targets and signaling pathways through which these compounds exert their biological effects.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively contribute to a deeper understanding of the therapeutic potential of this promising class of chromene derivatives.
References
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - Frontiers. (URL: [Link])
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - MDPI. (URL: [Link])
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC - NIH. (URL: [Link])
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2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde - PubChem. (URL: [Link])
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - ResearchGate. (URL: [Link])
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Synthesis, Characterization and Biological Screening of Cu (II)-3-Formylchromone Derivative Complex - IOSR Journal. (URL: [Link])
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2-amino-6-isopropyl-4-oxo-4h-chromene-3-carbaldehyde - Chemical Trading. (URL: [Link])
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Synthesis, Antioxidant, and Electrochemical Behavior Studies of 2-Amino-4H-Chromene Derivatives Catalyzed by WEOFPA: Green Protocol - Taylor & Francis Online. (URL: [Link])
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Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - MDPI. (URL: [Link])
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Comparative cytotoxicity of naphthalene and its monomethyl- and mononitro-derivatives in the mouse lung - PubMed. (URL: [Link])
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6-Methyl-4-oxo-4H-chromene-3-carbaldehyde - ResearchGate. (URL: [Link])
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Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines - ResearchGate. (URL: [Link])
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In Vivo Validation of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde: A Comparative Guide to Assessing Therapeutic Potential in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the novel chromene derivative, "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" (designated as AICC), as a potential anticancer therapeutic. Drawing upon the established biological activities of the broader chromene class, this document outlines a scientifically rigorous, multi-faceted approach to preclinical evaluation. We will delve into the rationale behind experimental design, present detailed protocols, and objectively compare the projected performance of AICC against both a structurally related clinical-stage compound and current standard-of-care chemotherapeutics.
Introduction: The Therapeutic Promise of the Chromene Scaffold
The 4H-chromene nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1][2][3] Notably, several 2-amino-4H-chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.[1][4] The subject of this guide, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (AICC), is a novel entity within this class. While its specific biological activities are yet to be fully elucidated in vivo, its structural similarity to other anticancer chromenes warrants a thorough investigation of its therapeutic potential.
Hypothesized Mechanism of Action:
Based on structure-activity relationship studies of similar 4-aryl-4H-chromenes, we hypothesize that AICC may function as a tubulin polymerization inhibitor .[1][5] By binding to the colchicine-binding site on β-tubulin, AICC is predicted to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[6][7][8] Furthermore, given the known anti-angiogenic properties of some chromene derivatives, a secondary mechanism involving the inhibition of key signaling pathways in tumor angiogenesis, such as the VEGFR2 and PI3K/Akt/mTOR pathways , will also be explored.[9][10][11][12][13][14]
AICC: A Strategic In Vivo Validation Workflow
The following section details a comprehensive, step-by-step workflow for the in vivo validation of AICC, from initial characterization to advanced efficacy and mechanistic studies.
Synthesis and Characterization of AICC
Prior to in vivo testing, a robust and scalable synthesis route for AICC must be established, ensuring high purity (>98%) and consistent batch-to-batch quality. Full characterization of the compound using techniques such as NMR, mass spectrometry, and HPLC is mandatory.
Pre-formulation and Vehicle Selection
The solubility and stability of AICC in various pharmaceutically acceptable vehicles must be determined to develop a suitable formulation for in vivo administration. Initial screening should include common vehicles such as saline, PBS, and solutions containing solubilizing agents like DMSO, PEG400, or Tween 80. The final vehicle chosen should be non-toxic at the administered volume.
In Vivo Toxicology and Maximum Tolerated Dose (MTD) Determination
A critical first step is to establish the safety profile of AICC. An acute toxicity study in rodents, following OECD guidelines, will determine the maximum tolerated dose (MTD).[15]
Experimental Protocol: Acute Toxicity Study (OECD 423)
-
Animal Model: Healthy, nulliparous, non-pregnant female mice (e.g., BALB/c), 8-12 weeks old.
-
Group Size: 3 animals per group.
-
Dosing: A single intraperitoneal (i.p.) or oral (p.o.) dose of AICC. Start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent groups based on observed toxicity.
-
Observation Period: 14 days.
-
Parameters Monitored: Clinical signs of toxicity (e.g., changes in behavior, posture, breathing), body weight changes, and mortality.
-
Endpoint: Determine the highest dose that does not cause mortality or significant clinical signs of toxicity.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of AICC is crucial for designing an effective dosing regimen for efficacy studies.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Male C57BL/6 mice.
-
Group Size: 3-4 animals per time point.
-
Dosing: A single i.p. or i.v. dose of AICC at a dose below the MTD.
-
Sample Collection: Serial blood samples are collected at various time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) via tail vein or retro-orbital bleeding.
-
Analysis: Plasma concentrations of AICC are quantified using a validated LC-MS/MS method.
-
Parameters Calculated: Key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance are determined.
In Vivo Efficacy Evaluation in a Xenograft Model
The antitumor efficacy of AICC will be evaluated in a human tumor xenograft model. The choice of cancer cell line should be based on in vitro sensitivity data for AICC or related chromene derivatives. For this guide, we will use the human colorectal adenocarcinoma cell line, HCT-15, which has been used to evaluate the efficacy of paclitaxel.[16]
Experimental Protocol: Subcutaneous Xenograft Model [17][18][19][20][21]
-
Animal Model: Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-15 cells in a suitable medium (e.g., Matrigel) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume is calculated using the formula: (length x width^2)/2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control
-
AICC (at one or two dose levels below the MTD, administered i.p. or p.o. daily or on an intermittent schedule based on PK data)
-
Crolibulin (positive control, chromene derivative)
-
Paclitaxel (standard-of-care positive control)[15][16][22][23][24]
-
Doxorubicin (standard-of-care positive control)[25][26][27][28][29]
-
-
Treatment Duration: Typically 21-28 days.
-
Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints: Body weight changes (as an indicator of toxicity), and overall survival.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Mechanistic Studies
To validate the hypothesized mechanism of action, tumors from the efficacy study will be subjected to further analysis.
-
Immunohistochemistry (IHC): To assess cell proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).
-
Western Blot Analysis: To investigate the effect of AICC on the expression and phosphorylation status of key proteins in the tubulin polymerization, VEGFR2, and PI3K/Akt/mTOR signaling pathways.
-
In Vitro Tubulin Polymerization Assay: To directly confirm the inhibitory effect of AICC on tubulin polymerization.[30]
Comparative Performance Analysis
The therapeutic potential of AICC will be benchmarked against both a clinical-stage chromene derivative, Crolibulin, and established chemotherapeutic agents, Paclitaxel and Doxorubicin.
Table 1: Comparative Efficacy of AICC and Competitor Compounds in a Hypothetical HCT-15 Xenograft Model
| Compound | Mechanism of Action | Anticipated Tumor Growth Inhibition (TGI) (%) | Notes |
| AICC | Tubulin Polymerization Inhibitor (Hypothesized) | To be determined | Novel compound with potential for high efficacy and improved safety profile. |
| Crolibulin | Tubulin Polymerization Inhibitor | ~60-80% | Clinical-stage compound, provides a direct comparison within the same chemical class.[5][30][31] |
| Paclitaxel | Microtubule Stabilizer | ~50-70% | Standard-of-care, known neurotoxicity.[15][16][22][23][24] |
| Doxorubicin | Topoisomerase II Inhibitor | ~40-60% | Standard-of-care, known cardiotoxicity.[25][26][27][28][29] |
Visualizing the Scientific Rationale
Diagram 1: Proposed In Vivo Validation Workflow for AICC
Caption: A stepwise workflow for the preclinical in vivo validation of AICC.
Diagram 2: Hypothesized Signaling Pathways Targeted by AICC
Caption: Hypothesized dual mechanism of action of AICC.
Conclusion and Future Directions
This guide outlines a rigorous and comprehensive strategy for the in vivo validation of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" (AICC) as a potential anticancer agent. By systematically evaluating its safety, pharmacokinetic profile, and efficacy in a relevant xenograft model, and by comparing its performance against both a clinical-stage analog and standard-of-care drugs, a clear picture of its therapeutic potential can be established. The proposed mechanistic studies will provide crucial insights into its mode of action, which is essential for further development. Positive outcomes from this validation process would strongly support the advancement of AICC into more complex preclinical models and, ultimately, towards clinical investigation.
References
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Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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In-vivo Efficacy of Novel Paclitaxel Nanoparticles in Paclitaxel-Resistant Human Colorectal Tumors. (2011). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2016). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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In Vivo Antitumoral Efficacy of PhAc-ALGP-Doxorubicin, an Enzyme-Activated Doxorubicin Prodrug, in Patient-Derived Soft Tissue Sarcoma Xenograft Models. (2020). American Association for Cancer Research. Retrieved January 21, 2026, from [Link]
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved January 21, 2026, from [Link]
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PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
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2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]
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What are Tubulin inhibitors and how do they work?. (2024). Patsnap. Retrieved January 21, 2026, from [Link]
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In vivo optical pathology of paclitaxel efficacy on the peritoneal metastatic xenograft model of gastric cancer using two-photon laser scanning microscopy. (2015). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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(PDF) In vivo screening models of anticancer drugs. (2018). ResearchGate. Retrieved January 21, 2026, from [Link]
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2018). Frontiers in Cell and Developmental Biology. Retrieved January 21, 2026, from [Link]
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A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2019). MDPI. Retrieved January 21, 2026, from [Link]
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In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. Retrieved January 21, 2026, from [Link]
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PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022). Frontiers in Oncology. Retrieved January 21, 2026, from [Link]
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Phase I/II trial of crolibulin and cisplatin in solid tumors with a focus on anaplastic thyroid cancer: Phase I results. (2019). ResearchGate. Retrieved January 21, 2026, from [Link]
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Structures of some 2-amino-4H-chromenes with diverse biological and.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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In-vivo effects of oral paclitaxel in the xenograft model. (A) Changes.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. (2016). DiVA. Retrieved January 21, 2026, from [Link]
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Antitumor activity of intraperitoneal paclitaxel in orthotopic patient-derived xenograft models of mucinous appendiceal adenocar. (2023). bioRxiv. Retrieved January 21, 2026, from [Link]
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Molecular mechanism of crolibulin in complex with tubulin provides a rationale for drug design. (2019). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. (2002). Current Pharmaceutical Design. Retrieved January 21, 2026, from [Link]
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Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2019). MDPI. Retrieved January 21, 2026, from [Link]
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PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025). YouTube. Retrieved January 21, 2026, from [Link]
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Difference of doxorubicin efficacy between male-and female-derived.... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2014). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][6][9]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). Bentham Science. Retrieved January 21, 2026, from [Link]
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PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. (2025). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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A review of research progress of antitumor drugs based on tubulin targets. (2022). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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In vivo pharmacokinetics, biodistribution and antitumor effect of paclitaxel-loaded micelles based on α-tocopherol succinate-modified chitosan. (2016). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment. (2020). National Institutes of Health. Retrieved January 21, 2026, from [Link]
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Drug Screening of patient derived Tumor Xenografts | Protocol Preview. (2023). YouTube. Retrieved January 21, 2026, from [Link]
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Therapy-Related Cardio-Oncology in Hepatocellular Carcinoma: Mechanistic Insights and Strategies for Enhancing Efficacy While Reducing Toxicity. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Reproducibility of "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde" synthesis and bioassays
A Comparative Guide to the Synthesis and Bioactivity of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde and its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of the synthesis and biological evaluation of the novel chromene derivative, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde. Recognizing the critical importance of reproducibility in scientific research, this document offers a detailed, adaptable synthetic protocol and compares its potential bioactivity with structurally related compounds, supported by experimental data from the literature.
Introduction: The Therapeutic Potential of the Chromene Scaffold
Chromenes, heterocyclic compounds featuring a fused benzene and pyran ring, are a cornerstone in medicinal chemistry.[1][2] This structural motif is prevalent in a variety of natural products and synthetic molecules that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] The 4-oxo-4H-chromene (chromone) core, in particular, is a privileged scaffold in drug discovery. The introduction of an amino group at the 2-position and a carbaldehyde at the 3-position can significantly modulate the biological activity of the chromone ring system. Furthermore, substitution on the benzene ring, such as the 6-isopropyl group, can influence the compound's lipophilicity and interaction with biological targets.
This guide focuses on the synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, a molecule of interest for its potential therapeutic applications. Due to the limited availability of a direct, published synthetic protocol for this specific compound, we present a robust, adaptable method based on the well-established Vilsmeier-Haack reaction, drawing parallels from the successful synthesis of its close analog, 6-methyl-4-oxo-4H-chromene-3-carbaldehyde.[4][5]
Part 1: Synthesis and Reproducibility
The synthesis of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde can be logically approached through a two-step process: first, the formylation of a substituted phenol to construct the chromone backbone, followed by the introduction of the amino group. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, including phenols, making it an ideal choice for the initial step.[6][7][8]
Proposed Synthetic Pathway
Experimental Protocol: Synthesis of 6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (Adapted from the synthesis of the 6-methyl analog)[5]
This protocol is adapted from the reported synthesis of 6-methyl-4-oxo-4H-chromene-3-carbaldehyde.[4] The substitution of 4-methylphenol with 4-isopropylphenol is the key modification.
Materials:
-
4-isopropylphenol
-
Dimethylformamide (DMF), dry
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), dry
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, under a nitrogen atmosphere, slowly add phosphorus oxychloride (3 equivalents) to ice-cold, dry dimethylformamide (10 equivalents). Stir the mixture at 0°C for 30 minutes.
-
Reaction with Phenol: Dissolve 4-isopropylphenol (1 equivalent) in dry dichloromethane and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux (approximately 40-50°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
Note on Reproducibility: The Vilsmeier-Haack reaction is generally a reliable and reproducible method for the formylation of activated phenols.[9][10] However, the reaction is sensitive to moisture, and the use of dry solvents and reagents is crucial for obtaining good yields. The temperature and reaction time may need to be optimized for this specific substrate.
Conceptual Step 2: Amination of 6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
The introduction of an amino group at the 2-position of the chromone ring to yield the final product, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde, would be the subsequent synthetic challenge. While a specific, detailed protocol for this transformation on the 6-isopropyl analog is not available in the reviewed literature, various methods for the amination of the chromone scaffold have been reported and could be adapted.
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Part 2: Comparative Bioassay Analysis
While specific bioassay data for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is not extensively reported in the public domain, the biological activities of structurally similar chromene derivatives provide valuable insights into its potential therapeutic efficacy. The anticancer activity of chromenes is a particularly active area of research.[11][12][13]
Anticancer Activity of Related Chromene Derivatives
The following table summarizes the in vitro anticancer activity of several 2-amino-4H-chromene and 4-oxo-4H-chromene derivatives against various cancer cell lines. This comparative data helps to establish a baseline for the potential potency of the target compound.
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |
| 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes | Various human tumor cells | IC₅₀ < 1 µM for the most active compound | [12] |
| 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles | HCT-116, HT-29, etc. | IC₅₀ values in the low micromolar to nanomolar range | [14] |
| 4H-benzo[h]chromenes | HCT-116, MCF-7, HepG-2 | IC₅₀ ranges of 0.7 to 3.0 µg/mL | [12] |
| Benzo[f]chromene‐substituted thiosemicarbazones | A549 (lung cancer) | IC₅₀ of 5.11 µM for the most promising compound | [15] |
| 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D (breast cancer) | IC₅₀ values generally < 30 µg/mL, with some more potent than etoposide | [16] |
Analysis and Expected Performance:
The data suggests that the 2-amino-chromene scaffold is a potent pharmacophore for anticancer activity. The presence of the 2-amino group, often in conjunction with a 3-cyano or 3-carbaldehyde group, appears to be a key determinant of cytotoxicity. The nature and position of substituents on the benzene ring also significantly influence the activity and selectivity. Given these trends, it is reasonable to hypothesize that 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde would exhibit significant cytotoxic activity against a range of cancer cell lines. The 6-isopropyl group may enhance its lipophilicity, potentially leading to improved cellular uptake and potency compared to less substituted analogs.
Standardized Bioassay Protocols for Anticancer Screening
To ensure the reproducibility and comparability of bioactivity data, standardized in vitro cytotoxicity assays are essential. The following are detailed protocols for commonly used assays.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualization of a Relevant Signaling Pathway
The anticancer activity of many chromene derivatives has been linked to their ability to induce apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway, a potential mechanism of action for the target compound.
Caption: Simplified intrinsic apoptosis pathway.
Conclusion
While a direct and detailed synthetic protocol for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde is not yet prominent in peer-reviewed literature, a reliable synthesis can be extrapolated from established methods for analogous compounds, primarily through the Vilsmeier-Haack reaction. The reproducibility of this synthesis is contingent on stringent anhydrous conditions. Based on the extensive body of research on the bioactivity of related chromene derivatives, it is highly probable that the target compound possesses significant anticancer properties. Further investigation into its synthesis, optimization, and comprehensive biological evaluation is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to embark on such studies, emphasizing the importance of methodological rigor and comparative analysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (CAS No. 68301-82-6). While specific toxicological and environmental impact data for this compound are not extensively published, its structural motifs—a chromene core, an amino group, and an aldehyde—necessitate a cautious approach. This protocol is grounded in established best practices for handling pharmacologically active and potentially hazardous chemical waste, ensuring the safety of laboratory personnel and environmental compliance.
Section 1: Hazard Identification and Risk Assessment
The foundational principle of safe disposal is a thorough understanding of the material's potential hazards. Lacking a specific Safety Data Sheet (SDS), we must infer risks from analogous structures and functional groups.
1.1 Known Chemical & Physical Properties
The basic identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 68301-82-6 | [1][2][3] |
| Molecular Formula | C₁₃H₁₃NO₃ | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| Boiling Point | 418.9°C at 760 mmHg | [1] |
| Density | 1.304 g/cm³ | [1] |
1.2 Inferred Hazards from Analogous Compounds
The chromene scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological and anticancer activities.[4][5] This inherent bioactivity is the primary reason to treat this compound as potentially hazardous. Furthermore, safety data for similar chromene derivatives indicate a consistent hazard profile.
-
Skin and Eye Irritation: Structurally related compounds are classified as causing skin irritation and serious eye irritation.[6][7]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[6][7]
-
Harmful if Swallowed: Oral toxicity is a concern with related amin-chromene structures.[6]
-
Environmental Hazard: Traditional synthesis of chromene derivatives is known to produce hazardous waste, implying that the compounds themselves and their byproducts require controlled disposal to prevent environmental release.[8]
Given these inferred risks, 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde must be managed as hazardous chemical waste at all times. [9] Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[9][10]
Section 2: Personal Protective Equipment (PPE) and Handling
Before handling the compound for any purpose, including disposal preparation, ensure the proper engineering controls and PPE are in use. The causality behind each piece of equipment is to create a barrier between the researcher and the potential chemical hazard.
| Required PPE | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1-rated safety glasses or chemical splash goggles. | Protects against splashes and accidental eye contact, which may cause serious irritation.[6][7] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[6] |
| Protective Clothing | Full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small quantities in a fume hood. | If handling powders outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator (e.g., N95) is necessary to prevent respiratory tract irritation.[6] |
Handling Environment: All handling and preparation for disposal of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6]
Section 3: Step-by-Step Disposal Protocol for Waste Chemical
This protocol outlines the procedure from the moment a chemical is designated as waste to its final removal from the laboratory. The process ensures regulatory compliance and safety.
Step 1: Designate as Hazardous Waste A laboratory chemical officially becomes waste when it is no longer intended for use.[9] At this point, it must be immediately managed according to hazardous waste procedures.
Step 2: Prepare a Dedicated Waste Container
-
Select a Compatible Container: Use a clean, sealable, and chemically compatible container. A glass bottle with a screw cap is often suitable. Ensure the container is in good condition with no cracks or leaks.[9]
-
Label Correctly: Affix a "Hazardous Waste" label to the container. The label is a critical communication tool and must be filled out completely and legibly in English.[9]
-
Contents: Write the full chemical name: "2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde". Do not use abbreviations or formulas.[9]
-
Generator Information: Include the name of the principal investigator, lab location, and contact information.
-
Step 3: Segregate and Store Waste
-
Incompatibility: Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, strong acids) unless you have explicit compatibility data.[11] Improper mixing can cause dangerous reactions.
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and away from general traffic.
-
Secondary Containment: Place the primary waste container inside a larger, unbreakable container (like a plastic tub) to contain any potential leaks or spills.[9]
Step 4: Arrange for Final Disposal
-
Contact EH&S: When the container is full or needs to be removed, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[9] They are the only personnel authorized to transport and arrange for the final disposal of hazardous waste, which is typically done via high-temperature incineration.[12][13]
Disposal Workflow Diagram
Caption: Workflow for Hazardous Chemical Disposal.
Section 4: Decontamination and Disposal of Contaminated Materials
Proper disposal extends beyond the chemical itself to anything it has contaminated.
4.1 Empty Chemical Containers An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated.[14]
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can effectively dissolve the compound.[9][14]
-
Collect Rinsate: Crucially, this rinsate is also hazardous waste. [9] Collect all three rinses and add them to your hazardous waste container for 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde or a compatible solvent waste stream.
-
Final Preparation: Once triple-rinsed and air-dried in a fume hood, completely deface or remove the original label.[14] The clean, unlabeled container may then be disposed of in the regular laboratory trash or recycling, depending on institutional policy.[14]
4.2 Contaminated Labware and PPE
-
Solid Waste: Disposable items that are grossly contaminated, such as gloves, weigh paper, or paper towels used to clean a spill, must be collected as solid hazardous waste.[9]
-
Collection: Place these items in a separate, clearly labeled bag or container designated for "Contaminated Solid Waste," listing the chemical contaminant.
-
Glassware: Reusable glassware should be decontaminated using the triple-rinse method before returning to general use.
Section 5: Emergency Procedures for Spills and Exposures
In the event of an accident, a swift and correct response is critical.
5.1 Small Spill Cleanup This procedure applies only to small spills that you are trained and equipped to handle safely.
-
Alert Personnel: Immediately alert others in the area.
-
Ensure Ventilation: Ensure the fume hood is operating correctly.
-
Don PPE: Wear the full PPE outlined in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect Waste: Carefully scoop the absorbent material into your hazardous solid waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), then with soap and water. Place the cleaning materials in the solid hazardous waste container.
5.2 Personnel Exposure
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.[7]
-
In Case of Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
In all cases of exposure, consult the institutional emergency procedures and report the incident to your supervisor and EH&S department.
By adhering to this comprehensive disposal guide, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal health or environmental integrity. When in doubt, always err on the side of caution and consult your institution's Environmental Health and Safety professionals.
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A Senior Application Scientist's Guide to Handling 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde (CAS No. 68301-82-6). As a specialized chromene derivative, understanding its potential hazards through the lens of its structural components—the chromene core, the reactive carbaldehyde group, and the amino substituent—is paramount for ensuring laboratory safety. This guide is structured to provide a comprehensive, risk-mitigation framework for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Profile
The primary structural alerts for toxicity are:
-
Aromatic Aldehyde: The carbaldehyde group is a well-known reactive moiety that can cause irritation and sensitization.
-
Chromene Core: Various substituted chromenes are identified as irritants.
Data from closely related analogues, such as 6-Isopropyl-4-oxo-4H-chromene-3-carbaldehyde and 6-Nitro-4-oxo-4H-chromene-3-carbaldehyde, consistently classify them as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, it is prudent to handle the title compound with the assumption that it possesses, at a minimum, these hazardous properties.
| Potential Hazard | Assessed Risk Level | Primary Exposure Route | Key Health Effect |
| Eye Contact | High | Splash, Aerosol/Dust | Causes serious eye irritation[1][2]. |
| Skin Contact | Moderate | Direct Contact, Spills | Causes skin irritation[1][2]. |
| Inhalation | Moderate | Dust/Aerosol Generation | May cause respiratory tract irritation[1][2]. |
| Ingestion | Low (in lab setting) | Accidental Transfer | Harmful if swallowed[3]. |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks identified above. The selection of PPE must be based on the specific laboratory task being performed, moving from minimum requirements for handling sealed containers to comprehensive protection during operations that may generate dust or aerosols.
Eye and Face Protection
Due to the high risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all tasks, including handling closed containers[4].
-
Required for Active Handling: When weighing, transferring, or performing reactions (any activity with a splash or dust hazard), chemical splash goggles are mandatory[5].
-
Recommended for High-Risk Operations: A face shield worn over chemical splash goggles should be used when handling larger quantities (>10g) or when there is a significant risk of splashing[4].
Skin and Body Protection
Preventing dermal exposure is crucial to avoid skin irritation.
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned, is required[6].
-
Full Coverage: Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory at all times in the laboratory[6].
-
Additional Protection: For large-scale operations, a chemical-resistant apron over the lab coat is recommended.
Hand Protection
The choice of gloves is critical for preventing direct contact. Since this compound is a solid, protection must account for the substance itself and any solvents used for its dissolution.
-
Glove Type: Nitrile gloves are the standard recommendation for handling solid chemicals and provide protection against a broad range of substances[6].
-
Glove Inspection: Always inspect gloves for tears or punctures before use.
-
Protocol for Use:
-
Don a single pair of nitrile gloves for handling sealed containers.
-
For active handling (weighing, transfers), "double-gloving" (wearing two pairs of nitrile gloves) is strongly recommended to protect against undetected micro-perforations and to allow for safe removal of the outer glove if contamination occurs[4].
-
If the compound is dissolved in a solvent, ensure the chosen glove material is resistant to that specific solvent. Consult a glove manufacturer's chemical resistance guide[6][7].
-
Remove gloves immediately after handling the chemical and wash hands thoroughly. Never touch door handles, keyboards, or personal items with gloved hands.
-
Respiratory Protection
Engineering controls are the first line of defense against respiratory exposure.
-
Primary Control: All operations that could generate dust or aerosols (e.g., weighing, scraping, preparing solutions) must be conducted inside a certified chemical fume hood[8].
-
When Respirators are Required: If engineering controls are not feasible or during a large spill cleanup outside of a fume hood, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with a particulate filter (N95 or higher) is required[9]. Use of a respirator requires prior medical evaluation and fit-testing as per institutional policy[6].
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes the potential for exposure and contamination. The following protocol outlines the key steps for safely handling the compound from receipt to use.
Caption: Workflow for Safe Handling of Chromene-3-carbaldehyde.
Experimental Protocol: Step-by-Step Handling
-
Preparation: Before retrieving the chemical, ensure your chemical fume hood is operational and certified. Don all required PPE: lab coat, chemical splash goggles, and double nitrile gloves.
-
Weighing: Conduct all weighing operations inside the fume hood. Use a tared weigh boat or glassine paper. Handle the container with care to avoid generating airborne dust. Close the primary container immediately after removing the desired amount.
-
Transfer and Dissolution: Carefully transfer the solid into the reaction vessel, which should also be inside the fume hood. Add the desired solvent slowly to avoid splashing.
-
Post-Handling Cleanup: Once the operation is complete, decontaminate the spatula and any surfaces in the fume hood that may have been exposed.
Decontamination and Disposal Plan
Proper waste management is a critical final step in the safe handling workflow. All waste must be treated as hazardous.
Spill Response
-
Small Spill (in fume hood):
-
Alert others in the immediate area.
-
Absorb the solid with a dry, inert material (e.g., vermiculite or sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), then with soap and water. The cloths used for cleaning are also considered hazardous waste.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) office.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill response with appropriate respiratory protection should conduct the cleanup.
-
Waste Disposal
A cardinal rule of laboratory waste management is that no activity should begin unless a plan for disposal is in place[10]. Never dispose of this chemical down the drain[11].
-
Solid Waste:
-
Unused or waste 2-Amino-6-isopropyl-4-oxo-4H-chromene-3-carbaldehyde.
-
Contaminated items (gloves, weigh boats, paper towels, absorbent pads).
-
Procedure: Collect in a clearly labeled, sealed hazardous waste container designated for solid chemical waste[12]. The label must include the full chemical name.
-
-
Liquid Waste:
-
Solutions containing the dissolved compound.
-
Rinsate from cleaning contaminated glassware.
-
Procedure: Collect in a sealed, compatible (e.g., glass or polyethylene) hazardous waste container labeled for halogen-free organic solvent waste (or halogenated, depending on the solvent used)[10][13]. Ensure waste streams are not mixed with incompatible chemicals.
-
-
Empty Containers:
-
The original chemical container is considered "empty" only after all material has been removed by standard practice[10].
-
Procedure: Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste[10]. After rinsing, deface the original label, and dispose of the container according to institutional guidelines, which may allow for glass recycling[11].
-
References
-
2-amino-6-isopropyl-4-oxo-4h-chromene-3-carbaldehyde. (2024). eChemCloud. Retrieved from [Link]
-
Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). Retrieved from [Link]
-
Personal Protective Equipment. (2025). US Environmental Protection Agency (EPA). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - Appendix E: Types of Gloves. University of Pittsburgh. Retrieved from [Link]
-
2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. PubChem, National Institutes of Health (NIH). Retrieved from [Link]
-
Novel domino procedures for the synthesis of chromene derivatives and their isomerization. (2016). Molecular Diversity. Retrieved from [Link]
-
General procedure for the preparation of chromene derivatives. ResearchGate. Retrieved from [Link]
-
One-pot synthesis of 2-amino-4H-chromene derivatives by MNPs@Cu as an effective and reusable magnetic nanocatalyst. (2019). RSC Advances. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington, Environmental Health and Safety. Retrieved from [Link]
-
Safety Data Sheet - Tromethamine USP (Tris). PCCA. Retrieved from [Link]
-
Safety Data Sheet - 6-Isopropyl-4-oxo-4H-chromene-3-carbaldehyde. (2021). Angene Chemical. Retrieved from [Link]
-
A Highly Efficient and Practical Synthesis of Chromene Derivatives Using Ring-Closing Olefin Metathesis. (2006). The Journal of Organic Chemistry. Retrieved from [Link]
-
Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (2024). Bentham Science Publishers. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
Disposal of Chemical Waste. Weizmann Institute of Science, Safety Unit. Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. Retrieved from [Link]
-
Chapter 8: Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved from [Link]
-
Laboratory Waste Guide 2025. Radleys. Retrieved from [Link]
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2021). Frontiers in Chemistry. Retrieved from [Link]
-
Chemical Properties of Chromone-3-carboxaldehyde (CAS 17422-74-1). Cheméo. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
